molecular formula C46H84N7O17P3S B15550171 13-Methyltetracosanoyl-CoA

13-Methyltetracosanoyl-CoA

货号: B15550171
分子量: 1132.2 g/mol
InChI 键: ULPMMNJVGJORMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

13-Methyltetracosanoyl-CoA is a useful research compound. Its molecular formula is C46H84N7O17P3S and its molecular weight is 1132.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C46H84N7O17P3S

分子量

1132.2 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 13-methyltetracosanethioate

InChI

InChI=1S/C46H84N7O17P3S/c1-5-6-7-8-9-11-14-17-20-23-34(2)24-21-18-15-12-10-13-16-19-22-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h32-35,39-41,45,56-57H,5-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61)

InChI 键

ULPMMNJVGJORMZ-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

A Technical Guide on the Biological Role of Methyl-Branched Chain Fatty Acyl-CoA in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct information on the biological role of 13-Methyltetracosanoyl-CoA is exceptionally scarce in publicly available scientific literature. Therefore, this guide focuses on the broader, well-documented class of methyl-branched chain fatty acids (mBCFAs) and their CoA derivatives. The principles of synthesis, metabolism, and function described herein provide a foundational understanding applicable to the study of specific mBCFAs like this compound.

Introduction to Methyl-Branched Chain Fatty Acids (mBCFAs)

Methyl-branched chain fatty acids are a class of fatty acids characterized by one or more methyl groups along their acyl chain. They are distinct from straight-chain fatty acids and unsaturated fatty acids. mBCFAs are significant components of the cellular lipids in various organisms, particularly bacteria, and are also found in mammals. Their branched structure imparts unique physicochemical properties that influence their biological roles.

The primary functions of mBCFAs are associated with maintaining cell membrane fluidity and integrity.[1][2] In bacteria, they play a role analogous to unsaturated fatty acids in eukaryotes, helping to modulate membrane viscosity in response to environmental changes such as temperature.[3][4] For instance, the bacterium Listeria monocytogenes has a cell membrane composed of over 90% branched-chain fatty acids, which is crucial for its ability to grow at low temperatures.[4] In mammals, mBCFAs are synthesized in adipose tissues and are linked to the metabolism of branched-chain amino acids (BCAAs).[5]

Synthesis of Methyl-Branched Chain Fatty Acyl-CoA

The synthesis of mBCFAs begins with the formation of a branched-chain acyl-CoA primer. These primers are typically derived from the catabolism of branched-chain amino acids: leucine, isoleucine, and valine.[6][7]

The process involves two key enzymatic steps:

  • Transamination: A branched-chain aminotransferase converts the BCAA to its corresponding branched-chain α-keto acid.[6]

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the decarboxylation of the α-keto acid to form a branched-chain acyl-CoA (e.g., isovaleryl-CoA from leucine, 2-methylbutyryl-CoA from isoleucine, or isobutyryl-CoA from valine).[6][7]

These branched-chain acyl-CoA molecules then serve as starter units for the fatty acid synthase (FAS) system.[8] The elongation of the fatty acid chain proceeds via the fatty acid synthesis pathway, utilizing malonyl-CoA as the two-carbon donor in each cycle.[9] The specificity of the enzymes involved, particularly the ketoacyl synthase domain, influences the rate and products of BCFA synthesis.[8][10]

Signaling Pathway for mBCFA Synthesis

mBCFA_Synthesis BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Branched-Chain Aminotransferase BC_Acyl_CoA Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) BCKA->BC_Acyl_CoA BCKDH Complex mBCFA Methyl-Branched Chain Fatty Acid BC_Acyl_CoA->mBCFA Fatty Acid Synthase (FAS) Malonyl_CoA Malonyl-CoA Malonyl_CoA->mBCFA Elongation

Caption: Synthesis of methyl-branched chain fatty acids from branched-chain amino acids.

Catabolism of Methyl-Branched Chain Fatty Acyl-CoA

The degradation of mBCFAs, including very-long-chain fatty acids (VLCFAs) with methyl branches, occurs primarily in the peroxisomes and mitochondria.[11] The presence of a methyl group can sterically hinder the standard β-oxidation pathway, sometimes necessitating alternative degradation routes like α-oxidation, especially for fatty acids with a methyl group at the β-carbon (e.g., phytanic acid).

For many mBCFAs, degradation proceeds via a modified β-oxidation pathway. The final products of odd-chain and branched-chain fatty acid oxidation are typically propionyl-CoA and acetyl-CoA.[11] Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.[11]

General Workflow for mBCFA Catabolism

mBCFA_Catabolism_Workflow cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLC_mBCFA Very-Long-Chain mBCFA-CoA Shortened_mBCFA Shortened mBCFA-CoA VLC_mBCFA->Shortened_mBCFA Initial β-oxidation Mito_mBCFA_CoA mBCFA-CoA Shortened_mBCFA->Mito_mBCFA_CoA Transport Propionyl_CoA Propionyl-CoA Mito_mBCFA_CoA->Propionyl_CoA β-oxidation Acetyl_CoA Acetyl-CoA Mito_mBCFA_CoA->Acetyl_CoA β-oxidation Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Mutase reactions TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: General catabolic pathway for methyl-branched chain fatty acyl-CoA.

Biological Roles and Cellular Functions

The primary role of mBCFAs is in modulating the physical properties of cell membranes. The methyl branches disrupt the tight packing of acyl chains, which increases membrane fluidity and lowers the melting point of the lipids.[1][2][3] This is critical for microorganisms living in cold environments and for specialized functions in mammalian cells.[4]

In addition to their structural role, acyl-CoA esters, including those of mBCFAs, are important signaling molecules and regulators of metabolism.[12] They can influence enzyme activity, ion channel function, and gene expression.[12] For example, some branched-chain fatty acids, like 13-methyltetradecanoic acid, have been shown to induce apoptosis in certain cancer cell lines by modulating signaling pathways such as the AKT pathway.[13]

Quantitative Data

Enzyme/ProcessSubstrateKm (µM)Vmax (µmol/mg/min)Organism/System
Malonyl-CoA SynthetaseMalonic Acid529.4 ± 98.524.0 ± 2.7Arabidopsis thaliana
Metazoan Fatty Acid SynthaseAcetyl-CoA-Lower turnover with methylmalonyl-CoAMetazoan

Data synthesized from available literature.[8][10][14]

Experimental Protocols

The study of mBCFA-CoA metabolism involves several key experimental techniques.

Extraction and Measurement of Acyl-CoAs

Objective: To extract and quantify acyl-CoA species from biological samples.

Methodology:

  • Sample Collection and Quenching: Rapidly freeze biological tissue or cell cultures in liquid nitrogen to halt metabolic activity.

  • Extraction: Homogenize the frozen sample in an extraction buffer, often containing an organic solvent (e.g., isopropanol) and an acidic aqueous phase to precipitate proteins and extract lipids and acyl-CoAs.

  • Purification: Use solid-phase extraction (SPE) to separate acyl-CoAs from other lipids and interfering compounds.

  • Analysis: Analyze the purified acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16] This technique allows for the separation of different acyl-CoA species and their sensitive detection and quantification.[15] Multiple reaction monitoring (MRM) is often used for targeted quantification.[15]

Enzyme Kinetic Assays

Objective: To determine the kinetic parameters (Km, Vmax) of enzymes involved in mBCFA metabolism.

Methodology:

  • Enzyme Purification: Purify the enzyme of interest using standard chromatography techniques.

  • Assay Setup: Prepare a reaction mixture containing a buffered solution, the purified enzyme, and varying concentrations of the substrate (e.g., a branched-chain α-keto acid or acyl-CoA).

  • Reaction Monitoring: Monitor the reaction progress over time. For dehydrogenases, this can be done by measuring the change in absorbance of NAD+/NADH or NADP+/NADPH at 340 nm. For synthases, coupled enzyme assays or direct measurement of product formation by LC-MS can be used.

  • Data Analysis: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow for Acyl-CoA Analysis

Acyl_CoA_Analysis_Workflow Start Biological Sample (Tissue or Cells) Quench Metabolic Quenching (Liquid Nitrogen) Start->Quench Extract Extraction with Organic/Aqueous Solvents Quench->Extract Purify Solid-Phase Extraction (SPE) Extract->Purify Analyze LC-MS/MS Analysis Purify->Analyze Data Quantification and Identification Analyze->Data

Caption: A typical workflow for the analysis of acyl-CoA species from biological samples.

Conclusion

While this compound remains a molecule with limited specific research, the broader understanding of methyl-branched chain fatty acyl-CoA metabolism provides a robust framework for future investigations. Their roles in maintaining membrane fluidity, serving as metabolic intermediates, and potentially acting as signaling molecules highlight their importance in cellular physiology. Further research, employing the methodologies outlined in this guide, is necessary to elucidate the specific functions of individual mBCFA species and their potential as targets for therapeutic development.

References

An In-depth Technical Guide to the Biosynthesis and Degradation of 13-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways involved in the biosynthesis and degradation of 13-methyltetracosanoyl-CoA, a very-long-chain branched-chain fatty acid. While specific enzymatic data for this particular molecule is limited, this document extrapolates from established principles of branched-chain and very-long-chain fatty acid metabolism to propose the most probable biosynthetic and catabolic routes. This guide is intended to serve as a foundational resource for researchers in lipidomics, metabolic disorders, and drug development, offering insights into the complex biochemistry of these unique lipids. We present detailed hypothetical pathways, summarize key quantitative data from related metabolic processes, and provide established experimental protocols for the analysis of branched-chain fatty acids and their CoA esters.

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more methyl groups along their acyl chain. They are integral components of cell membranes, particularly in bacteria, and are also found in various mammalian tissues, having entered the body through dietary sources or synthesized endogenously.[1][2] The position of the methyl branch significantly influences the fatty acid's physical properties and its metabolic fate.

13-Methyltetracosanoic acid is a C25 very-long-chain fatty acid (VLCFA) with a methyl group located at the 13th carbon atom. Its CoA-ester, this compound, is the activated form that participates in metabolic pathways. The central location of the methyl group on a very-long acyl chain presents unique challenges for both its synthesis and breakdown, distinguishing it from the more commonly studied iso- and anteiso-BCFAs where the branch is near the terminus.

Biosynthesis of this compound

The biosynthesis of mid-chain methyl-branched fatty acids is thought to occur through the extension of a straight-chain acyl-CoA primer with methylmalonyl-CoA serving as the extender unit at a specific elongation cycle.[3]

The proposed biosynthetic pathway for this compound likely involves the following key steps:

  • Initiation: The synthesis is initiated with a standard straight-chain primer, likely acetyl-CoA.

  • Elongation Cycles: The initial primer undergoes several cycles of elongation by the fatty acid synthase (FAS) system, with each cycle adding two carbons from malonyl-CoA.

  • Methyl Group Insertion: At the C12 stage of the growing acyl chain, it is proposed that methylmalonyl-CoA, derived from the carboxylation of propionyl-CoA, is utilized as an extender unit instead of malonyl-CoA. This incorporation results in the addition of a propyl group and the characteristic methyl branch at what will become the C13 position of the final fatty acid.

  • Further Elongation: Following the incorporation of the methyl branch, the elongation process continues with the addition of malonyl-CoA units by the fatty acid elongase (ELOVL) system, which is responsible for the synthesis of very-long-chain fatty acids, until the C25 length is achieved.

  • Activation: The completed 13-methyltetracosanoic acid is then activated to its metabolically active form, this compound, by a very-long-chain acyl-CoA synthetase (VLC-ACS).[4]

Mandatory Visualization: Biosynthesis Pathway

G cluster_FAS Fatty Acid Synthase (FAS) cluster_Branching Methyl Branch Incorporation cluster_ELOVL Elongation (ELOVL) cluster_Activation Activation Acetyl_CoA Acetyl-CoA (Primer) FAS_cycles FAS Cycles (x5) Acetyl_CoA->FAS_cycles Malonyl_CoA1 Malonyl-CoA Malonyl_CoA1->FAS_cycles Dodecanoyl_ACP Dodecanoyl-ACP (C12) FAS_cycles->Dodecanoyl_ACP Branch_Incorporation Branch Incorporation Dodecanoyl_ACP->Branch_Incorporation Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC Methylmalonyl_CoA Methylmalonyl-CoA PCC->Methylmalonyl_CoA Methylmalonyl_CoA->Branch_Incorporation 13_Methyltetradecanoyl_ACP 13-Methyltetradecanoyl-ACP (C15) Branch_Incorporation->13_Methyltetradecanoyl_ACP ELOVL_cycles ELOVL Cycles (x5) 13_Methyltetradecanoyl_ACP->ELOVL_cycles Malonyl_CoA2 Malonyl-CoA Malonyl_CoA2->ELOVL_cycles 13_Methyltetracosanoic_Acid 13-Methyltetracosanoic Acid (C25) ELOVL_cycles->13_Methyltetracosanoic_Acid VLC_ACS VLC-Acyl-CoA Synthetase 13_Methyltetracosanoic_Acid->VLC_ACS 13_Methyltetracosanoyl_CoA This compound VLC_ACS->13_Methyltetracosanoyl_CoA

Caption: Proposed biosynthesis of this compound.

Degradation of this compound

The degradation of very-long-chain fatty acids and branched-chain fatty acids primarily occurs in peroxisomes, as mitochondria are not equipped to handle these complex lipids.[5][6] The degradation of this compound is expected to proceed via peroxisomal β-oxidation until the methyl branch poses a steric hindrance to the enzymes of the pathway.

The proposed degradation pathway is as follows:

  • Peroxisomal β-Oxidation (Initial Cycles): this compound undergoes five cycles of peroxisomal β-oxidation. Each cycle shortens the acyl chain by two carbons, producing one molecule of acetyl-CoA and one molecule of FADH2. This proceeds until a C15 acyl-CoA with a methyl group at the C3 position (β-position) is formed (3-methylpentadecanoyl-CoA).

  • α-Oxidation: The presence of a methyl group at the β-carbon inhibits the action of acyl-CoA dehydrogenase, thus halting β-oxidation.[5] To overcome this, the fatty acid undergoes α-oxidation. This involves the hydroxylation of the α-carbon by phytanoyl-CoA hydroxylase, followed by the removal of the original carboxyl carbon as formyl-CoA, which is subsequently converted to CO2. The resulting product is a C14 fatty acid with the methyl group now at the α-position (2-methyltetradecanoyl-CoA).

  • Further Peroxisomal β-Oxidation: The 2-methyltetradecanoyl-CoA can re-enter the β-oxidation pathway. The presence of the α-methyl group leads to the production of propionyl-CoA instead of acetyl-CoA in the first cycle. The remaining straight-chain acyl-CoAs are further degraded by β-oxidation.

  • Mitochondrial β-Oxidation: The shorter-chain acyl-CoAs produced in the peroxisome are then transported to the mitochondria for complete oxidation to acetyl-CoA.

Mandatory Visualization: Degradation Pathway

G cluster_Peroxisome Peroxisomal Degradation cluster_Mitochondrion Mitochondrial Degradation Start This compound (C25) Beta_Ox1 β-Oxidation (x5) Start->Beta_Ox1 Acetyl_CoA1 5 Acetyl-CoA Beta_Ox1->Acetyl_CoA1 FADH2_1 5 FADH2 Beta_Ox1->FADH2_1 Intermediate1 3-Methylpentadecanoyl-CoA (C15) Beta_Ox1->Intermediate1 Alpha_Ox α-Oxidation Intermediate1->Alpha_Ox CO2 CO2 Alpha_Ox->CO2 Intermediate2 2-Methyltetradecanoyl-CoA (C14) Alpha_Ox->Intermediate2 Beta_Ox2 β-Oxidation Intermediate2->Beta_Ox2 Propionyl_CoA Propionyl-CoA Beta_Ox2->Propionyl_CoA Dodecanoyl_CoA Dodecanoyl-CoA (C12) Beta_Ox2->Dodecanoyl_CoA Beta_Ox3 β-Oxidation (x5) Dodecanoyl_CoA->Beta_Ox3 Mito_Beta_Ox Mitochondrial β-Oxidation Dodecanoyl_CoA->Mito_Beta_Ox Transport Acetyl_CoA2 5 Acetyl-CoA Beta_Ox3->Acetyl_CoA2 Final_Products Acetyl-CoA, NADH, FADH2 Mito_Beta_Ox->Final_Products

Caption: Proposed degradation of this compound.

Quantitative Data

ParameterValueOrganism/SystemComments
Peroxisomal β-Oxidation
Substrate SpecificityHighest for lauroyl-CoA (C12:0)Rat brown adipose tissuePeroxisomes show a preference for medium to long-chain fatty acids.[7]
Apparent Km for saturated acyl-CoAsLowest for C9:0-C10:0Rat brown adipose tissueThis indicates a high affinity for medium-chain fatty acids.[7]
Mitochondrial β-Oxidation
Substrate SpecificityHighest for C12:0-C16:0Rat brown adipose tissueMitochondria are most efficient at oxidizing common long-chain fatty acids.[7]
Apparent Km for saturated acyl-carnitinesLowest for C16:0-C18:0Rat brown adipose tissueThis demonstrates a high affinity for long-chain fatty acids.[7]
Fatty Acid Elongation (ELOVL)
ELOVL3 activityIso-18:0 → Iso-20:0Human cell linesELOVL3 is involved in the elongation of iso-branched-chain fatty acids.[8]
ELOVL6 activityAnteiso-15:0 → Anteiso-17:0Human cell linesELOVL6 is active in the elongation of anteiso-branched-chain fatty acids.[8]

Experimental Protocols

The study of branched-chain fatty acid metabolism requires specialized analytical techniques. Below are detailed methodologies for key experiments.

Analysis of Branched-Chain Fatty Acids and their CoA Esters by LC-MS/MS

This protocol describes the quantification of BCFAs and their CoA esters from biological samples.

1. Sample Preparation and Lipid Extraction:

  • Homogenize tissue samples or pellet cells in a suitable buffer.

  • Perform total lipid extraction using a solvent system such as chloroform/methanol (2:1, v/v) (Folch method).

  • For acyl-CoA analysis, a solid-phase extraction is often employed to enrich for these molecules.

2. Hydrolysis and Derivatization (for total fatty acid analysis):

  • The extracted lipids are hydrolyzed to release free fatty acids using an acid or base catalyst.

  • The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis or to other derivatives suitable for LC-MS/MS. A described method for LC-MS/MS involves derivatization with oxalyl chloride, dimethylaminoethanol, and then methyl iodide to form trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[9]

3. LC-MS/MS Analysis:

  • Separate the derivatized fatty acids or the intact acyl-CoAs using reverse-phase liquid chromatography.

  • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quantification is achieved by using a calibration curve generated from authentic standards and normalizing to a deuterated internal standard.[9]

Mandatory Visualization: LC-MS/MS Workflow

G Sample Biological Sample (Tissue or Cells) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Hydrolysis Hydrolysis & Derivatization Extraction->Hydrolysis LC Liquid Chromatography (Separation) Hydrolysis->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis MSMS->Data

Caption: Workflow for LC-MS/MS analysis of BCFAs.

Fatty Acid Oxidation Assay using Radiolabeled Substrates

This protocol measures the rate of fatty acid oxidation in cultured cells or isolated mitochondria.

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.

  • Treat cells with compounds of interest if investigating their effects on fatty acid oxidation.

2. Radiolabeled Substrate Incubation:

  • Prepare a solution of the radiolabeled fatty acid of interest (e.g., [1-¹⁴C]13-methyltetracosanoic acid) complexed with fatty acid-free bovine serum albumin (BSA).

  • Incubate the cells with the radiolabeled substrate for a defined period.

3. Measurement of Radiolabeled Products:

  • For the measurement of complete oxidation to CO₂, the ¹⁴CO₂ produced is trapped in a filter paper soaked in a strong base (e.g., NaOH) and quantified by scintillation counting.

  • For the measurement of β-oxidation, the production of radiolabeled acid-soluble metabolites (ASMs), which represent the acetyl-CoA and other small acyl-CoAs produced, is quantified. After incubation, the reaction is stopped with perchloric acid, and the radioactivity in the acid-soluble fraction is measured by scintillation counting.[8]

4. Data Analysis:

  • The rate of fatty acid oxidation is calculated based on the specific activity of the radiolabeled substrate and normalized to the protein content of the sample.

Mandatory Visualization: Fatty Acid Oxidation Assay Workflow

G Cells Cultured Cells or Isolated Mitochondria Incubation Incubation with Radiolabeled Fatty Acid Cells->Incubation Trapping Trapping of ¹⁴CO₂ (Complete Oxidation) Incubation->Trapping ASM Extraction of Acid-Soluble Metabolites (β-Oxidation) Incubation->ASM Scintillation Scintillation Counting Trapping->Scintillation ASM->Scintillation Analysis Data Analysis (Oxidation Rate) Scintillation->Analysis

Caption: Workflow for a radiolabeled fatty acid oxidation assay.

Conclusion

The biosynthesis and degradation of this compound represent complex metabolic pathways that are crucial for understanding the full scope of lipid metabolism. While direct experimental evidence for this specific molecule is scarce, the proposed pathways, based on established principles of fatty acid metabolism, provide a solid framework for future research. The central position of the methyl group necessitates a combination of elongation and degradation machinery from both standard and branched-chain fatty acid metabolism, highlighting the versatility of lipid metabolic pathways. The experimental protocols outlined in this guide provide the necessary tools for researchers to investigate these pathways further, paving the way for a deeper understanding of the roles of these unique fatty acids in health and disease.

References

Unraveling the Enigma of 13-Methyltetracosanoyl-CoA: A Molecule Shrouded in Obscurity

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary investigation into the discovery and natural occurrence of 13-Methyltetracosanoyl-CoA reveals a significant knowledge gap in current scientific literature. Extensive searches have failed to identify any specific documentation of this particular very-long-chain methyl-branched fatty acyl-CoA. This suggests that this compound may be an exceptionally rare, novel, or potentially synthetic molecule that has not been extensively studied or reported.

Initial inquiries often lead to confusion with a similarly named but structurally distinct and well-documented compound: 13-methyltetradecanoic acid. This is a 15-carbon branched-chain fatty acid, significantly shorter than the 25-carbon backbone of the molecule . This recurring misidentification highlights the unique and largely unexplored nature of 13-methyltetracosanoic acid and its corresponding CoA ester.

While direct information is absent, a broader examination of very-long-chain methyl-branched fatty acids (VLC-MBFAs) provides a theoretical framework for the potential origins and characteristics of this compound.

Potential Natural Occurrence and Biosynthesis

VLC-MBFAs are known constituents of various organisms, particularly bacteria, marine life, and certain plant waxes. Their biosynthesis typically involves the elongation of a shorter branched-chain fatty acid primer.

Hypothetical Biosynthetic Pathway

The formation of this compound would likely follow a similar pathway, starting with a methyl-branched primer and undergoing subsequent elongation cycles. A plausible, though unconfirmed, biosynthetic route is outlined below.

cluster_primer Primer Synthesis cluster_elongation Fatty Acid Elongation cluster_activation Activation Branched-chain Amino Acid Branched-chain Amino Acid Branched-chain alpha-keto acid Branched-chain alpha-keto acid Branched-chain Amino Acid->Branched-chain alpha-keto acid Transamination Branched-chain acyl-CoA primer Branched-chain acyl-CoA primer Branched-chain alpha-keto acid->Branched-chain acyl-CoA primer Decarboxylation Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-chain acyl-CoA primer->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Elongation Cycles Elongation Cycles Fatty Acid Synthase (FAS)->Elongation Cycles Condensation, Reduction, Dehydration, Reduction 13-Methyltetracosanoyl-ACP 13-Methyltetracosanoyl-ACP Elongation Cycles->13-Methyltetracosanoyl-ACP 13-Methyltetracosanoic acid 13-Methyltetracosanoic acid 13-Methyltetracosanoyl-ACP->13-Methyltetracosanoic acid Thioesterase This compound This compound 13-Methyltetracosanoic acid->this compound ATP, CoA-SH Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->this compound Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Fractionation (e.g., HPLC) Fractionation (e.g., HPLC) Lipid Extraction->Fractionation (e.g., HPLC) Derivatization Derivatization Fractionation (e.g., HPLC)->Derivatization For GC-MS LC-MS/MS Analysis LC-MS/MS Analysis Fractionation (e.g., HPLC)->LC-MS/MS Analysis Direct analysis of Acyl-CoAs GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Structural Elucidation (NMR) Structural Elucidation (NMR) GC-MS Analysis->Structural Elucidation (NMR) LC-MS/MS Analysis->Structural Elucidation (NMR) Quantification Quantification Structural Elucidation (NMR)->Quantification

The Emerging Role of 13-Methyltetracosanoyl-CoA in Cellular Lipid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and prospective research directions for 13-Methyltetracosanoyl-CoA, a C25 very-long-chain branched-chain fatty acyl-CoA. While direct research on this specific molecule is nascent, this document extrapolates from established principles of lipid biochemistry and signaling to build a framework for its potential functions. We delve into its inferred metabolic pathways, its likely role as a signaling molecule through nuclear receptor activation, its potential involvement in protein acylation, and its impact on membrane biology. This guide also presents detailed hypothetical experimental protocols and quantitative data from related molecules to empower researchers to investigate the function of this compound and its therapeutic potential.

Introduction: The Enigmatic World of Very-Long-Chain Branched-Chain Fatty Acyl-CoAs

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are critical components of cellular lipids, playing essential roles in membrane structure and as precursors for signaling molecules.[1][2] Branched-chain fatty acids (BCFAs) are also integral to cellular function, particularly in modulating membrane fluidity.[3][4] The convergence of these two characteristics in a molecule like this compound, a C25 very-long-chain branched-chain fatty acyl-CoA, suggests unique biochemical properties and specialized biological roles that are yet to be fully elucidated.

This document serves as a foundational guide to the posited function of this compound in lipid signaling. By examining the known functions of structurally similar molecules, we can infer its metabolic fate and signaling capabilities, providing a roadmap for future research.

Inferred Biosynthesis and Metabolism of this compound

The biosynthesis of this compound likely originates from the elongation of a shorter branched-chain fatty acid precursor. The initial methyl branch is introduced from branched-chain amino acid (BCAA) catabolism, with precursors like isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), or 2-methylbutyryl-CoA (from isoleucine) serving as primers for fatty acid synthesis.

The elongation of the fatty acid chain to 25 carbons is predicted to occur in the endoplasmic reticulum via the fatty acid elongase (ELOVL) complex.[1][5] The final activation to its CoA thioester would be catalyzed by a very-long-chain acyl-CoA synthetase (ACSVL).

The catabolism of this compound is expected to proceed via peroxisomal β-oxidation, a characteristic pathway for both VLCFAs and BCFAs.[6] The methyl branch at the odd-numbered carbon (C13) would not impede the initial rounds of β-oxidation.

Below is a diagram illustrating the postulated metabolic pathway for this compound.

Postulated Metabolic Pathway of this compound BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine) BCKA Branched-Chain Keto Acids BCAA->BCKA BC_Acyl_CoA Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) BCKA->BC_Acyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase BC_Acyl_CoA->Fatty_Acid_Synthase BCFA Branched-Chain Fatty Acid (e.g., 13-Methyltetracosanoic Acid) Fatty_Acid_Synthase->BCFA ACSVL Very-Long-Chain Acyl-CoA Synthetase (ACSVL) BCFA->ACSVL Target_Molecule This compound ACSVL->Target_Molecule Peroxisome Peroxisomal β-oxidation Target_Molecule->Peroxisome Metabolites Shorter-chain acyl-CoAs Peroxisome->Metabolites

Caption: Postulated metabolic pathway of this compound.

Potential Signaling Functions of this compound

The primary signaling function of this compound is hypothesized to be the activation of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs).

Activation of PPARα

Research has demonstrated that very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα.[6][7][8] These molecules act as potent inducers of PPARα, leading to the transcriptional upregulation of genes involved in fatty acid oxidation.[6][7] It is therefore highly probable that this compound functions as a PPARα agonist.

The activation of PPARα by this compound would initiate a signaling cascade leading to the increased expression of enzymes required for its own degradation, representing a feedback mechanism to regulate its intracellular concentration.

Hypothetical PPARα Signaling Pathway for this compound Ligand This compound PPARa PPARα Ligand->PPARa Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE Peroxisome Proliferator Response Element (PPRE) Complex->PPRE Gene_Expression Increased Gene Expression PPRE->Gene_Expression Enzymes Fatty Acid Oxidation Enzymes (e.g., ACOX1, CPT1) Gene_Expression->Enzymes Metabolism Increased Lipid Catabolism Enzymes->Metabolism Workflow for In Vitro PPARα Activation Assay Cell_Culture Cell Culture (e.g., HEK293T) Transfection Transfection with PPARα and PPRE-Luciferase Plasmids Cell_Culture->Transfection Treatment Treatment with This compound Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Luciferase Activity Measurement Lysis->Luciferase_Assay Data_Analysis Data Analysis and Fold Induction Calculation Luciferase_Assay->Data_Analysis

References

13-Methyltetracosanoyl-CoA and its Role in Fatty Acid Oxidation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

13-Methyltetracosanoyl-CoA is a long-chain branched fatty acyl-CoA molecule. Unlike their straight-chain counterparts, the metabolism of branched-chain fatty acids (BCFAs) such as this compound presents unique challenges to cellular catabolic machinery. The presence of a methyl group on the acyl chain sterically hinders the standard β-oxidation pathway. Consequently, specialized enzymatic pathways, primarily located within peroxisomes, are required for their degradation. This guide provides a comprehensive overview of the metabolic fate of this compound, detailing the enzymatic steps, subcellular localization, and regulatory aspects of its oxidation. We further present detailed experimental protocols for the study of branched-chain fatty acid oxidation and discuss the potential for these pathways to serve as targets for drug development in various metabolic diseases.

Introduction to Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids are a class of fatty acids characterized by the presence of one or more methyl groups on their carbon backbone. These lipids are obtained from the diet, particularly from dairy products and the fat of ruminant animals, and can also be synthesized endogenously. The position of the methyl group determines the metabolic route for their degradation. For instance, phytanic acid, a 3-methyl branched fatty acid, must undergo α-oxidation prior to β-oxidation. In the case of this compound, the methyl group is located distant from the carboxyl end, suggesting that initial cycles of β-oxidation may be possible before the methyl branch poses a steric hindrance.

The Metabolic Pathway of this compound Oxidation

The complete oxidation of this compound is a multi-step process involving enzymes in both the peroxisomes and mitochondria.

Activation of 13-Methyltetracosanoic Acid

Prior to oxidation, 13-methyltetracosanoic acid must be activated to its CoA thioester, this compound. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). Long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids with chain lengths of 12 to 20 carbons, and it is likely that a very-long-chain acyl-CoA synthetase (ACSL) is responsible for the activation of this 25-carbon fatty acid.

Peroxisomal β-Oxidation

Due to its chain length, the initial stages of β-oxidation of this compound are expected to occur in the peroxisomes. The peroxisomal β-oxidation pathway consists of a series of reactions catalyzed by a distinct set of enzymes compared to the mitochondrial pathway.

A key enzyme in the oxidation of branched-chain fatty acids is pristanoyl-CoA oxidase . Studies on rat liver peroxisomal acyl-CoA oxidases have shown that pristanoyl-CoA oxidase is responsible for the oxidation of long-chain 2-methyl branched acyl-CoAs. While this compound has its methyl group at the 13th position, it is a long-chain branched fatty acid, and it is plausible that an enzyme with similar substrate specificity, like a branched-chain acyl-CoA oxidase, initiates its degradation.

The β-oxidation spiral in the peroxisome will proceed, shortening the acyl chain by two carbons with each cycle, until the methyl group at the 13th position approaches the reactive center of the enzymes. At this point, the steric hindrance from the methyl group will likely halt the standard β-oxidation process.

The Role of α-Methylacyl-CoA Racemase (AMACR)

Once β-oxidation reaches the 3-methyl-branched acyl-CoA intermediate (in this case, 3-methyl-dodecanoyl-CoA), further degradation requires the action of α-methylacyl-CoA racemase (AMACR). This enzyme is crucial for converting the (2R)-methylacyl-CoA esters, which are not substrates for the subsequent β-oxidation enzymes, to their (2S)-methylacyl-CoA epimers. AMACR is found in both peroxisomes and mitochondria.

Completion of Oxidation in Mitochondria

After several cycles of β-oxidation in the peroxisome, the resulting shorter-chain acyl-CoAs are transported to the mitochondria for the completion of their oxidation to acetyl-CoA. The final products of the complete oxidation of this compound would be a mixture of acetyl-CoA and propionyl-CoA, with the propionyl-CoA being derived from the three carbons including the methyl branch.

Quantitative Data on Branched-Chain Fatty Acid Metabolism

ParameterValueCell/Tissue TypeMethodReference
Enzyme Kinetics
Km of branched-chain acyl-CoA oxidase for this compoundData not availableRat Liver PeroxisomesSpectrophotometric assayFictional
Vmax of branched-chain acyl-CoA oxidase for this compoundData not availableRat Liver PeroxisomesSpectrophotometric assayFictional
Km of α-Methylacyl-CoA racemase for 3-methyl-dodecanoyl-CoAData not availableHuman Liver MitochondriaHPLC-based assayFictional
Vmax of α-Methylacyl-CoA racemase for 3-methyl-dodecanoyl-CoAData not availableHuman Liver MitochondriaHPLC-based assayFictional
Metabolite Concentrations
Cellular concentration of 13-methyltetracosanoic acidData not availableHuman FibroblastsGC-MSFictional
Cellular concentration of this compoundData not availableHuman FibroblastsLC-MS/MSFictional

Table 1: Quantitative Data on the Metabolism of this compound. This table is a template to be populated with experimental data.

Experimental Protocols

Synthesis of this compound

Objective: To chemically synthesize this compound for use as a substrate in enzymatic assays.

Materials:

  • 13-methyltetracosanoic acid

  • Coenzyme A (CoA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • Dissolve 13-methyltetracosanoic acid in anhydrous DCM under an inert atmosphere.

  • Add DMAP to the solution.

  • In a separate flask, dissolve DCC in anhydrous DCM.

  • Slowly add the DCC solution to the fatty acid solution at 0°C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • In a separate flask, dissolve Coenzyme A in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

  • Slowly add the activated fatty acid solution to the CoA solution with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, purify the this compound using reversed-phase HPLC.

  • Lyophilize the purified product and store at -80°C.

In Vitro Assay for Branched-Chain Acyl-CoA Oxidase Activity

Objective: To measure the activity of branched-chain acyl-CoA oxidase using this compound as a substrate.

Materials:

  • Purified branched-chain acyl-CoA oxidase or peroxisomal fraction

  • This compound

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, FAD, HRP, and Amplex Red.

  • Add the enzyme source (purified enzyme or peroxisomal fraction) to the wells of a microplate.

  • Initiate the reaction by adding this compound to the wells.

  • Immediately place the plate in a microplate reader and measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.

  • The rate of H₂O₂ production, which is directly proportional to the acyl-CoA oxidase activity, is calculated from the change in fluorescence.

Analysis of this compound and its Metabolites by LC-MS/MS

Objective: To quantify the levels of this compound and its β-oxidation intermediates in biological samples.

Materials:

  • Biological sample (cells or tissue homogenate)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Acetonitrile (B52724)

  • Methanol

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Homogenize the biological sample in a cold extraction solvent (e.g., acetonitrile/methanol/water with 0.1% formic acid).

  • Add internal standards to the homogenate.

  • Centrifuge the samples to pellet proteins and cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample onto a C18 reversed-phase column.

  • Elute the acyl-CoAs using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Signaling Pathways and Regulation

The metabolism of fatty acids is tightly regulated by nuclear receptors, which are ligand-activated transcription factors. Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are key regulators of fatty acid oxidation. Long-chain fatty acids and their CoA esters can act as ligands for PPARα. It is plausible that this compound or its metabolites could modulate the activity of PPARα, thereby influencing the expression of genes involved in its own degradation.

Visualizations

fatty_acid_activation 13-Methyltetracosanoic_Acid 13-Methyltetracosanoic Acid Acyl_CoA_Synthetase Very-Long-Chain Acyl-CoA Synthetase 13-Methyltetracosanoic_Acid->Acyl_CoA_Synthetase 13_Methyltetracosanoyl_CoA This compound Acyl_CoA_Synthetase->13_Methyltetracosanoyl_CoA AMP_PPi AMP_PPi Acyl_CoA_Synthetase->AMP_PPi ATP ATP ATP->Acyl_CoA_Synthetase CoA CoA CoA->Acyl_CoA_Synthetase peroxisomal_beta_oxidation cluster_peroxisome Peroxisome Acyl_CoA_In This compound (C25) Oxidase Branched-Chain Acyl-CoA Oxidase Acyl_CoA_In->Oxidase Enoyl_CoA 2-enoyl-CoA Oxidase->Enoyl_CoA Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydroxyacyl_CoA 3-hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA 3-ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA 11-Methyltricosanoyl-CoA (C23) Thiolase->Shorter_Acyl_CoA Acetyl_CoA_Out Acetyl-CoA Thiolase->Acetyl_CoA_Out Repeat Repeat Cycles Shorter_Acyl_CoA->Repeat alpha_oxidation_racemization Branched_Acyl_CoA (2R)-3-Methyl-dodecanoyl-CoA AMACR α-Methylacyl-CoA Racemase Branched_Acyl_CoA->AMACR S_Epimer (2S)-3-Methyl-dodecanoyl-CoA AMACR->S_Epimer Beta_Oxidation Peroxisomal/Mitochondrial β-Oxidation S_Epimer->Beta_Oxidation experimental_workflow Start Start: Biological Sample (Cells or Tissue) Homogenization Homogenization & Acyl-CoA Extraction Start->Homogenization LC_MS LC-MS/MS Analysis Homogenization->LC_MS Quantification Quantification of This compound and its metabolites LC_MS->Quantification Data_Analysis Data Analysis and Pathway Mapping Quantification->Data_Analysis End End: Metabolic Profile Data_Analysis->End

The Intracellular Landscape of 13-Methyltetracosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the intracellular localization of 13-Methyltetracosanoyl-CoA, a saturated branched-chain fatty acid (BCFA). Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of BCFA metabolism, outlines detailed experimental protocols for determining subcellular localization, and presents key metabolic pathways in a visually intuitive format.

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids are integral components of cellular lipids, playing crucial roles in membrane fluidity, cell signaling, and energy metabolism. Unlike their straight-chain counterparts, the methyl branch in molecules like this compound introduces structural nuances that influence their metabolic fate and subcellular distribution. Understanding the precise location of these molecules is paramount for elucidating their physiological functions and their implications in various disease states.

Intracellular Localization of this compound: A Multi-Compartmental Journey

While direct quantitative data for the subcellular distribution of this compound is not extensively documented, its localization can be inferred from the known locations of key enzymes involved in the synthesis and degradation of branched-chain fatty acids.

Synthesis in the Cytosol: The biosynthesis of BCFAs is carried out by fatty acid synthase (FASN), a well-characterized cytosolic enzyme complex.[1][2] FASN utilizes cytosolic precursors, including methylmalonyl-CoA, to introduce methyl branches onto the growing acyl chain.[1][2] Therefore, the initial synthesis of this compound occurs in the cytosol .

Metabolic Fates in Peroxisomes and Mitochondria: Following synthesis, this compound is destined for various metabolic pathways, primarily occurring within peroxisomes and mitochondria. The degradation of BCFAs with methyl groups, such as this compound, is known to take place in peroxisomes . Furthermore, the enzyme α-methyl acyl-CoA racemase (AMACR), which is critical for the metabolism of branched-chain lipids, is localized to both peroxisomes and mitochondria . This dual localization suggests that both organelles are involved in the processing of this compound.

The distribution of Acyl-CoA thioesterases (ACOTs), enzymes that regulate the intracellular pool of acyl-CoAs, further supports a multi-organellar presence. For instance, ACOT1 is a cytosolic enzyme, while ACOT7 is found in the cytosol, mitochondria, and nucleus, indicating that the regulation of this compound levels is managed across different cellular compartments.

Quantitative Distribution of Branched-Chain Fatty Acids

While specific data for this compound is limited, the following table illustrates a hypothetical distribution of a generic BCFA across different subcellular fractions, based on the known metabolic pathways. This serves as a template for how such data would be presented.

OrganellePercentage of Total Cellular BCFA (%)Key Metabolic Processes
Cytosol40-50%Synthesis (FASN), Signaling
Mitochondria20-30%β-oxidation (AMACR)
Peroxisomes15-25%α- and β-oxidation (AMACR)
Endoplasmic Reticulum5-10%Esterification into complex lipids
Plasma Membrane<5%Incorporation into membrane lipids

Note: This data is illustrative and intended to represent a plausible distribution based on current knowledge of BCFA metabolism.

Experimental Protocols for Determining Intracellular Localization

The precise subcellular localization of this compound can be determined using a combination of established biochemical and imaging techniques.

Subcellular Fractionation Coupled with Mass Spectrometry

This gold-standard biochemical approach involves the physical separation of cellular organelles followed by the quantitative analysis of their lipid content.

Detailed Protocol:

  • Cell Culture and Harvest: Culture cells of interest to approximately 80-90% confluency. Harvest cells by scraping or enzymatic digestion and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Homogenization: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, with protease inhibitors). Allow cells to swell on ice for 15-20 minutes.

  • Cell Lysis: Disrupt the cell membrane using a Dounce homogenizer (20-30 strokes with a tight-fitting pestle) or by passing the suspension through a fine-gauge needle. Monitor lysis efficiency using a microscope.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

    • Transfer the subsequent supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing ER and Golgi).

    • The final supernatant represents the cytosolic fraction.

  • Lipid Extraction from Fractions:

    • To each organelle pellet and a sample of the cytosol, add a 2:1 (v/v) mixture of chloroform:methanol (B129727) for lipid extraction (Folch method).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Fatty Acid Derivatization:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • To enhance volatility for gas chromatography, convert the fatty acids to their fatty acid methyl esters (FAMEs) by adding a solution of 14% boron trifluoride in methanol and heating at 60°C for 30 minutes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a BPX70).

    • Use an appropriate temperature gradient to separate the FAMEs.

    • Identify 13-methyltetracosanoic acid methyl ester based on its retention time and mass spectrum, and quantify it using an internal standard.

Fluorescence Microscopy with Labeled Fatty Acid Analogs

This imaging technique allows for the visualization of fatty acid uptake and distribution in living or fixed cells.

Detailed Protocol:

  • Synthesis of a Fluorescent Analog: Synthesize a fluorescently labeled analog of 13-methyltetracosanoic acid. A common strategy is to attach a fluorophore like BODIPY to the omega-end of the fatty acid.

  • Cell Culture and Labeling:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Incubate the cells with the fluorescently labeled 13-methyltetracosanoic acid analog at a concentration of 1-5 µM for a specified period (e.g., 30 minutes to several hours).

  • Organelle Co-localization:

    • To identify specific organelles, co-stain the cells with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or DAPI for the nucleus).

  • Fixation and Permeabilization (for fixed-cell imaging):

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

  • Confocal Microscopy:

    • Image the cells using a confocal laser scanning microscope.

    • Acquire images in the respective channels for the fatty acid analog and the organelle markers.

    • Analyze the images for co-localization between the fatty acid signal and the signals from the organelle markers to determine its subcellular distribution.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

metabolic_pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Methylmalonyl_CoA Methylmalonyl_CoA FASN FASN Methylmalonyl_CoA->FASN Incorporation Acetyl_CoA Acetyl_CoA Acetyl_CoA->FASN 13_Methyltetracosanoyl_CoA_synth This compound FASN->13_Methyltetracosanoyl_CoA_synth 13_Methyltetracosanoyl_CoA_perox This compound 13_Methyltetracosanoyl_CoA_synth->13_Methyltetracosanoyl_CoA_perox Transport 13_Methyltetracsanoyl_CoA_mito This compound 13_Methyltetracosanoyl_CoA_synth->13_Methyltetracsanoyl_CoA_mito Transport AMACR_perox AMACR 13_Methyltetracosanoyl_CoA_perox->AMACR_perox Degradation Degradation_Products_perox Degradation Products AMACR_perox->Degradation_Products_perox AMACR_mito AMACR 13_Methyltetracsanoyl_CoA_mito->AMACR_mito Metabolism Beta_Oxidation β-Oxidation Products AMACR_mito->Beta_Oxidation

Caption: Metabolic pathway of this compound.

experimental_workflow_fractionation Cell_Culture Cell Culture & Harvest Homogenization Homogenization Cell_Culture->Homogenization Differential_Centrifugation Differential Centrifugation Homogenization->Differential_Centrifugation Organelle_Fractions Isolate Organelle Fractions (Nuclei, Mitochondria, Microsomes, Cytosol) Differential_Centrifugation->Organelle_Fractions Lipid_Extraction Lipid Extraction Organelle_Fractions->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification of this compound GC_MS->Quantification

Caption: Workflow for subcellular fractionation and MS analysis.

experimental_workflow_microscopy Cell_Culture_Microscopy Culture Cells on Glass-Bottom Dish Labeling Incubate with Fluorescent This compound Analog Cell_Culture_Microscopy->Labeling Co_Staining Co-stain with Organelle Markers Labeling->Co_Staining Imaging Confocal Microscopy Co_Staining->Imaging Analysis Co-localization Analysis Imaging->Analysis

Caption: Workflow for fluorescence microscopy localization.

Conclusion and Future Directions

The intracellular localization of this compound is a dynamic process, reflecting its synthesis in the cytosol and subsequent metabolism in peroxisomes and mitochondria. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the subcellular distribution of this and other branched-chain fatty acids. Future research, employing advanced mass spectrometry imaging and novel fluorescent probes, will be instrumental in generating precise quantitative maps of these important molecules within the cell, offering deeper insights into their roles in health and disease and paving the way for novel therapeutic interventions.

References

The Metabolic Enigma of 13-Methyltetracosanoyl-CoA: A Technical Guide to Its Putative Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methyltetracosanoyl-CoA, a 25-carbon very-long-chain fatty acid (VLCFA) with a methyl branch at an odd-numbered carbon, presents a unique metabolic challenge. While the general principles of fatty acid oxidation are well-established, the specific enzymatic machinery and metabolic fate of such a mid-chain branched lipid are not fully elucidated. This technical guide synthesizes the current understanding of branched-chain fatty acid catabolism to propose a putative metabolic pathway for this compound. We provide a detailed overview of the likely enzymatic players, a summary of analogous quantitative data, and comprehensive experimental protocols to facilitate further research into this esoteric area of lipid metabolism. This document serves as a foundational resource for researchers investigating novel aspects of fatty acid oxidation and its implications in metabolic diseases and drug development.

Introduction

Very-long-chain fatty acids (VLCFAs) are crucial components of cellular lipids, and their metabolism is tightly regulated. Deficiencies in VLCFA metabolism are linked to severe human diseases, such as X-linked adrenoleukodystrophy. The introduction of a methyl branch in the acyl chain, as seen in this compound, adds a layer of complexity to the catabolic process. Standard β-oxidation, the primary pathway for fatty acid degradation, is impeded by such branches. This guide explores the probable metabolic route of this compound, drawing parallels with the known catabolism of other branched-chain fatty acids.

Proposed Metabolic Pathway of this compound

Due to its carbon chain length (C25), the initial stages of this compound metabolism are presumed to occur in the peroxisome.[1][2] Peroxisomal β-oxidation is responsible for shortening VLCFAs to a length that can be further processed by mitochondria.

The catabolism of this compound is likely to proceed through several cycles of peroxisomal β-oxidation until the methyl group at the 13th carbon position poses a steric hindrance to the enzymatic machinery. At this juncture, the pathway must deviate from the standard β-oxidation sequence. For fatty acids with a methyl group at the β-carbon (C3), an initial α-oxidation step is required.[3] However, with the methyl group at C13, β-oxidation can likely proceed for five cycles, shortening the chain by 10 carbons and producing five molecules of acetyl-CoA. This would result in a 3-methyl-pentadecanoyl-CoA intermediate. The metabolism of this intermediate would then require a specific set of enzymes to bypass the methyl branch. It is hypothesized that an α-oxidation cycle would be initiated at this stage, followed by the resumption of β-oxidation.

The proposed enzymatic steps are as follows:

  • Activation: 13-Methyltetracosanoic acid is activated to this compound in the cytoplasm by a very-long-chain acyl-CoA synthetase (VLC-ACS).

  • Peroxisomal Import: this compound is transported into the peroxisome.

  • Peroxisomal β-Oxidation (Initial Cycles): The acyl-CoA undergoes five cycles of β-oxidation, each consisting of four enzymatic reactions:

    • Oxidation by a peroxisomal acyl-CoA oxidase.

    • Hydration by a multifunctional enzyme (MFE).

    • Dehydrogenation by MFE.

    • Thiolysis by a peroxisomal thiolase. This process yields five molecules of acetyl-CoA and a 13-methyl-pentadecanoyl-CoA intermediate.

  • Handling of the Methyl Branch: At this point, the 3-methyl-branched acyl-CoA cannot be processed by the standard β-oxidation enzymes. It is proposed that the following steps occur:

    • α-Oxidation: A cycle of α-oxidation removes one carbon, yielding a 2-methyl-tetradecanoyl-CoA (pristanoyl-CoA analog) and CO2. This step is catalyzed by a phytanoyl-CoA hydroxylase and a 2-hydroxyphytanoyl-CoA lyase.

    • Resumption of β-Oxidation: The resulting 2-methyl-branched acyl-CoA can then be further degraded by the peroxisomal β-oxidation pathway for 2-methyl-branched fatty acids, which involves a specific set of enzymes including branched-chain acyl-CoA oxidase.

  • Mitochondrial β-Oxidation: The shortened acyl-CoA products from peroxisomal oxidation are then transported to the mitochondria for complete oxidation to acetyl-CoA.

Signaling Pathway Diagram

Putative Metabolic Pathway of this compound cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 13-MTCA 13-Methyltetracosanoic Acid 13-MTCA-CoA This compound 13-MTCA->13-MTCA-CoA VLC-ACS p_13-MTCA-CoA This compound 13-MTCA-CoA->p_13-MTCA-CoA Transport beta_ox_1 5 Cycles of β-Oxidation p_13-MTCA-CoA->beta_ox_1 3-MPD-CoA 3-Methyl-pentadecanoyl-CoA beta_ox_1->3-MPD-CoA Acetyl-CoA_p 5 Acetyl-CoA beta_ox_1->Acetyl-CoA_p alpha_ox α-Oxidation 3-MPD-CoA->alpha_ox 2-MTD-CoA 2-Methyl-tetradecanoyl-CoA alpha_ox->2-MTD-CoA beta_ox_2 Further β-Oxidation 2-MTD-CoA->beta_ox_2 Short-chain_acyl-CoA Short-chain Acyl-CoA beta_ox_2->Short-chain_acyl-CoA m_Short-chain_acyl-CoA Short-chain Acyl-CoA Short-chain_acyl-CoA->m_Short-chain_acyl-CoA Transport beta_ox_m β-Oxidation m_Short-chain_acyl-CoA->beta_ox_m Acetyl-CoA_m Acetyl-CoA beta_ox_m->Acetyl-CoA_m TCA TCA Cycle Acetyl-CoA_m->TCA Experimental Workflow for this compound Metabolism cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Synthesis Synthesize Radiolabeled 13-Methyltetracosanoic Acid Activation Activate Substrate to This compound Synthesis->Activation Isolation Isolate Peroxisomes (e.g., from rat liver) Incubation Incubate with Peroxisomes and Cofactors Isolation->Incubation Activation->Incubation Termination Terminate Reaction Incubation->Termination Extraction Extract Acyl-CoAs and Metabolites Termination->Extraction HPLC HPLC/TLC Separation (Radiolabeled Assay) Extraction->HPLC GCMS GC-MS Analysis (Metabolite Identification) Extraction->GCMS Quantification Quantify Products HPLC->Quantification GCMS->Quantification

References

Methodological & Application

Application Notes and Protocols for the In Vitro Synthesis of 13-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 13-Methyltetracosanoyl-CoA, a crucial substrate for various in vitro studies in metabolism, enzymology, and drug discovery. The synthesis is a two-stage process, beginning with the chemical synthesis of the precursor fatty acid, 13-methyltetracosanoic acid, followed by its enzymatic conversion to the corresponding acyl-CoA derivative.

Chemical Synthesis of 13-Methyltetracosanoic Acid

The synthesis of 13-methyltetracosanoic acid can be achieved through a Wittig reaction, a versatile method for creating carbon-carbon double bonds. This is followed by hydrogenation to yield the saturated fatty acid. A similar strategy has been successfully employed for the synthesis of 13-methyl-tetradecanoic acid.

Reaction Scheme:

  • Preparation of the phosphonium (B103445) salt: Dodecyltriphenylphosphonium bromide is synthesized by reacting triphenylphosphine (B44618) with 1-bromododecane.

  • Wittig Reaction: The phosphonium salt is treated with a strong base to form an ylide, which then reacts with a 12-carbon aldehyde (dodecanal) to form 13-methyltetradec-12-enoic acid.

  • Hydrogenation: The unsaturated fatty acid is then hydrogenated to yield the final product, 13-methyltetracosanoic acid.

Experimental Protocol:

A detailed protocol for a similar synthesis of 13-methyl-tetradecanoic acid has been described, which can be adapted for this longer-chain fatty acid.[1][2][3]

Purification:

The final fatty acid product can be purified using methods such as crystallization or chromatography on silica (B1680970) gel.[1][2][4]

Enzymatic Synthesis of this compound

The conversion of 13-methyltetracosanoic acid to its coenzyme A thioester is catalyzed by a long-chain acyl-CoA synthetase (LACS or ACSL), an enzyme that activates fatty acids for various metabolic pathways.[5][6]

Principle

Long-chain acyl-CoA synthetase catalyzes the formation of a thioester bond between the carboxyl group of the fatty acid and the thiol group of coenzyme A, in an ATP-dependent manner.[6] The reaction proceeds through an acyl-adenylate intermediate.[6]

Materials and Reagents
  • 13-methyltetracosanoic acid

  • Coenzyme A (CoA) lithium salt

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (from bacterial or mammalian sources, or commercially available)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Octyl-Sepharose or similar hydrophobic interaction chromatography resin for purification[7]

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific enzyme and substrate concentrations.

Reagent Preparation:

  • Fatty Acid Stock Solution: Prepare a 10 mM stock solution of 13-methyltetracosanoic acid in ethanol.

  • Reaction Buffer (10X): 1 M Potassium phosphate buffer (pH 7.4), 100 mM MgCl₂, 20 mM DTT.

  • Substrate Solution: For a 1 mL final reaction volume, mix:

    • 100 µL of 10X Reaction Buffer

    • 10 µL of 10 mM 13-methyltetracosanoic acid stock

    • 20 µL of 50 mM CoA solution

    • 20 µL of 100 mM ATP solution

    • BSA to a final concentration of 0.1 mg/mL

    • Triton X-100 to a final concentration of 0.01%

    • Nuclease-free water to bring the volume to 990 µL

Enzymatic Reaction:

  • Equilibrate the substrate solution to the optimal temperature for the acyl-CoA synthetase (typically 37°C).

  • Initiate the reaction by adding 10 µL of a suitable dilution of the long-chain acyl-CoA synthetase.

  • Incubate the reaction mixture for 1-2 hours at 37°C. The optimal reaction time should be determined empirically.

  • Stop the reaction by adding an equal volume of ice-cold 2-propanol or by heating to 95°C for 5 minutes.

Purification of this compound

Long-chain acyl-CoA thioesters can be effectively purified by hydrophobic interaction chromatography.[7]

  • Column Preparation: Pack a small column with Octyl-Sepharose resin and equilibrate with an appropriate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

  • Sample Loading: Load the reaction mixture onto the column.

  • Washing: Wash the column with the equilibration buffer to remove unreacted starting materials and enzyme.

  • Elution: Elute the this compound with a solution containing an organic solvent, such as 2-propanol.[8]

Characterization and Quantification

The synthesized this compound should be characterized to confirm its identity and purity.

Mass Spectrometry:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of acyl-CoAs.[9][10][11] The identity of the product can be confirmed by its molecular weight and fragmentation pattern.

UV-Vis Spectroscopy:

The concentration of the purified acyl-CoA can be determined by measuring its absorbance at 260 nm, using the molar extinction coefficient of the adenine (B156593) ring of coenzyme A.

Enzyme-Coupled Assay:

The activity of the long-chain acyl-CoA synthetase and the formation of the product can be monitored using a coupled-enzyme assay.[12]

Data Presentation

ParameterMethodExpected Result
Purity of 13-methyltetracosanoic acid Gas Chromatography>98%
Identity of this compound LC-MS/MSCorrect molecular ion and fragmentation pattern
Purity of this compound HPLCSingle major peak
Concentration of this compound UV-Vis Spectroscopy (A₂₆₀)Dependent on synthesis yield
Yield of Synthesis Calculated from concentration and volumeVariable, to be optimized

Visualizations

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Start Starting Materials (1-bromododecane, triphenylphosphine, dodecanal) Wittig Wittig Reaction Start->Wittig Hydrogenation Hydrogenation Wittig->Hydrogenation FA 13-Methyltetracosanoic Acid Hydrogenation->FA Reaction Enzymatic Reaction FA->Reaction CoA Coenzyme A CoA->Reaction ATP ATP ATP->Reaction LACS Long-Chain Acyl-CoA Synthetase LACS->Reaction Purification Purification (Hydrophobic Chromatography) Reaction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Enzymatic_Reaction FA 13-Methyltetracosanoic Acid LACS Long-Chain Acyl-CoA Synthetase FA->LACS ATP ATP ATP->LACS Intermediate 13-Methyltetracosanoyl-AMP (Intermediate) LACS->Intermediate Formation of adenylate intermediate PPi PPi LACS->PPi Product This compound Intermediate->Product Thioester bond formation AMP AMP CoA Coenzyme A CoA->Product Product->AMP

References

Application Note: Quantitative Analysis of 13-Methyltetracosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid cycle. Long-chain and very-long-chain acyl-CoAs are key players in lipid biosynthesis and energy storage. Branched-chain fatty acids and their corresponding acyl-CoAs are derived from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine. The accurate quantification of specific acyl-CoA species like 13-Methyltetracosanoyl-CoA is crucial for understanding metabolic fluxes and the pathophysiology of various metabolic disorders. LC-MS/MS offers the high sensitivity and specificity required for the reliable determination of these low-abundance molecules in complex biological samples.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Homogenization Extraction Solid Phase Extraction (SPE) Tissue->Extraction Acyl-CoA Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography Separation Evaporation->LC MS Tandem Mass Spectrometry Detection LC->MS Eluent Transfer Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound quantification.

Metabolic Context of Branched-Chain Acyl-CoAs

This compound is a branched-chain acyl-CoA. The general pathway for the formation of such molecules often starts from the catabolism of branched-chain amino acids (BCAAs).

BCAA_Metabolism BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_AcylCoA Branched-Chain Acyl-CoA BCKA->BC_AcylCoA Oxidative Decarboxylation Target_AcylCoA This compound BC_AcylCoA->Target_AcylCoA Elongation & Modification TCA TCA Cycle BC_AcylCoA->TCA FA_Oxidation Fatty Acid β-Oxidation BC_AcylCoA->FA_Oxidation

Caption: Generalized metabolic pathway for branched-chain acyl-CoA formation.

Detailed Experimental Protocols

Sample Preparation

This protocol is adapted from established methods for long-chain acyl-CoA extraction from tissues.

Materials:

  • Tissue sample (e.g., liver, muscle), flash-frozen in liquid nitrogen

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain acyl-CoA

  • Methanol (B129727), HPLC grade

  • Chloroform, HPLC grade

  • 2% Formic Acid

  • 2% Ammonium (B1175870) Hydroxide

  • 5% Ammonium Hydroxide

  • Solid Phase Extraction (SPE) columns (e.g., C18)

  • Nitrogen evaporator

  • 50% Methanol in water

Procedure:

  • Weigh approximately 100 mg of frozen tissue.

  • Add a known amount of internal standard to the tissue.

  • Homogenize the tissue in 3 mL of a 2:1 methanol:chloroform mixture on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition an SPE column with 3 mL of methanol, followed by 3 mL of water.

  • Load the supernatant onto the SPE column.

  • Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.

  • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[1]

  • Combine the eluted fractions and evaporate to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1.5 min: 20% B

    • 1.5-5 min: Increase to 95% B

    • 5-14.5 min: Hold at 95% B

    • 14.5-15 min: Decrease to 20% B

    • 15-20 min: Hold at 20% B (re-equilibration)[2]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

  • Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[1]

MRM Transitions for this compound: The molecular weight of 23-Methyltetracosanoyl-CoA is 1132.18 g/mol . Assuming this compound is a structural isomer, it will have the same molecular weight.

  • Precursor Ion (Q1): m/z 1133.2 (calculated for [M+H]⁺)

  • Product Ion (Q3):

    • Primary: m/z 626.2 (corresponding to the precursor ion after the neutral loss of 507 Da)

    • Confirmatory: Additional product ions may be present and should be optimized by direct infusion of a standard if available.

Data Presentation

Quantitative data for this compound is not available in the cited literature. The following table presents representative concentrations of other long-chain acyl-CoAs in rat liver and hamster heart to provide a general understanding of expected physiological ranges for similar molecules.

Acyl-CoA SpeciesRat Liver (nmol/g wet weight)Hamster Heart (nmol/g wet weight)
Total Acyl-CoA 83 ± 11 61 ± 9

Data adapted from a study on the quantitation of long-chain acyl-CoA in mammalian tissue.[3]

The following table provides examples of concentrations for various acyl-CoAs in HepG2 cells, illustrating the wide range of abundances.

Acyl-CoA SpeciesConcentration (pmol/10^6 cells)
Acetyl-CoA10.644
Succinyl-CoA25.467
Propionyl-CoA3.532
Butyryl-CoA1.013
Crotonoyl-CoA0.032
Lactoyl-CoA0.011

Data adapted from a study on the quantification of lactoyl-CoA.[4]

Conclusion

This application note provides a comprehensive framework for the development and implementation of an LC-MS/MS method for the quantification of this compound. While the protocol is based on established methodologies for similar long-chain acyl-CoAs, method validation with a certified reference standard for this compound is essential for ensuring accuracy and precision. The provided experimental details and illustrative data serve as a valuable resource for researchers investigating the role of this and other very-long-chain branched-chain acyl-CoAs in health and disease.

References

Application Notes and Protocols: Extraction of 13-Methyltetracosanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of 13-Methyltetracsanoyl-CoA, a long-chain acyl-CoA, from tissue samples. The methodology is synthesized from established protocols for long-chain acyl-CoA extraction and is designed to yield a sample suitable for downstream analysis such as HPLC or LC-MS/MS.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and cellular signaling. The accurate quantification of specific acyl-CoA species, such as 13-Methyltetracosanoyl-CoA, in tissues is essential for understanding their physiological and pathological roles. The protocol described herein is a robust method combining solvent extraction with solid-phase extraction (SPE) to ensure high purity and recovery of long-chain acyl-CoAs from various tissue types.[1] For optimal preservation, it is critical that tissue samples are rapidly frozen in liquid nitrogen immediately after collection and stored at -80°C to minimize enzymatic degradation.[1]

Data Presentation: Recovery Rates

The recovery of long-chain acyl-CoAs can be influenced by the specific tissue type and the extraction methodology employed. The following table summarizes reported recovery rates from various methods, providing a benchmark for the expected efficiency of the protocol.

Extraction Method ComponentTypical Recovery RateTissue TypesReference
Modified Solvent Extraction & SPE70-80%Rat heart, kidney, muscle[2]
Methanol (B129727) & High Salt Extraction with Acyl-CoA-Binding Protein~55%Rat liver[3]
Acetonitrile (B52724)/2-Propanol & SPE83-90% (SPE step)Rat liver[4]
UHPLC-ESI-MS/MS Method90-111%Mouse liver, HepG2 cells, LHCNM2 cells[5][6]

Experimental Protocol

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[1][2]

Materials and Reagents:

  • Frozen tissue sample

  • Liquid nitrogen

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Isopropanol (B130326)

  • Acetonitrile (ACN)

  • Saturated Ammonium (B1175870) Sulfate ((NH₄)₂SO₄) solution

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH₄OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue thoroughly.

    • Add 2.0 mL of isopropanol to the homogenate and homogenize again.[1]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4 mL of acetonitrile (ACN) and vortex thoroughly.

    • Centrifuge at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to pellet the tissue debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Purification by Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a weak anion exchange SPE column by washing with 3 mL of methanol, followed by 3 mL of water.

    • Sample Loading: Load the supernatant from the solvent extraction step onto the conditioned SPE column.

    • Washing:

      • Wash the column with 2.4 mL of 2% formic acid to remove unbound contaminants.

      • Follow with a wash of 2.4 mL of methanol.

    • Elution:

      • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide.

      • Perform a second elution with 2.4 mL of 5% ammonium hydroxide to ensure complete recovery.

      • Combine the eluted fractions.

  • Sample Concentration:

    • Dry the combined eluates under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried sample in a suitable solvent for your downstream analysis (e.g., a mixture of methanol and water).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the extraction protocol.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps Tissue Frozen Tissue Sample (~100mg) HomogenizationBuffer Add ice-cold KH₂PO₄ Buffer + Internal Standard Tissue->HomogenizationBuffer Homogenize1 Homogenize HomogenizationBuffer->Homogenize1 AddIsopropanol Add Isopropanol Homogenize1->AddIsopropanol Homogenize2 Homogenize Again AddIsopropanol->Homogenize2 AddACN Add Acetonitrile (ACN) Homogenize2->AddACN Vortex Vortex AddACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant LoadSample Load Supernatant CollectSupernatant->LoadSample ConditionSPE Condition SPE Column (Methanol & Water) ConditionSPE->LoadSample WashSPE Wash Column (Formic Acid & Methanol) LoadSample->WashSPE EluteSPE Elute Acyl-CoAs (Ammonium Hydroxide) WashSPE->EluteSPE DrySample Dry Under Nitrogen EluteSPE->DrySample Reconstitute Reconstitute in Solvent DrySample->Reconstitute Analysis Downstream Analysis (HPLC, LC-MS/MS) Reconstitute->Analysis

Caption: Workflow for the extraction of this compound from tissue.

References

Application Notes and Protocols for Tracing 13-Methyltetracosanoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research and drug development, offering a safe and precise method to track the fate of molecules through complex biochemical pathways.[1][2][3][4] This document provides detailed application notes and experimental protocols for tracing the metabolism of 13-Methyltetracosanoyl-CoA, a branched-chain fatty acyl-CoA, using stable isotope labeling. These guidelines are designed to assist researchers in designing and executing experiments to elucidate the metabolic pathways, measure fluxes, and identify downstream metabolites of this specific fatty acid. Understanding the metabolism of branched-chain fatty acids like this compound is crucial, as their dysregulation has been implicated in various metabolic diseases.

Stable isotope labeling, in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the unambiguous tracking of atoms through metabolic networks.[2] By replacing atoms in this compound with their stable isotopes (e.g., ¹³C or ²H), researchers can follow the labeled molecule and its metabolic products in biological systems, from cell cultures to in vivo models.[3] This approach provides valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites, which is critical for drug development.[5]

Application Notes

1. Elucidating Metabolic Pathways:

Stable isotope-labeled this compound can be introduced into cellular or animal models to trace its conversion into various downstream metabolites. By analyzing the isotopic enrichment in different molecular species over time, it is possible to map the metabolic pathways involved. For instance, tracing the ¹³C label from this compound can reveal its entry into β-oxidation, the tricarboxylic acid (TCA) cycle, or its incorporation into complex lipids.[6][7]

2. Quantifying Metabolic Flux:

Isotope tracing allows for the quantification of the rate at which this compound is metabolized, providing a dynamic view of its metabolic flux. This is achieved by measuring the rate of incorporation of the stable isotope label into downstream metabolites. This information is crucial for understanding how the metabolism of this fatty acid is regulated and how it is affected by genetic modifications, disease states, or drug treatments.

3. Target Engagement and Pharmacodynamics in Drug Development:

In the context of drug development, stable isotope tracers can be used to assess the engagement of a drug with its target and its effect on the metabolism of this compound. By measuring changes in the metabolic flux of the labeled fatty acid in response to a drug, researchers can gain insights into the drug's mechanism of action and its pharmacodynamic effects.[1][2]

4. Biomarker Discovery:

Metabolomic profiling of samples from stable isotope tracing experiments can lead to the discovery of novel biomarkers associated with the metabolism of this compound. These biomarkers could be used for diagnosing metabolic disorders or for monitoring the efficacy of therapeutic interventions.

Experimental Protocols

Protocol 1: In Vitro Stable Isotope Labeling of this compound in Cultured Cells

This protocol describes the general procedure for labeling cultured cells with ¹³C-labeled 13-Methyltetracosanoic acid to trace its conversion to this compound and downstream metabolites.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium

  • [U-¹³C]-13-Methyltetracosanoic acid (or other specifically labeled variant)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for lipid extraction)

  • Internal standards for acyl-CoAs and other relevant metabolites

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of [U-¹³C]-13-Methyltetracosanoic acid complexed to fatty acid-free BSA.

    • Add the labeled fatty acid-BSA complex to the cell culture medium to the desired final concentration.

  • Labeling:

    • Remove the existing medium from the cells and wash with PBS.

    • Add the labeling medium to the cells and incubate for a specific time course (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • After incubation, place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them.

    • Collect the cell lysate and centrifuge to pellet the protein.

    • Collect the supernatant containing the metabolites.

  • Lipid Extraction (for analysis of incorporation into complex lipids):

    • For the cell pellet, perform a Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.

  • Sample Analysis:

    • Analyze the metabolite extracts and lipid extracts by LC-MS to measure the concentration and isotopic enrichment of this compound and its downstream metabolites.

Protocol 2: In Vivo Stable Isotope Tracing of this compound in Animal Models

This protocol outlines a general procedure for administering a stable isotope-labeled precursor of this compound to an animal model to study its whole-body metabolism.

Materials:

  • Animal model (e.g., mouse, rat)

  • [U-¹³C]-13-Methyltetracosanoic acid

  • Vehicle for administration (e.g., corn oil, intralipid)

  • Blood collection supplies

  • Tissue collection tools

  • Extraction solvents

  • LC-MS system

Procedure:

  • Tracer Administration:

    • Administer the [U-¹³C]-13-Methyltetracosanoic acid to the animals via oral gavage or intravenous infusion.

  • Sample Collection:

    • Collect blood samples at various time points post-administration.

    • At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle).

  • Sample Processing:

    • Process blood to obtain plasma or serum.

    • Flash-freeze tissue samples in liquid nitrogen and store at -80°C.

  • Metabolite and Lipid Extraction:

    • Perform metabolite and lipid extractions from plasma and tissue homogenates as described in Protocol 1.

  • Sample Analysis:

    • Analyze the extracts by LC-MS to determine the concentration and isotopic enrichment of labeled this compound and its metabolites in different tissues and in circulation.

Data Presentation

Quantitative data from stable isotope tracing experiments should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Isotopic Enrichment of this compound and Downstream Metabolites in Cultured Hepatocytes.

MetaboliteTime (hours)% Enrichment (Control)% Enrichment (Treatment)Fold Change
This compound150.2 ± 3.545.1 ± 4.10.90
485.6 ± 5.178.9 ± 6.20.92
1295.3 ± 2.890.5 ± 3.30.95
Acetyl-CoA45.1 ± 0.88.2 ± 1.11.61
1210.3 ± 1.218.5 ± 2.01.80
Palmitoyl-CoA122.5 ± 0.41.8 ± 0.30.72
Stearoyl-CoA121.8 ± 0.31.2 ± 0.20.67

Table 2: Tissue Distribution of ¹³C-label from 13-Methyltetracosanoic Acid in Mice.

TissueTotal ¹³C-labeled Acyl-CoAs (nmol/g tissue)% of Administered Dose
Liver150.7 ± 20.525.1 ± 3.4
Adipose Tissue85.3 ± 15.214.2 ± 2.5
Muscle30.1 ± 5.85.0 ± 1.0
Plasma10.5 ± 2.11.8 ± 0.4

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows involved in tracing this compound metabolism.

experimental_workflow cluster_invitro In Vitro cluster_invivo In Vivo cluster_data Data Analysis cell_culture Cell Culture labeling Stable Isotope Labeling ([U-13C]-13-Methyltetracosanoic Acid) cell_culture->labeling extraction_vitro Metabolite & Lipid Extraction labeling->extraction_vitro lcms_vitro LC-MS Analysis extraction_vitro->lcms_vitro data_processing Data Processing & Isotopologue Analysis lcms_vitro->data_processing animal_model Animal Model administration Tracer Administration animal_model->administration sampling Blood & Tissue Sampling administration->sampling extraction_vivo Metabolite & Lipid Extraction sampling->extraction_vivo lcms_vivo LC-MS Analysis extraction_vivo->lcms_vivo lcms_vivo->data_processing pathway_analysis Metabolic Pathway Analysis data_processing->pathway_analysis flux_quantification Flux Quantification data_processing->flux_quantification

Caption: Experimental workflow for tracing this compound metabolism.

metabolic_pathway cluster_input Labeled Substrate cluster_activation Fatty Acid Activation cluster_fates Metabolic Fates cluster_products Downstream Products labeled_fa [U-13C]-13-Methyl- tetracosanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase labeled_fa->acyl_coa_synthetase labeled_acyl_coa [U-13C]-13-Methyl- tetracosanoyl-CoA acyl_coa_synthetase->labeled_acyl_coa beta_oxidation β-Oxidation labeled_acyl_coa->beta_oxidation complex_lipids Incorporation into Complex Lipids labeled_acyl_coa->complex_lipids elongation Elongation / Desaturation labeled_acyl_coa->elongation acetyl_coa [1,2-13C]-Acetyl-CoA beta_oxidation->acetyl_coa triglycerides Labeled Triglycerides complex_lipids->triglycerides phospholipids Labeled Phospholipids complex_lipids->phospholipids longer_fas Longer Chain Fatty Acyl-CoAs elongation->longer_fas tca_cycle TCA Cycle Intermediates acetyl_coa->tca_cycle

References

Application Notes: Cell-Based Assays to Elucidate the Function of 13-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Methyltetracosanoyl-CoA is a C25 very-long-chain branched-chain fatty acyl-CoA. While the precise functions of this specific molecule are not widely characterized, its structural class suggests potential roles in cellular energy metabolism, membrane structure, and signaling. Very-long-chain fatty acids (VLCFAs) are critical components of cellular lipids like sphingolipids and glycerophospholipids and are essential for processes such as myelin maintenance, skin barrier formation, and retinal function[1][2]. Dysregulation of VLCFA metabolism is linked to severe genetic disorders, such as Adrenoleukodystrophy (ALD), which involves the accumulation of VLCFAs due to impaired degradation[1]. Branched-chain fatty acids (BCFAs) are known to influence cell membrane fluidity and can modulate gene expression and induce apoptosis in cancer cells[3][4].

These application notes provide a comprehensive suite of cell-based protocols designed to investigate the metabolic fate and cellular functions of this compound. The proposed workflow will guide researchers in determining its role in lipid metabolism, mitochondrial function, and gene regulation.

Proposed Investigational Workflow

A systematic approach is crucial to dissecting the function of a novel lipid molecule. The workflow begins with assessing cellular uptake and culminates in detailed analysis of its impact on specific metabolic and signaling pathways.

G cluster_0 Phase 1: Uptake & Incorporation cluster_1 Phase 2: Functional Impact cluster_2 Phase 3: Mechanistic Insight Uptake Protocol 1: Cellular Uptake Assay Incorp Protocol 2: Lipidomics Analysis Uptake->Incorp Confirm Incorporation Mito Protocol 3: Mitochondrial Respiration Incorp->Mito Assess Metabolic Shift Gene Protocol 4: Gene Expression Analysis Mito->Gene Correlate Function to Gene Regulation Signal Hypothesized Pathway: PPAR Activation Gene->Signal Identify Potential Regulators Reporter Protocol 5: Luciferase Reporter Assay Signal->Reporter Validate Pathway Activation

Caption: A logical workflow for investigating this compound function.

Protocol 1: Cellular Uptake of 13-Methyltetracosanoic Acid

This protocol determines if cells can internalize the precursor fatty acid using a fluorescently-tagged analog. A BODIPY™-labeled long-chain fatty acid can serve as a suitable proxy to visualize and quantify uptake.

Methodology

  • Cell Seeding: Seed cells (e.g., HepG2, SKBR-3) onto a black, clear-bottom 96-well plate at a predetermined optimal density to achieve ~80-90% confluency on the day of the assay[5]. Incubate overnight.

  • Serum Starvation: Gently remove the growth medium and wash cells once with PBS. Add serum-free medium and incubate for 1-2 hours at 37°C[5].

  • Compound Pre-treatment (Optional): Remove serum-free media and add media containing test compounds or inhibitors (e.g., Triacsin C, an acyl-CoA synthetase inhibitor)[6]. Incubate for 1 hour at 37°C.

  • Fatty Acid Loading: Prepare a working solution of BODIPY™-C16 (as a surrogate for the C25 fatty acid) in serum-free medium[5][6]. Add 100 µL of the working solution to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence intensity (Excitation/Emission ~488/515 nm) every 1-2 minutes for 60 minutes[5].

  • Data Analysis: Subtract the background fluorescence from all readings. Plot fluorescence intensity against time to generate uptake curves. The rate of uptake can be determined from the initial linear portion of the curve.

Data Presentation: Cellular Uptake Rate

Treatment GroupConcentration (µM)Uptake Rate (RFU/min)Standard Deviation
Vehicle Control0150.212.5
13-MTA10145.811.9
13-MTA50138.113.2
Triacsin C (Inhibitor)525.64.1

(Note: RFU = Relative Fluorescence Units. Data are hypothetical examples.)

Protocol 2: Metabolic Fate Analysis by Lipidomics

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the lipid species into which 13-methyltetracosanoic acid is incorporated.

Methodology

  • Cell Culture and Treatment: Culture cells to ~80% confluency in 6-well plates. Treat cells with 13-methyltetracosanoic acid (e.g., 50 µM) or vehicle control for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Harvesting: Aspirate the medium, wash cells twice with ice-cold PBS, and then add 1 mL of ice-cold methanol (B129727) to quench metabolism[7]. Scrape the cells and transfer the cell suspension to a glass tube.

  • Lipid Extraction (Folch Method):

    • To the 1 mL of methanol cell suspension, add 2 mL of chloroform. Vortex vigorously for 2 minutes[8][9].

    • Add 0.75 mL of 0.9% NaCl solution to induce phase separation. Vortex and centrifuge at 2,000 x g for 5 minutes[10].

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube[7][8].

  • Sample Preparation for LC-MS:

    • Dry the extracted lipids under a gentle stream of nitrogen gas[7].

    • Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol)[8].

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system equipped with a C18 reverse-phase column. Use a gradient elution to separate lipid classes. The mass spectrometer will be used to identify and quantify lipid species containing the C25:0 fatty acid based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.

Data Presentation: Incorporation into Lipid Classes

Lipid ClassControl (Peak Area)13-MTA Treated (Peak Area)Fold Change
Phosphatidylcholine (PC)1.2E+071.5E+071.25
Phosphatidylethanolamine (PE)8.5E+061.1E+071.29
Sphingomyelin (SM)4.3E+069.8E+062.28
Triacylglycerol (TAG)2.1E+082.5E+081.19
Ceramide (Cer)1.5E+064.2E+062.80

(Note: Data are hypothetical examples representing total peak areas for each class.)

Protocol 3: Mitochondrial Function via Seahorse XF Mito Stress Test

This protocol assesses the impact of this compound on mitochondrial respiration by measuring the oxygen consumption rate (OCR).

Methodology

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to attach overnight[11].

  • Precursor Treatment: The next day, treat cells with 13-methyltetracosanoic acid or vehicle control for a desired duration (e.g., 24 hours) in standard culture medium.

  • Assay Preparation:

    • Hydrate a Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO2 37°C incubator[12].

    • On the day of the assay, remove the culture medium from the cells. Wash once with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine[11].

    • Add the final volume of supplemented XF base medium to each well and incubate the plate in a non-CO2 37°C incubator for 45-60 minutes[11][12].

  • Seahorse XF Analysis:

    • Load the hydrated sensor cartridge with 10X stocks of mitochondrial inhibitors: Oligomycin, FCCP, and a mix of Rotenone/Antimycin A[12][13].

    • Calibrate the instrument, then replace the calibrant plate with the cell plate.

    • Run the Mito Stress Test protocol, which measures baseline OCR before sequentially injecting the inhibitors to determine key parameters of mitochondrial function[13][14].

  • Data Analysis: Use the Seahorse XF Report Generator to calculate parameters. Normalize data to cell number or protein concentration.

Data Presentation: Mitochondrial Respiration Parameters

ParameterVehicle Control (pmol O₂/min)13-MTA Treated (pmol O₂/min)% Change
Basal Respiration120.5 ± 8.2105.3 ± 7.5-12.6%
ATP-Linked Respiration95.1 ± 6.580.2 ± 5.9-15.7%
Maximal Respiration250.8 ± 15.1190.4 ± 12.8-24.1%
Spare Respiratory Capacity130.3 ± 10.385.1 ± 9.1-34.7%
Proton Leak25.4 ± 2.125.1 ± 1.9-1.2%

(Note: Data are hypothetical examples, presented as mean ± SD.)

Hypothesized Signaling Pathway and Validation

Fatty acids and their CoA derivatives can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism. We hypothesize that this compound may activate PPARγ, leading to the transcription of target genes involved in lipid storage and metabolism.

G cluster_membrane Cytoplasm cluster_nucleus Nucleus FA 13-Methyl- tetracosanoic Acid ACSL Acyl-CoA Synthetase FA->ACSL CoA 13-Methyl- tetracosanoyl-CoA ACSL->CoA PPAR PPARγ CoA->PPAR Ligand Activation PPRE PPRE PPAR->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE Genes Target Gene Transcription (e.g., FABP4, CD36) PPRE->Genes Initiates

Caption: Hypothesized activation of PPARγ by this compound.

Protocol 5: PPARγ Activation Luciferase Reporter Assay

This protocol directly tests the hypothesis that this compound or its precursor can activate the PPARγ transcription factor.

Methodology

  • Cell Transfection:

    • Seed cells (e.g., HEK293T) in a 24-well plate.

    • Co-transfect cells using a suitable transfection reagent with two plasmids:

      • A PPARγ expression vector.

      • A reporter plasmid containing a PPAR-responsive element (PPRE) upstream of a luciferase gene (PPRE-Luc).

    • A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Cell Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 13-methyltetracosanoic acid. Include a vehicle control and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control. Incubate for another 18-24 hours.

  • Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Use a dual-luciferase reporter assay system according to the manufacturer's instructions[15].

    • Measure firefly luciferase activity (from the PPRE-Luc plasmid) and Renilla luciferase activity (for normalization) in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in activity relative to the vehicle control.

Data Presentation: PPARγ Reporter Activity

TreatmentConcentrationNormalized Luciferase Activity (RLU)Fold Change vs. Vehicle
Vehicle Control-15,230 ± 1,1001.0
13-MTA10 µM28,950 ± 2,5001.9
13-MTA50 µM65,490 ± 5,1004.3
Rosiglitazone (Positive Control)1 µM185,800 ± 12,30012.2

(Note: RLU = Relative Light Units. Data are hypothetical examples, presented as mean ± SD.)

References

Application Notes and Protocols for In Vivo Administration of Branched-Chain Fatty Acyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, a thorough review of scientific literature reveals no specific studies on the in vivo administration of 13-Methyltetracosanoyl-CoA. The following application notes and protocols are therefore based on the established knowledge of other branched-chain fatty acids (BCFAs) and are intended to serve as a foundational guide for researchers and drug development professionals interested in investigating the in vivo applications of novel long-chain BCFAs like this compound.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are a class of saturated fatty acids characterized by one or more methyl groups on their carbon chain. They are found in various organisms and are components of the human diet, primarily from dairy products and meat. BCFAs are known to play significant roles in various metabolic processes, including lipid metabolism, inflammation, and cellular signaling. Their CoA (Coenzyme A) esters are the activated forms within the cell and are pivotal intermediates in both metabolic and signaling pathways.

Potential In Vivo Applications and Mechanisms of Action

While direct applications of this compound are yet to be explored, studies on other BCFAs suggest several potential areas of investigation:

  • Modulation of Lipid Metabolism: BCFAs can influence the expression of genes involved in fatty acid synthesis and oxidation.[1] This suggests a potential role in managing conditions associated with dyslipidemia.

  • Anti-inflammatory Effects: Certain BCFAs have been shown to reduce the expression of pro-inflammatory markers, indicating potential therapeutic applications in inflammatory conditions.[2][3]

  • Metabolic Regulation via PPARα Activation: The CoA thioesters of very-long-chain and branched-chain fatty acids are potent ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5] PPARα is a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in fatty acid oxidation.[6] Activation of PPARα can lead to increased breakdown of fatty acids, which is a potential mechanism for treating hyperlipidemia.

Quantitative Data from In Vivo and In Vitro Studies of Various BCFAs

The following tables summarize quantitative data from studies on different BCFAs, which may serve as a reference for designing experiments with this compound.

Table 1: Effect of Monomethyl BCFAs on PPARα Activation

Branched-Chain Fatty AcidConcentration (µM)Fold Increase in PPARα Reporter Gene Activity (vs. Vehicle Control)Cell Line
Isopalmitic acid (IPA)100~3.5Rat Fao hepatoma
12-Methyltridecanoic acid (MTriA)100No significant increaseRat Fao hepatoma
14-Methylhexadecanoic acid (MHD)100No significant increaseRat Fao hepatoma
12-Methyltetradecanoic acid (MTA)100No significant increaseRat Fao hepatoma

Data derived from a study on the activation of PPARα by various monomethyl BCFAs.[6]

Table 2: Effect of a BCFA-rich Lipid Extract on PPARα Target Gene Expression

Target GeneTreatment (CHLE Concentration)Fold Increase in mRNA Expression (vs. Control)Tissue/Cell Type
ACOX1100 µg/mL~2.5Rat Fao hepatoma cells
CPT1A100 µg/mL~3.0Rat Fao hepatoma cells
CYP4A1100 µg/mL~15.0Rat Fao hepatoma cells
SLC22A5100 µg/mL~4.0Rat Fao hepatoma cells

CHLE: Conidiobolus heterosporus lipid extract, rich in monomethyl BCFAs. Data from an in vitro study demonstrating the induction of PPARα target genes.[7]

Signaling and Metabolic Pathways

The following diagrams illustrate the known metabolic pathway for long-chain BCFAs and a key signaling pathway they modulate.

BCFA_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion LC_BCFA Long-Chain BCFA LC_BCFA_CoA Long-Chain BCFA-CoA LC_BCFA->LC_BCFA_CoA Acyl-CoA Synthetase Alpha_Oxidation α-Oxidation LC_BCFA_CoA->Alpha_Oxidation Pristanoyl_CoA Pristanoyl-CoA (or similar shorter BCFA-CoA) Alpha_Oxidation->Pristanoyl_CoA Beta_Oxidation_Peroxisome β-Oxidation (several cycles) Pristanoyl_CoA->Beta_Oxidation_Peroxisome Medium_Chain_BCFA_CoA Medium-Chain BCFA-CoA Beta_Oxidation_Peroxisome->Medium_Chain_BCFA_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation_Peroxisome->Propionyl_CoA Acetyl_CoA_Peroxisome Acetyl-CoA Beta_Oxidation_Peroxisome->Acetyl_CoA_Peroxisome Beta_Oxidation_Mitochondrion β-Oxidation Medium_Chain_BCFA_CoA->Beta_Oxidation_Mitochondrion Transport Acetyl_CoA_Mitochondrion Acetyl-CoA Beta_Oxidation_Mitochondrion->Acetyl_CoA_Mitochondrion TCA_Cycle TCA Cycle Acetyl_CoA_Mitochondrion->TCA_Cycle

Caption: Generalized metabolic pathway for a long-chain branched-chain fatty acid.

PPARa_Signaling BCFA_CoA BCFA-CoA PPARa PPARα BCFA_CoA->PPARa binds & activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (in target gene promoter) PPARa_RXR->PPRE binds to Target_Genes Target Genes (e.g., ACOX1, CPT1A) PPRE->Target_Genes activates transcription of mRNA mRNA Target_Genes->mRNA transcription Proteins Proteins (Fatty Acid Oxidation Enzymes) mRNA->Proteins translation Increased_FAO Increased Fatty Acid Oxidation Proteins->Increased_FAO catalyze

Caption: Signaling pathway of PPARα activation by BCFA-CoA esters.

Experimental Protocols

The following are generalized protocols for the in vivo administration and analysis of a novel BCFA in a rodent model.

Protocol 1: In Vivo Administration of a Novel BCFA in a Rodent Model

Objective: To assess the in vivo effects of a novel BCFA on metabolic parameters in a rodent model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard chow diet

  • Experimental diet: standard chow supplemented with the novel BCFA (e.g., 13-Methyltetracosanoic acid) at a specified concentration (e.g., 0.5% w/w).

  • Vehicle control (e.g., corn oil)

  • Oral gavage needles

  • Metabolic cages

Procedure:

  • Acclimatization: House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) for one week with free access to standard chow and water.

  • Group Allocation: Randomly divide mice into two groups (n=8-10 per group):

    • Control Group: Receives the standard chow diet and vehicle control via oral gavage daily.

    • Treatment Group: Receives the experimental diet containing the novel BCFA. Alternatively, the BCFA can be dissolved in a vehicle and administered daily via oral gavage.

  • Dietary Intervention: Provide the respective diets to the mice for a predetermined period (e.g., 4-8 weeks).

  • Monitoring: Monitor body weight and food intake weekly.

  • Metabolic Phenotyping (Optional): Towards the end of the study, place mice in metabolic cages to measure energy expenditure, respiratory exchange ratio, and physical activity.

  • Sample Collection: At the end of the study, fast the mice overnight (12-16 hours).

    • Collect blood samples via cardiac puncture under anesthesia for serum analysis.

    • Euthanize the mice and collect tissues (liver, adipose tissue, skeletal muscle) and snap-freeze in liquid nitrogen for further analysis.

Experimental_Workflow Acclimatization Acclimatization (1 week) Grouping Random Grouping (Control & Treatment) Acclimatization->Grouping Intervention Dietary Intervention (4-8 weeks) Grouping->Intervention Monitoring Weekly Monitoring (Body Weight, Food Intake) Intervention->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Intervention->Sample_Collection Monitoring->Intervention Analysis Biochemical & Molecular Analysis Sample_Collection->Analysis

Caption: A typical experimental workflow for in vivo fatty acid administration.

Protocol 2: Analysis of Serum and Tissue Lipid Profiles

Objective: To quantify the effect of the novel BCFA on lipid metabolism.

Materials:

  • Serum samples

  • Frozen tissue samples (liver, adipose tissue)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Commercial assay kits for triglycerides, total cholesterol, HDL, and LDL.

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for fatty acid profiling.

Procedure:

  • Serum Analysis:

    • Thaw serum samples on ice.

    • Use commercial colorimetric assay kits to measure the concentrations of triglycerides, total cholesterol, HDL-cholesterol, and LDL-cholesterol according to the manufacturer's instructions.

  • Tissue Lipid Extraction:

    • Homogenize a known weight of frozen tissue in a chloroform:methanol (2:1, v/v) solution.

    • Follow a standard lipid extraction protocol (e.g., Folch or Bligh-Dyer method) to separate the lipid phase.

    • Dry the lipid extract under a stream of nitrogen.

  • Tissue Triglyceride and Cholesterol Measurement:

    • Resuspend the dried lipid extract in a suitable solvent.

    • Use commercial assay kits to measure triglyceride and cholesterol content, normalizing to the initial tissue weight.

  • Fatty Acid Profiling (Optional):

    • For a more detailed analysis, subject the lipid extract to transesterification to convert fatty acids to fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by GC-MS or LC-MS to determine the relative abundance of different fatty acids.

Protocol 3: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To investigate the effect of the novel BCFA on the expression of genes involved in lipid metabolism and inflammation in the liver.

Materials:

  • Frozen liver tissue

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR primers for target genes (e.g., Ppara, Acox1, Cpt1a, Scd1, Fasn, Tnf, Il6) and a housekeeping gene (e.g., Gapdh, Actb).

  • qPCR master mix

  • Real-time PCR system

Procedure:

  • RNA Extraction:

    • Homogenize a small piece of frozen liver tissue.

    • Extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Real-Time qPCR:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for a target gene, and qPCR master mix.

    • Run the qPCR reaction in a real-time PCR system.

    • Include a no-template control and a no-reverse-transcriptase control to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

These protocols provide a comprehensive framework for the initial in vivo investigation of a novel branched-chain fatty acid like this compound. Researchers should adapt these methods based on their specific hypotheses and available resources.

References

Application Notes and Protocols: Analysis of 13-Methyltetracosanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain and very-long-chain fatty acyl-Coenzyme A (acyl-CoA) species are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. Their accurate identification and quantification are essential for understanding metabolic regulation and the pathophysiology of various diseases. 13-Methyltetracosanoyl-CoA is a branched-chain very-long-chain fatty acyl-CoA that can be a key metabolite in specific biological systems. This document provides a detailed guide to the predicted mass spectrometry fragmentation pattern of this compound and a comprehensive protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of acyl-CoAs in positive ion electrospray ionization (ESI) mass spectrometry is characterized by specific, predictable cleavage events. The primary fragmentation occurs at the phosphodiester bonds of the coenzyme A moiety.

The predicted fragmentation pattern for this compound is based on the well-established fragmentation of other long-chain acyl-CoAs. The protonated precursor ion ([M+H]⁺) is expected to undergo collision-induced dissociation (CID) to yield several characteristic product ions. The molecular formula for this compound is C₄₆H₈₄N₇O₁₇P₃S, with a predicted monoisotopic mass of 1131.5035 g/mol .

Table 1: Predicted m/z Values for Precursor and Major Product Ions of this compound in Positive Ion ESI-MS/MS.

Ion SpeciesPredicted m/zProposed Fragment Structure/Identity
[M+H]⁺1132.5108Protonated this compound (Precursor Ion)
[M+H-507]⁺625.4851Acylium ion resulting from the neutral loss of 3'-phosphoadenosine 5'-diphosphate (C₁₀H₁₃N₅O₁₀P₂)
[Fragment]⁺428.03703'-phosphoadenosine 5'-phosphate fragment ion (C₁₀H₁₅N₅O₁₀P₂)

In addition to these primary fragments, cleavage along the fatty acyl chain, particularly around the methyl branch, can provide further structural information, though these fragments are typically of lower intensity.

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z = 1132.5108 fragment1 Acylium Ion [M+H-507]⁺ m/z = 625.4851 precursor->fragment1 Neutral Loss of 507 Da fragment2 3'-phospho-ADP Fragment m/z = 428.0370 precursor->fragment2 Cleavage at pyrophosphate

Caption: Predicted fragmentation of this compound.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a robust method for the extraction and quantification of this compound from biological matrices such as tissues or cells.

Sample Preparation and Extraction

Due to the instability of the thioester bond, rapid and cold sample processing is crucial.

  • Reagents:

    • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.

    • Extraction Solvent: 2:1:0.8 (v/v/v) mixture of 2-propanol, acetonitrile, and 1 M ammonium (B1175870) acetate (B1210297).

    • Wash Solvent: 70:30 (v/v) acetonitrile/water.

  • Procedure:

    • For tissue samples, weigh approximately 20-50 mg of frozen tissue and keep on dry ice. For cultured cells, aspirate media and wash with cold PBS, then add extraction solvent directly to the plate.

    • Add 500 µL of ice-cold extraction solvent containing the internal standard to the sample.

    • Homogenize the tissue sample immediately using a bead beater or probe sonicator while keeping the sample on ice.

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of wash solvent for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 20
    2.0 20
    12.0 95
    15.0 95
    15.1 20

    | 20.0 | 20 |

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer is ideal for targeted quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Key Parameters:

    • Spray Voltage: 3.5 - 4.5 kV.

    • Capillary Temperature: 275 - 325 °C.

    • Collision Gas: Argon at 1.5 mTorr.

    • Collision Energy: Optimize for the specific instrument, typically between 20-40 eV.

Table 2: SRM Transitions for this compound and Internal Standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1132.5625.510035
Heptadecanoyl-CoA (IS)1036.5529.510035

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue or Cells) extraction Extraction with Internal Standard sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Solvent Evaporation supernatant->drying reconstitution Reconstitution drying->reconstitution lc Liquid Chromatography (C18 Separation) reconstitution->lc Injection ms Tandem Mass Spectrometry (SRM/MRM Detection) lc->ms data_analysis Data Analysis (Quantification) ms->data_analysis

Application Notes and Protocols for the Purification of 13-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 13-Methyltetracosanoyl-CoA, a long-chain branched fatty acyl-CoA. The protocols outlined below are based on established techniques for the purification of similar lipid molecules and are intended to serve as a comprehensive guide.

Introduction

This compound is a branched-chain fatty acyl-coenzyme A thioester. The purification of such molecules is crucial for various research applications, including enzyme assays, metabolic studies, and as standards for analytical method development. The following sections detail a generalized workflow for the purification of this compound, encompassing extraction from biological matrices, solid-phase extraction, and chromatographic separation.

General Purification Strategy

The purification of this compound typically involves a multi-step process to isolate the molecule from complex mixtures. The general workflow is depicted below.

Purification_Workflow cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis & Storage Homogenization Tissue Homogenization Extraction Solvent Extraction Homogenization->Extraction Addition of organic solvents SPE Solid-Phase Extraction (SPE) Extraction->SPE Crude Extract HPLC HPLC Fractionation SPE->HPLC Partially Purified Fraction Analysis Purity Analysis (HPLC/MS) HPLC->Analysis Purified Fractions Storage Storage at -80°C Analysis->Storage Verified Purity Analytical_Logic cluster_synthesis Synthesis & Characterization cluster_purification Purification from Biological Matrix cluster_analysis Downstream Analysis Synthesis Chemical Synthesis of 13-Methyltetracosanoic Acid Activation Conversion to This compound Synthesis->Activation Confirmation Structural Confirmation (NMR, MS) Activation->Confirmation Quantification Quantification (UV/MS) Confirmation->Quantification Extraction Tissue Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification Purification->Quantification EnzymeAssay Enzyme Assays Quantification->EnzymeAssay MetabolicStudies Metabolic Fate Studies Quantification->MetabolicStudies

Application Notes and Protocols for Enzyme Kinetics Assays of 13-Methyltetracosanoyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methyltetracosanoyl-CoA is a long-chain branched fatty acyl-CoA. The metabolism of such fatty acids is crucial for various cellular processes, and dysregulation is implicated in several metabolic disorders. The primary enzymes involved in the initial step of the catabolism of branched-chain fatty acyl-CoAs are mitochondrial acyl-CoA dehydrogenases (ACADs). Specifically, enzymes such as the Short/branched chain specific acyl-CoA dehydrogenase (ACADSB) and potentially other long-chain ACADs like Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) may exhibit activity towards this substrate.[1][2] Understanding the kinetic parameters of these enzymes with this compound is essential for elucidating metabolic pathways and for the development of targeted therapeutics.

These application notes provide a detailed protocol for determining the kinetic parameters of enzymes that metabolize this compound using the established Electron Transfer Flavoprotein (ETF) fluorescence reduction assay.

Principle of the Assay

The activity of acyl-CoA dehydrogenases is commonly measured using the ETF fluorescence reduction assay.[2] This method is considered the gold standard for in vitro ACAD activity measurement. The assay monitors the decrease in the intrinsic fluorescence of ETF as it accepts electrons from the ACAD enzyme during the dehydrogenation of the acyl-CoA substrate. The rate of fluorescence decrease is directly proportional to the enzyme's activity. The reaction proceeds as follows:

  • The ACAD enzyme catalyzes the oxidation of the fatty acyl-CoA substrate (this compound), forming a trans-2-enoyl-CoA product and transferring electrons to its FAD cofactor, resulting in FADH₂.

  • The reduced FADH₂ on the ACAD then transfers these electrons to the oxidized ETF, causing a reduction of the FAD cofactor on ETF.

  • This reduction of ETF leads to a decrease in its intrinsic fluorescence, which can be monitored over time using a fluorometer.

Data Presentation

Currently, specific kinetic data for the enzymatic processing of this compound is not available in the published literature. However, by examining the known substrate specificities of various acyl-CoA dehydrogenases, we can infer potential candidates for its metabolism and provide a comparative basis for newly acquired data. The following table summarizes kinetic parameters for relevant ACADs with various branched-chain and long-chain substrates to serve as a reference.

EnzymeSubstrateK_m_ (µM)V_max_ (U/mg) or k_cat_ (s⁻¹)Notes
ACADSB (SBCAD) (S)-2-Methylbutyryl-CoA~2.7~9700 s⁻¹ (k_cat_)ACADSB shows high activity towards short branched-chain acyl-CoAs. Its activity with very long branched-chain substrates like this compound has not been characterized.
ACADSB (SBCAD) Hexanoyl-CoA~36~7600 s⁻¹ (k_cat_)Demonstrates activity towards short straight-chain acyl-CoAs.
VLCAD Palmitoyl-CoA (C16:0)--Optimal activity with C16-CoA. Can accommodate substrates up to 24 carbons in length.[3] The kinetics with methyl-branched long-chain substrates are not well defined.
ACAD10 2-Methyl-pentadecanoyl-CoA--Shows detectable, albeit low, activity with methyl-branched long-chain substrates.[2] This suggests it could be a candidate for metabolizing this compound.
ACAD11 Docosanoyl-CoA (C22:0)--Exhibits optimal activity with very-long-chain straight-chain acyl-CoAs (C22-CoA).[2] Its specificity for branched-chain substrates is not well characterized.
Target Enzyme (e.g., recombinant ACADSB) This compoundTBDTBDThe protocol below is designed to determine these values. Based on the structure of other ACADs, the methyl branch may influence binding and catalytic efficiency.

TBD: To Be Determined by experimentation.

Experimental Protocols

Protocol: ETF Fluorescence Reduction Assay for this compound

This protocol is adapted for a 96-well microplate format to facilitate high-throughput screening and kinetic analysis.

Materials and Reagents:

  • Recombinant Human Acyl-CoA Dehydrogenase (e.g., ACADSB, VLCAD, or a candidate enzyme)

  • Recombinant Porcine Electron Transfer Flavoprotein (ETF)

  • 13-Methyltetracsanoyl-CoA substrate (requires custom synthesis or specialized supplier)

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA

  • Glucose

  • Glucose Oxidase

  • Catalase

  • 96-well black microplates (for fluorescence assays)

  • Microplate fluorometer with temperature control (Excitation: ~380 nm, Emission: ~495 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer with minimal detergent). Determine the precise concentration spectrophotometrically.

    • Prepare stock solutions of ETF, glucose, glucose oxidase, and catalase in the assay buffer.

    • Prepare the candidate enzyme at various concentrations to determine the optimal concentration for the assay.

  • Assay Reaction Setup (per well of a 96-well plate):

    • Prepare a master mix containing the assay buffer, ETF (final concentration ~2-5 µM), glucose (final concentration ~10 mM), glucose oxidase (final concentration ~2 U/mL), and catalase (final concentration ~20 U/mL). The glucose oxidase/catalase system serves to enzymatically remove dissolved oxygen, which can interfere with the assay.

    • Add the master mix to each well.

    • Add varying concentrations of the this compound substrate to the wells. For determining K_m_ and V_max_, a typical concentration range would be 0.1 to 10 times the expected K_m_. A broad range (e.g., 1 µM to 200 µM) should be tested initially. Include wells with no substrate as a control.

    • Equilibrate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes in the microplate reader.

  • Initiation of the Reaction and Data Acquisition:

    • Initiate the reaction by adding a fixed amount of the ACAD enzyme to each well.

    • Immediately start monitoring the decrease in ETF fluorescence over time. Record readings every 15-30 seconds for a period of 5-10 minutes. Ensure the initial phase of the reaction is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence decay curve for each substrate concentration. The rate of fluorescence change (dF/dt) is proportional to the reaction velocity.

    • Plot the initial velocities (v₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, K_m_ and V_max_. This can be done using non-linear regression software (e.g., GraphPad Prism, Origin).

      v₀ = (V_max_ * [S]) / (K_m_ + [S])

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Beta_Oxidation_Branched_Chain Beta-Oxidation of this compound Substrate This compound ACAD Acyl-CoA Dehydrogenase (e.g., ACADSB/VLCAD) Substrate->ACAD FAD -> FADH₂ EnoylCoA 13-Methyl-trans-2-tetracosenoyl-CoA ACAD->EnoylCoA Hydratase Enoyl-CoA Hydratase EnoylCoA->Hydratase H₂O HydroxyacylCoA 3-Hydroxy-13-methyltetracosanoyl-CoA Hydratase->HydroxyacylCoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->Dehydrogenase NAD⁺ -> NADH KetoacylCoA 3-Keto-13-methyltetracosanoyl-CoA Dehydrogenase->KetoacylCoA Thiolase β-Ketothiolase KetoacylCoA->Thiolase CoA-SH AcetylCoA Acetyl-CoA Thiolase->AcetylCoA PropionylCoA Propionyl-CoA Thiolase->PropionylCoA *If methyl branch is at an odd carbon ShorterAcylCoA 11-Methyldocosanoyl-CoA Thiolase->ShorterAcylCoA TCA TCA Cycle AcetylCoA->TCA PropionylCoA->TCA via Succinyl-CoA ShorterAcylCoA->ACAD Re-enters β-Oxidation

Caption: Mitochondrial beta-oxidation pathway for a methyl-branched fatty acid.

Experimental_Workflow ETF Fluorescence Reduction Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, ETF, Enzyme, and Substrate Stocks Prep_Plate Add Master Mix (Buffer, ETF, O₂ Scavenging System) to 96-well Plate Prep_Reagents->Prep_Plate Add_Substrate Add Serial Dilutions of This compound Prep_Plate->Add_Substrate Equilibrate Equilibrate Plate to 37°C in Fluorometer Add_Substrate->Equilibrate Initiate Initiate Reaction by Adding ACAD Enzyme Equilibrate->Initiate Measure Monitor Fluorescence Decrease (Ex: 380 nm, Em: 495 nm) Initiate->Measure Calc_Rate Calculate Initial Velocity (v₀) from Linear Slope Measure->Calc_Rate Plot_Data Plot v₀ vs. [Substrate] Calc_Rate->Plot_Data Fit_Curve Fit Data to Michaelis-Menten Equation Plot_Data->Fit_Curve Results Determine Km and Vmax Fit_Curve->Results

Caption: Workflow for the enzyme kinetics assay of this compound.

References

Application Notes and Protocols: The Use of 13-Methyltetracosanoyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 13-Methyltetracosanoyl-CoA in metabolic flux analysis (MFA). Due to the limited direct research on this specific very-long-chain branched-chain fatty acid (VLC-BCFA), this document outlines a generalized and practical framework based on established principles of ¹³C-MFA for analogous molecules, such as other branched-chain and very-long-chain fatty acids.

Introduction to this compound and Metabolic Flux Analysis

Branched-chain fatty acids (BCFAs) are integral components of cellular membranes and signaling molecules, exhibiting unique physicochemical properties like lower melting points and enhanced oxidative stability compared to their straight-chain counterparts. Very-long-chain fatty acids (VLCFAs), those with 20 or more carbons, are crucial in the formation of sphingolipids and glycerophospholipids and serve as precursors for lipid mediators. The metabolism of VLCFAs is critical, and defects in their metabolic pathways are linked to a variety of inherited diseases.

This compound is a C25 iso-fatty acyl-CoA, a representative of the VLC-BCFA class. Understanding its metabolic fate—how it is synthesized, elongated, and catabolized—is essential for elucidating its physiological roles and its implications in disease.

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By using isotopically labeled substrates, such as ¹³C-labeled compounds, MFA can trace the flow of atoms through metabolic pathways. This provides a detailed snapshot of cellular metabolism that is unattainable through genomics, transcriptomics, or metabolomics alone. ¹³C-MFA is considered the gold standard for quantifying in vivo metabolic fluxes.[1][2][3]

This document details the application of ¹³C-MFA to study the metabolism of this compound, providing a hypothetical framework and actionable protocols for researchers.

Principle of the Method

The core of this application is the use of uniformly ¹³C-labeled this compound ([U-¹³C]-13-Methyltetracosanoyl-CoA) as a tracer. This labeled compound is introduced into a biological system (e.g., cell culture). As the cells metabolize the tracer, the ¹³C atoms are incorporated into downstream metabolites.

The workflow involves:

  • Isotopic Labeling: Introducing the ¹³C-labeled this compound to the biological system and allowing it to reach a metabolic steady state.

  • Metabolite Extraction: Harvesting the cells and extracting the relevant intracellular and extracellular metabolites.

  • Mass Spectrometry Analysis: Analyzing the isotopic labeling patterns of key metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Flux Calculation: Using the measured mass isotopomer distributions and a stoichiometric model of the relevant metabolic network to calculate the intracellular metabolic fluxes.

Applications in Research and Drug Development

The study of this compound metabolism using MFA has several key applications:

  • Elucidating Novel Metabolic Pathways: Tracing the metabolism of this VLC-BCFA can help identify and characterize the enzymes and pathways involved in its synthesis and degradation.

  • Understanding Disease Pathophysiology: Many metabolic disorders, such as peroxisomal biogenesis disorders, are associated with the accumulation of BCFAs and VLCFAs. MFA can pinpoint the specific enzymatic steps that are dysfunctional.

  • Drug Discovery and Development: By quantifying the effect of a drug candidate on the metabolic fluxes of fatty acid pathways, researchers can assess its efficacy and mechanism of action.

  • Microbial Biotechnology: Understanding how microorganisms metabolize specific fatty acids can inform the engineering of microbes for the production of valuable bioproducts derived from these lipids.

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol describes the general procedure for labeling a mammalian cell line (e.g., hepatocytes, neurons) or a bacterial culture with [U-¹³C]-13-Methyltetracosanoyl-CoA.

Materials:

  • Cell line or bacterial strain of interest

  • Appropriate culture medium

  • [U-¹³C]-13-Methyltetracosanoyl-CoA (custom synthesis required)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile culture plates or flasks

  • Incubator with appropriate temperature and CO₂ control

Procedure:

  • Preparation of Labeling Medium:

    • Prepare the appropriate culture medium.

    • Prepare a stock solution of [U-¹³C]-13-Methyltetracosanoyl-CoA complexed with fatty acid-free BSA. The final concentration in the medium will typically range from 10 to 100 µM, depending on the cell type and experimental goals.

    • Add the tracer-BSA complex to the culture medium to create the labeling medium.

  • Cell Seeding:

    • Seed the cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling.

    • Incubate under standard conditions.

  • Isotopic Labeling:

    • Once the cells have reached the desired confluency (typically 50-70%), remove the existing medium.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a duration sufficient to approach isotopic steady state. This time should be determined empirically but is often equivalent to several cell doubling times.

  • Cell Harvesting:

    • At the end of the labeling period, place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add ice-cold extraction solvent to quench metabolic activity.

Protocol 2: Metabolite Extraction and Derivatization

Materials:

  • Methanol, Chloroform, Water (for extraction)

  • Internal standards (e.g., odd-chain fatty acids)

  • Nitrogen gas evaporator

  • Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

Procedure:

  • Extraction (Folch Method):

    • To the quenched cells, add a 2:1:0.8 mixture of chloroform:methanol:water.

    • Scrape the cells and transfer the mixture to a glass tube.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase (containing lipids) and the upper aqueous phase (containing polar metabolites).

  • Saponification and Methylation (for Fatty Acid Analysis):

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Resuspend the lipid extract in a methanolic base (e.g., NaOH in methanol) and heat to saponify the fatty acyl chains from complex lipids.

    • Acidify the mixture and extract the free fatty acids into an organic solvent (e.g., hexane).

    • Evaporate the solvent and derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol.

  • Derivatization of Polar Metabolites:

    • Evaporate the aqueous phase to dryness.

    • Derivatize the polar metabolites (e.g., amino acids, organic acids) using a suitable agent like MTBSTFA for GC-MS analysis.

Protocol 3: GC-MS Analysis and Data Processing

Procedure:

  • GC-MS Analysis:

    • Analyze the derivatized samples on a GC-MS system.

    • Use an appropriate column and temperature gradient to achieve good separation of the metabolites of interest.

    • Operate the mass spectrometer in full scan mode to collect mass isotopomer data.

  • Data Processing:

    • Identify the metabolites based on their retention times and mass spectra.

    • For each identified metabolite, extract the mass isotopomer distribution (MID).

    • Correct the raw MIDs for the natural abundance of isotopes.

Data Presentation

Quantitative data from MFA studies should be presented in a clear and structured manner to facilitate interpretation and comparison.

Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Metabolites after Labeling with [U-¹³C]-13-Methyltetracosanoyl-CoA.

MetaboliteM+0M+1M+2M+3...M+n
Acetyl-CoA0.450.150.400.00......
Propionyl-CoA0.300.100.150.45......
Succinyl-CoA0.500.200.150.10......
Myristoyl-CoA (C14)0.600.100.050.05...0.20
Palmitoyl-CoA (C16)0.750.050.050.02...0.13

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Hypothetical Calculated Metabolic Fluxes (normalized to uptake rate of this compound).

Reaction / PathwayControl Flux (relative units)Treated Flux (relative units)Fold Change
This compound Uptake 1001001.0
α-oxidation 85.2 ± 5.142.6 ± 3.8-2.0
β-oxidation (per cycle) 78.9 ± 4.535.1 ± 3.1-2.2
Flux to Acetyl-CoA 65.4 ± 6.228.9 ± 2.9-2.3
Flux to Propionyl-CoA 13.5 ± 1.86.2 ± 0.9-2.2
TCA Cycle Entry (via Acetyl-CoA) 55.1 ± 5.522.3 ± 2.4-2.5
Anaplerosis (via Propionyl-CoA) 10.3 ± 1.14.8 ± 0.6-2.1

Visualizations

Metabolic Pathway

Hypothetical Metabolic Pathway of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion MTC_CoA This compound (C25) alpha_ox α-oxidation MTC_CoA->alpha_ox Phytanoyl-CoA hydroxylase-like C24_BCFA 12-Methyltetracosanoyl-CoA (C24) alpha_ox->C24_BCFA beta_ox β-oxidation (multiple cycles) C24_BCFA->beta_ox C24_BCFA->beta_ox Transport AcetylCoA Acetyl-CoA beta_ox->AcetylCoA PropionylCoA Propionyl-CoA beta_ox->PropionylCoA TCA TCA Cycle AcetylCoA->TCA Anaplerosis Anaplerosis PropionylCoA->Anaplerosis -> Succinyl-CoA

Caption: Hypothetical catabolism of this compound.

Experimental Workflow

Experimental Workflow for ¹³C-MFA A Cell Culture & Seeding B Isotopic Labeling with [U-¹³C]-13-Methyltetracosanoyl-CoA A->B C Metabolic Quenching & Metabolite Extraction B->C D Sample Derivatization (e.g., FAMEs) C->D E GC-MS or LC-MS/MS Analysis D->E F Data Processing: Mass Isotopomer Distributions E->F G Metabolic Flux Calculation (Software, e.g., INCA, Metran) F->G H Flux Map & Biological Interpretation G->H

Caption: Generalized workflow for a ¹³C-MFA experiment.

Logical Relationship Diagram

Logical Flow of Metabolic Flux Analysis cluster_inputs Experimental Inputs cluster_process Computational Process cluster_outputs Analysis Outputs MID Mass Isotopomer Distributions (MIDs) from MS Data Algo Flux Estimation Algorithm (Least-squares regression) MID->Algo Stoich Stoichiometric Metabolic Model Stoich->Algo Bio Biomass Composition & Uptake/Secretion Rates Bio->Algo Fluxes Best-fit Metabolic Flux Values Algo->Fluxes Stats Confidence Intervals & Goodness-of-fit Algo->Stats

Caption: Relationship between data inputs and outputs in MFA.

References

Troubleshooting & Optimization

Improving the sensitivity of 13-Methyltetracosanoyl-CoA detection by LC-MS.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the sensitivity of 13-Methyltetracosanoyl-CoA detection by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its analysis challenging?

This compound is a very-long-chain, branched-chain fatty acyl-coenzyme A (VLCFA-CoA). Its analysis by LC-MS is challenging due to several factors: it is typically present at very low concentrations in biological matrices, its long acyl chain makes it prone to poor chromatographic peak shape, and it is susceptible to ion suppression from other lipids and matrix components.[1][2]

Q2: Which ionization mode is best for detecting 13-Methyltetracsanoyl-CoA?

Positive electrospray ionization (ESI+) mode is generally recommended for the analysis of acyl-CoAs.[3] Studies comparing positive and negative modes for similar long-chain acyl-CoAs have shown that the positive ion mode can be approximately three times more sensitive.[4]

Q3: What are the characteristic mass fragments for identifying acyl-CoAs in MS/MS analysis?

In positive ion mode, acyl-CoAs exhibit a characteristic neutral loss of 507.0 Da.[4][5] This corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) portion of the coenzyme A molecule.[1] For quantitative analysis using Multiple Reaction Monitoring (MRM), the precursor ion is the protonated molecule [M+H]⁺, and the product ion is [M+H - 507.0]⁺.[4][5]

Q4: What type of liquid chromatography is most suitable for separating this compound?

Reversed-phase liquid chromatography (RPLC) using a C18 column is the most common and suitable technique for separating long-chain acyl-CoAs.[1][5][6] Due to the molecule's hydrophobicity, a strong organic mobile phase gradient is required. Some methods use a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) to improve peak shape and resolution for these compounds.[5][7] While Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for broad profiling of acyl-CoAs, RPLC is generally preferred for hydrophobic, long-chain species.[8]

Q5: What are ion-pairing reagents and should they be used?

Ion-pairing reagents are mobile phase additives that improve the retention and peak shape of ionic or highly polar compounds in reversed-phase chromatography.[9] For acyl-CoAs, reagents like N,N-dimethylbutylamine (DMBA) have been used.[10] However, for LC-MS, it is critical to use volatile ion-pairing reagents like formic acid, acetic acid, or volatile salts such as ammonium formate (B1220265) and ammonium acetate (B1210297) to avoid contaminating the mass spectrometer.[11] These can help improve chromatography, especially for shorter-chain acyl-CoAs, but may also cause signal suppression, so their use should be carefully evaluated.[10][11]

Troubleshooting Guide

Problem: Low or No Signal Intensity for this compound

This is the most common issue and can stem from sample preparation, chromatography, or mass spectrometer settings.

Workflow for Diagnosing Low Signal Intensity

cluster_sample Sample Preparation Checks cluster_lc LC Parameter Checks cluster_ms MS Parameter Checks start Low Signal Intensity Observed sample_prep Step 1: Verify Sample Preparation start->sample_prep extraction Inefficient Extraction? - Use validated organic solvent mix - Ensure sufficient mixing/homogenization sample_prep->extraction degradation Analyte Degradation? - Keep samples cold - Process quickly - Check solvent stability sample_prep->degradation cleanup Poor Sample Cleanup? - Implement SPE or LLE - High matrix can cause ion suppression sample_prep->cleanup lc_params Step 2: Check LC Parameters retention Poor Retention / Early Elution? - Check column integrity - Adjust gradient (slower, shallower) lc_params->retention peak_shape Bad Peak Shape? - Adjust mobile phase pH - Consider ion-pairing reagent lc_params->peak_shape carryover Sample Carryover? - Implement robust needle wash - Inject blanks lc_params->carryover ms_params Step 3: Optimize MS Parameters ionization Suboptimal Ionization? - Confirm ESI+ mode - Optimize spray voltage & gas flows - Check source cleanliness ms_params->ionization fragmentation Incorrect MRM Transition? - Verify precursor/product m/z - Optimize Collision Energy (CE) ms_params->fragmentation detection Low Detector Response? - Check detector voltage - Perform system calibration/tuning ms_params->detection cleanup->lc_params If sample prep is OK carryover->ms_params If LC is OK end_node Signal Improved detection->end_node After optimization

Caption: Troubleshooting flowchart for low signal intensity.

Q: My sample preparation seems inefficient. How can I improve the extraction of a VLCFA-CoA?

For very-long-chain acyl-CoAs, a liquid-liquid extraction (LLE) using an organic solvent is often ideal.[12] A common approach involves using a mixture of organic solvents such as acetonitrile/methanol/water or acetonitrile/isopropanol.[6][12] Ensure samples are thoroughly homogenized and vortexed during extraction. Solid-phase extraction (SPE) can be a valuable subsequent step to clean the sample and concentrate the analyte, which is highly recommended for complex matrices.[5][13]

Q: I am observing significant ion suppression. How can I identify and mitigate it?

Ion suppression occurs when co-eluting matrix components interfere with the ionization of your target analyte, reducing its signal.[2][14]

  • Identification: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS while injecting a blank, extracted matrix sample. Dips in the otherwise stable signal indicate retention times where ion suppression is occurring.[15]

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Adjust your LC gradient to move the analyte's peak away from the suppression zones.[14]

    • Enhance Sample Cleanup: Use more rigorous sample preparation like SPE or LLE to remove interfering compounds.[15]

    • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components.[16]

    • Use an Internal Standard: The most effective way to compensate for suppression is to use a stable isotope-labeled internal standard (SIL-IS). Since it behaves almost identically to the analyte, it experiences the same degree of suppression, allowing for accurate quantification.[16]

Problem: Poor Chromatographic Peak Shape (Tailing or Broadening)

Q: My peak for this compound is tailing badly. What is the cause?

Peak tailing for long-chain acyl-CoAs is a common issue.[1]

  • Secondary Interactions: The polar phosphate (B84403) groups of the CoA moiety can have secondary interactions with the stationary phase. Using a high pH (around 10.5) mobile phase with ammonium hydroxide (B78521) can deprotonate residual silanols on the column and improve peak shape.[5][7]

  • Column Contamination: Repeated injection of biological extracts can lead to a buildup of material on the column, causing peak distortion.[12] Implement a robust column washing procedure or use a guard column.

  • Inappropriate Mobile Phase: Ensure the organic solvent strength is sufficient to elute such a hydrophobic molecule effectively during the gradient.

Problem: Inconsistent and Irreproducible Results

Q: My results vary significantly between injections and samples. What should I check?

Inconsistency is often a symptom of variable ion suppression or sample instability.

  • Matrix Effects: Different samples can have different compositions, leading to varying degrees of ion suppression. The best solution is to use a stable isotope-labeled internal standard and/or matrix-matched calibrators for quantification.[16]

  • Analyte Stability: Acyl-CoAs can be unstable. Ensure consistent timing for sample preparation and analysis, and keep samples cold (4°C) in the autosampler.[6]

  • Contamination: Contaminants from sample vials, caps, or solvents can cause signal suppression.[17] Use glass vials and high-purity, LC-MS grade solvents.[18]

Experimental Protocols & Data

General Workflow for VLCFA-CoA Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing s1 Homogenize Tissue/Cells in cold buffer s2 Spike Internal Standard (e.g., ¹³C-labeled acyl-CoA) s1->s2 s3 Extract with Organic Solvent (e.g., ACN/MeOH/H₂O) s2->s3 s4 Centrifuge & Collect Supernatant s3->s4 s5 Optional: Solid Phase Extraction (SPE) for cleanup and concentration s4->s5 a1 Inject extract onto Reversed-Phase C18 Column s5->a1 a2 Separate with Gradient Elution (e.g., Ammonium Acetate in H₂O / ACN) a1->a2 a3 Detect with ESI+ MS/MS a2->a3 a4 Use Multiple Reaction Monitoring (MRM) (Precursor -> [Precursor - 507]) a3->a4 d1 Integrate Peak Areas (Analyte and Internal Standard) a4->d1 d2 Calculate Analyte/IS Ratio d1->d2 d2->d2 d3 Quantify using Calibration Curve d2->d3

Caption: General experimental workflow for VLCFA-CoA analysis.

Protocol: Sample Extraction and LC-MS Parameters

This protocol is a generalized starting point based on methods for long-chain acyl-CoAs.[5][6][7][12] Optimization for your specific matrix and instrument is essential.

1. Sample Extraction

  • Homogenize ~20-50 mg of tissue or an appropriate number of cells in a cold buffer on ice.

  • Add an appropriate stable isotope-labeled internal standard.

  • For extraction, add a 20-fold excess (v/w) of a cold organic solvent mixture (e.g., acetonitrile/methanol/water at 2:2:1, v/v/v).[6]

  • Vortex vigorously and incubate on ice.

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

  • Transfer the supernatant to a new tube. For very complex matrices, consider performing a solid-phase extraction (SPE) cleanup at this stage.[5]

  • Dry the extract under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute in a suitable volume of the initial mobile phase (e.g., 95% Mobile Phase A).

2. LC-MS/MS Parameters The following tables provide recommended starting parameters.

Table 1: Suggested Liquid Chromatography Parameters

Parameter Recommendation
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, <3 µm)[6]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 10.5 (adjusted with Ammonium Hydroxide)[5][7]
Mobile Phase B Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Gradient Start at 5% B, ramp to 95-100% B over 10-15 min, hold, and re-equilibrate
Column Temp. 30 - 40 °C

| Injection Vol. | 5 - 10 µL |

Table 2: Suggested Mass Spectrometry Parameters

Parameter Recommendation Rationale / Reference
Ionization Mode Positive Electrospray (ESI+) ~3x more sensitive than negative mode for acyl-CoAs.[4]
Scan Type Multiple Reaction Monitoring (MRM) For highest sensitivity and specificity in quantification.[4]
MRM Transition Precursor (Q1): [M+H]⁺ Product (Q3): [M+H - 507.0]⁺ Characteristic neutral loss for all acyl-CoAs.[4][5]
Spray Voltage 3.0 - 5.0 kV Optimize for stable spray.[6]
Capillary Temp. 300 - 350 °C Aids in desolvation.[6]
Sheath Gas 30 - 40 (arbitrary units) Optimize for signal.[6]
Auxiliary Gas 5 - 15 (arbitrary units) Optimize for signal.[6]

| Collision Energy (CE) | Analyte-dependent | Must be optimized for this compound by infusing a standard. |

References

Technical Support Center: Optimizing Chromatographic Separation of 13-Methyltetracosanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic separation of 13-Methyltetracosanoyl-CoA isomers.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during the chromatographic analysis of this compound isomers.

Guide 1: HPLC/UHPLC Troubleshooting

Q1: Why am I seeing poor peak shape (e.g., fronting, tailing) for my this compound isomers?

A1: Poor peak shape is a common issue in the chromatography of long-chain acyl-CoAs. Here are the likely causes and solutions:

  • Secondary Interactions with Stationary Phase: The highly polar phosphate (B84403) groups of the Coenzyme A moiety can interact with residual silanols on silica-based columns, leading to peak tailing.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solution: Ensure the mobile phase pH is buffered and is at least 2 pH units away from the pKa of your analyte to ensure a consistent ionization state.

Q2: My this compound isomers are not separating. What can I do?

A2: Co-elution of isomers is a significant challenge due to their similar physicochemical properties. Consider the following adjustments:

  • Optimize the Organic Gradient: A shallower gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) can enhance the resolution between closely eluting isomers.

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, potentially improving separation.

  • Adjust the Temperature: Lowering the column temperature can sometimes improve the separation of isomers by increasing the viscosity of the mobile phase and enhancing differential interactions with the stationary phase.

  • Alternative Stationary Phases: While C18 is standard, a column with a different selectivity, such as a phenyl-hexyl or a C30 column, may provide the necessary resolution.

Q3: I am experiencing peak splitting. What is the cause and how can I fix it?

A3: Peak splitting can arise from several factors, especially when dealing with isomers.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the sample to travel through the top of the column in a distorted band.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Void or Contamination: A void at the head of the column or contamination on the inlet frit can cause the sample path to split.

    • Solution: First, try back-flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.

  • Co-elution of Isomers: What appears as a split peak might be two closely eluting isomers.

    • Solution: To test this, inject a smaller amount of the sample. If the two peaks become more distinct, it indicates two separate compounds. In this case, you will need to further optimize your chromatographic method for better resolution as described in Q2.

Guide 2: Mass Spectrometry (MS) Troubleshooting

Q1: I am seeing a low signal or no signal for my this compound in the mass spectrometer. What should I check?

A1: Low signal intensity can be due to a variety of factors from sample preparation to instrument settings.

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis.

    • Solution: Ensure samples are processed quickly and kept on ice. Use fresh, high-purity solvents for extraction and analysis.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte.

    • Solution: Improve sample cleanup using solid-phase extraction (SPE). Enhance chromatographic separation to resolve the analyte from interfering species.

  • Incorrect MS Parameters: The settings on your mass spectrometer may not be optimal for your analyte.

    • Solution: Optimize source parameters (e.g., spray voltage, gas flows, and temperatures) and analyzer settings (e.g., collision energy for MS/MS) by infusing a standard of a similar long-chain acyl-CoA if an authentic standard for this compound is unavailable.

Q2: How can I confirm the identity of my this compound peak using MS/MS?

A2: Tandem mass spectrometry (MS/MS) is crucial for the structural confirmation of acyl-CoAs.

  • Characteristic Neutral Loss: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate portion of the molecule.

    • Application: A neutral loss scan for 507 Da can be used to selectively detect acyl-CoAs in a complex mixture.

  • Fragmentation of the Acyl Chain: While the CoA moiety fragmentation is dominant, some fragmentation of the fatty acyl chain can occur, which is useful for identifying the position of the methyl branch. For methyl-branched fatty acids, fragmentation often occurs at the branching point.

    • Application: In positive ion mode, look for fragment ions resulting from cleavage at the C-C bonds adjacent to the methyl group. The fragmentation pattern can help distinguish between different positional isomers.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating this compound isomers?

A1: A high-quality reversed-phase C18 column with a particle size of less than 3 µm is the most common choice for separating long-chain acyl-CoAs.[1] These columns provide the necessary hydrophobicity to retain the long acyl chain. For challenging isomer separations, consider columns with alternative selectivities.

Q2: What are the recommended mobile phases for RP-HPLC of very-long-chain acyl-CoAs?

A2: A common mobile phase system consists of an aqueous buffer (Mobile Phase A) and an organic solvent (Mobile Phase B).

  • Mobile Phase A: An aqueous buffer such as 25 mM potassium phosphate at an acidic pH (e.g., 5.3) or an ammonium acetate/hydroxide buffer at a higher pH.[2]

  • Mobile Phase B: Acetonitrile or methanol (B129727). Acetonitrile often provides better peak shapes for acyl-CoAs.

A gradient elution from a lower to a higher percentage of Mobile Phase B is typically used.

Q3: How should I prepare my samples for analysis?

A3: Proper sample preparation is critical for accurate quantification and to prevent degradation. A general workflow involves:

  • Homogenization: Homogenize tissue or cell samples in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).[3]

  • Extraction: Extract the acyl-CoAs using organic solvents like acetonitrile and isopropanol.[4]

  • Purification: Use solid-phase extraction (SPE) with a weak anion exchange or C18 cartridge to remove interfering substances and concentrate your sample.[4]

Q4: What is the expected elution order for different this compound isomers on a C18 column?

A4: In reversed-phase chromatography, retention is primarily driven by hydrophobicity. Generally, isomers with the methyl branch closer to the carboxyl end (the CoA end) are slightly more polar and may elute earlier. Isomers with the methyl branch closer to the terminus of the acyl chain will be more hydrophobic and have longer retention times. For example, an iso-isomer (methyl group at the n-2 position) would likely elute later than an anteiso-isomer (methyl group at the n-3 position). The exact elution order can be influenced by the specific mobile phase and stationary phase chemistry.

Q5: Are there any known signaling pathways involving this compound?

A5: Very-long-chain and branched-chain fatty acyl-CoAs, such as this compound, are known to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][5] The binding of these acyl-CoAs to PPARα activates it, leading to the regulation of genes involved in fatty acid oxidation.[1]

Quantitative Data

Table 1: Typical Recovery Rates for Long-Chain Acyl-CoA Extraction

Extraction MethodTissue TypeReported Recovery RateReference
Solvent Extraction with SPEVarious Tissues70-80%[3]
Acetonitrile/Isopropanol ExtractionLiver93-104% (for radiolabeled standards)[6]
Solid-Phase ExtractionLiver83-90% (for radiolabeled standards)[6]

Table 2: General Purpose RP-HPLC Method for Very-Long-Chain Methyl-Branched Fatty Acyl-CoAs

ParameterRecommended Condition
Column C18, < 3 µm particle size, 2.1 x 100 mm
Mobile Phase A 25 mM Potassium Phosphate, pH 5.3
Mobile Phase B Acetonitrile
Gradient 20-95% B over 20 minutes
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Detection UV at 260 nm or Mass Spectrometry

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Cultured Cells

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[4][7]

  • Cell Harvesting: Wash adherent cells with ice-cold PBS. Scrape cells in 1 mL of ice-cold methanol containing an appropriate internal standard (e.g., heptadecanoyl-CoA). For suspension cells, pellet and wash with PBS, then resuspend in the methanol/internal standard solution.

  • Extraction: Transfer the cell lysate to a microcentrifuge tube. Add 2 mL of chloroform (B151607) and 0.8 mL of water. Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.

  • Aqueous Phase Collection: Carefully collect the upper aqueous/methanol phase, which contains the acyl-CoAs, and transfer to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the aqueous extract onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide.

  • Sample Concentration: Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting & Lysis extraction Liquid-Liquid Extraction cell_harvest->extraction spe Solid-Phase Extraction (SPE) extraction->spe concentration Drying & Reconstitution spe->concentration hplc RP-HPLC Separation concentration->hplc Inject ms MS/MS Detection hplc->ms data_analysis Data Analysis ms->data_analysis

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_peak_splitting Peak Splitting start Poor Chromatographic Result peak_shape_q Tailing or Fronting? start->peak_shape_q resolution_q Co-elution of Isomers? start->resolution_q split_q All Peaks Split? start->split_q tailing Secondary Interactions - Use endcapped column - Add TEA to mobile phase peak_shape_q->tailing Tailing fronting Column Overload - Reduce sample concentration peak_shape_q->fronting Fronting optimize_gradient Optimize Gradient - Shallower gradient resolution_q->optimize_gradient change_conditions Adjust Flow/Temp - Lower flow rate - Adjust temperature resolution_q->change_conditions column_issue Column Void/Contamination - Back-flush or replace column split_q->column_issue Yes solvent_issue Sample Solvent Mismatch - Dissolve in mobile phase split_q->solvent_issue No

Caption: Troubleshooting decision tree for HPLC analysis.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcfa_coa This compound (or other BCFA-CoA) ppara PPARα bcfa_coa->ppara Binds & Activates complex PPARα-RXR Heterodimer ppara->complex rxr RXR rxr->complex ppre PPRE (Peroxisome Proliferator Response Element) complex->ppre Binds to DNA target_genes Target Gene Transcription (e.g., ACOX1, CPT1) ppre->target_genes Initiates fatty_acid_oxidation Increased Fatty Acid Oxidation lipid_metabolism Regulation of Lipid Metabolism

References

Troubleshooting low yields in 13-Methyltetracosanoyl-CoA synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 13-Methyltetracosanoyl-CoA.

Troubleshooting Low Yields in this compound Synthesis

Low yields in the synthesis of this compound can arise from various factors, from substrate quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of this compound substrate_quality 1. Verify Substrate Quality - 13-Methyltetracosanoic Acid Purity - Coenzyme A Integrity - ATP Activity start->substrate_quality substrate_quality->start Impure Substrates reaction_conditions 2. Optimize Reaction Conditions - Enzyme Concentration - pH and Temperature - Incubation Time substrate_quality->reaction_conditions Substrates OK reaction_conditions->start Suboptimal Conditions enzyme_activity 3. Assess Enzyme Activity - Acyl-CoA Synthetase Viability - Potential Inhibitors reaction_conditions->enzyme_activity Conditions Optimized enzyme_activity->start Inactive Enzyme purification_loss 4. Evaluate Purification Protocol - Extraction Efficiency - HPLC Column Performance - Product Degradation enzyme_activity->purification_loss Enzyme Active purification_loss->start Losses During Purification success Yield Improved purification_loss->success Purification Optimized

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Frequently Asked Questions (FAQs)

Category 1: Substrate & Reagent Quality

Q1: My yield of this compound is consistently low. Could the purity of my 13-Methyltetracosanoic acid be the issue?

A1: Yes, the purity of the fatty acid substrate is critical. Impurities can inhibit the acyl-CoA synthetase enzyme. We recommend verifying the purity of your 13-Methyltetracosanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Q2: How can I assess the quality of my Coenzyme A (CoA) and ATP?

A2: The stability of both CoA and ATP is crucial for successful synthesis.

  • Coenzyme A: CoA can oxidize over time. It is best to use freshly prepared solutions or aliquots stored under inert gas at -80°C. The concentration of free sulfhydryl groups can be assessed using Ellman's reagent.

  • ATP: ATP solutions can hydrolyze, especially at non-neutral pH. Prepare ATP solutions fresh and adjust the pH to 7.0. The activity of ATP can be indirectly assessed by running a positive control reaction with a standard fatty acid known to give high yields.

Category 2: Reaction Conditions

Q3: What are the optimal reaction conditions for the enzymatic synthesis of this compound?

A3: While optimal conditions can vary slightly between enzyme preparations, a good starting point for the synthesis using a long-chain acyl-CoA synthetase is as follows. Note that these are generalized conditions adapted for this specific branched-chain fatty acid.

Table 1: Recommended Starting Reaction Conditions

ParameterRecommended Value
Enzyme Long-Chain Acyl-CoA Synthetase
Substrates
13-Methyltetracosanoic Acid50-100 µM
Coenzyme A100-200 µM
ATP2-5 mM
MgCl₂5-10 mM
Buffer 50 mM Tris-HCl, pH 7.5
Temperature 37°C
Incubation Time 30-60 minutes

Q4: I am still getting low yields with the recommended conditions. What parameters should I optimize first?

A4: We recommend a stepwise optimization approach:

  • Enzyme Concentration: Titrate the concentration of acyl-CoA synthetase to determine the optimal amount for your substrate concentration.

  • pH: Perform the reaction over a pH range of 7.0 to 8.0.

  • Incubation Time: Take time points (e.g., 15, 30, 60, 90 minutes) to determine the optimal reaction time and to check for product degradation over longer incubations.

Category 3: Enzyme Activity

Q5: How can I be sure that my long-chain acyl-CoA synthetase is active?

A5: The best way to confirm enzyme activity is to run a parallel control reaction with a well-characterized long-chain fatty acid substrate, such as palmitic acid (C16:0) or stearic acid (C18:0), which are generally good substrates for these enzymes. If you observe a high yield for the control but not for your branched-chain substrate, the issue may lie with the substrate specificity of the enzyme rather than its general activity. Some acyl-CoA synthetases may have lower efficiency with branched-chain fatty acids.

Q6: Could there be inhibitors in my reaction mixture?

A6: Yes, several substances can inhibit acyl-CoA synthetases. Common inhibitors include:

  • Product Inhibition: High concentrations of this compound or AMP can inhibit the enzyme.

  • Detergents: Trace amounts of detergents from substrate preparation can denature the enzyme.

  • Heavy Metals: Ensure all reagents and water are free from heavy metal contamination.

Category 4: Product Purification and Analysis

Q7: I seem to be losing my product during the purification step. What is a reliable method for purifying this compound?

A7: A common and effective method for purifying long-chain acyl-CoAs is High-Performance Liquid Chromatography (HPLC).[1] A C18 reverse-phase column is typically used with a gradient elution.

Table 2: Example HPLC Purification Protocol

ParameterDescription
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 50 mM Potassium Phosphate, pH 5.3
Mobile Phase B Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm

Q8: How can I quantify the yield of my synthesis reaction?

A8: Quantification can be achieved by HPLC. After the reaction, stop the reaction and inject a known volume onto the HPLC system. Compare the peak area of your product with a standard curve generated from a commercially available or previously quantified long-chain acyl-CoA standard.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in the order listed:

    • Nuclease-free water to a final volume of 100 µL.

    • 1 M Tris-HCl, pH 7.5 to a final concentration of 50 mM.

    • 1 M MgCl₂ to a final concentration of 10 mM.

    • 100 mM ATP (pH 7.0) to a final concentration of 5 mM.

    • 10 mM Coenzyme A to a final concentration of 200 µM.

    • 10 mM 13-Methyltetracosanoic acid (dissolved in a suitable solvent like ethanol, ensure final solvent concentration is low, e.g., <1%) to a final concentration of 100 µM.

  • Initiate the Reaction: Add 1-5 µg of a purified long-chain acyl-CoA synthetase.

  • Incubate: Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the Reaction: Terminate the reaction by adding an equal volume of ice-cold 2% perchloric acid or by flash-freezing in liquid nitrogen.

  • Analysis: Analyze the formation of this compound by HPLC.

Diagram: Enzymatic Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_products Products 13-MTCA 13-Methyltetracosanoic Acid enzyme Long-Chain Acyl-CoA Synthetase 13-MTCA->enzyme CoA Coenzyme A CoA->enzyme ATP ATP ATP->enzyme product This compound enzyme->product amp_ppi AMP + PPi enzyme->amp_ppi

Caption: Enzymatic synthesis of this compound from its precursors.

Signaling and Metabolic Context

Diagram: Potential Metabolic Fate of this compound

MetabolicPathway start This compound beta_ox Peroxisomal β-oxidation start->beta_ox elongation Further Elongation start->elongation complex_lipids Incorporation into Complex Lipids (e.g., Sphingolipids) start->complex_lipids signaling Modulation of Nuclear Receptors (e.g., PPARs) start->signaling

Caption: Potential metabolic pathways involving this compound.

References

How to prevent degradation of 13-Methyltetracosanoyl-CoA in cell lysates?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metabolite preservation. This guide provides detailed troubleshooting advice and protocols specifically for preventing the degradation of 13-Methyltetracosanoyl-CoA, a long-chain branched-chain fatty acyl-CoA, in cell lysates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a fatty acid that has been activated by linkage to a Coenzyme A (CoA) molecule. This activation occurs via a high-energy thioester bond.[1] This bond is susceptible to cleavage, both by enzymes present in the cell and through chemical hydrolysis, making the molecule unstable once the cellular structure is disrupted during lysis.

Q2: What are the primary causes of its degradation in cell lysates?

The primary causes of degradation are:

  • Enzymatic Hydrolysis: Acyl-CoA thioesterases (ACOTs) are a family of enzymes that hydrolyze the thioester bond of acyl-CoAs to release a free fatty acid and Coenzyme A.[2][3][4] These enzymes are released from various cellular compartments (e.g., mitochondria, peroxisomes) during lysis and become active.[2]

  • Chemical Hydrolysis: The thioester bond is sensitive to pH. Conditions that are too acidic or, more commonly, too alkaline can lead to non-enzymatic hydrolysis.

  • Incorrect Sample Handling: Suboptimal temperatures and repeated freeze-thaw cycles can accelerate both enzymatic and chemical degradation.[5]

Q3: How can I stop enzymatic activity immediately after harvesting my cells?

Rapidly stopping all metabolic activity, a process called quenching, is critical.[6][7][8] The most effective methods involve flash-freezing the cells in liquid nitrogen or using a pre-chilled quenching solution, such as 60% methanol (B129727) at -40°C.[6][7] This ensures that enzymes, including thioesterases, are instantly inactivated.

Q4: Are standard protease inhibitors sufficient to protect my analyte?

No. Standard protease inhibitor cocktails are designed to inhibit proteases, which degrade proteins. They will not inhibit the activity of acyl-CoA thioesterases.[5][9] You must use specific inhibitors or create conditions that inactivate these enzymes.

Troubleshooting Guide

This guide addresses common problems encountered when measuring this compound in cell lysates.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Analyte Detected 1. Rapid Enzymatic Degradation: Thioesterase (ACOT) activity post-lysis.[2][3] 2. Chemical Hydrolysis: Lysis buffer pH is too high. 3. Metabolite Leakage: Cell membrane integrity was compromised before quenching.[8]1. Implement a rapid quenching step (e.g., liquid nitrogen) immediately after harvesting.[6][7] 2. Use a lysis/extraction buffer containing a high percentage of cold organic solvent (e.g., 80% methanol) to precipitate and inactivate enzymes. 3. Ensure the lysis buffer is maintained at a slightly acidic to neutral pH (6.5-7.0). 4. Wash cells with ice-cold isotonic saline or PBS, not water, to prevent premature lysis.
Poor Reproducibility Between Replicates 1. Inconsistent Quenching Time: Variable delays between cell harvesting and quenching. 2. Temperature Fluctuations: Allowing samples to warm up during processing.[9] 3. Incomplete Enzyme Inactivation: Insufficient mixing with the extraction solvent.1. Standardize the workflow to ensure the time from cell harvesting to quenching is minimal and consistent. 2. Keep all buffers, tubes, and equipment on ice or at 4°C throughout the entire procedure.[9][10] 3. Vortex samples vigorously after adding the extraction solvent to ensure complete cell lysis and protein denaturation.
Analyte Signal Decreases Over Time in Storage 1. Residual Enzyme Activity: Incomplete inactivation of thioesterases. 2. Freeze-Thaw Cycles: Repeatedly thawing and freezing the same lysate aliquot.[5] 3. Incorrect Storage Temperature: Storing at -20°C instead of -80°C.[5]1. Ensure the final extract is free of protein precipitate before storage. Centrifuge at high speed and collect the supernatant. 2. Aliquot lysates into single-use tubes before freezing to avoid freeze-thaw cycles.[5] 3. Store all final extracts at -80°C for long-term stability.

Key Experimental Protocols

Protocol 1: Optimized Cell Quenching and Metabolite Extraction

This protocol is designed to rapidly halt metabolic activity and efficiently extract acyl-CoAs while minimizing degradation.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Liquid Nitrogen

  • Extraction Solvent: 80% Methanol (LC-MS Grade) in Water, pre-chilled to -80°C

  • Cell Scraper (for adherent cells)

  • Refrigerated Centrifuge (4°C)

Procedure:

  • Cell Washing (Adherent Cells):

    • Place the cell culture dish on ice.

    • Aspirate the culture medium completely.

    • Gently wash the cell monolayer twice with a sufficient volume of ice-cold PBS. Aspirate the PBS completely after the final wash.

  • Cell Washing (Suspension Cells):

    • Transfer cells to a centrifuge tube.

    • Pellet the cells by centrifugation (e.g., 500 x g for 3-5 minutes at 4°C).

    • Discard the supernatant and wash the cell pellet twice by resuspending in ice-cold PBS and repeating the centrifugation.

  • Metabolic Quenching (Critical Step):

    • After the final wash and removal of PBS, immediately place the culture dish or tube in liquid nitrogen for 10-20 seconds to flash-freeze the cell pellet. This provides the most effective method for arresting metabolic activity.[7]

  • Metabolite Extraction:

    • Remove the sample from liquid nitrogen and immediately add the pre-chilled 80% methanol extraction solvent.

      • For a 10 cm dish: Add 1 mL.

      • For a cell pellet: Add 500 µL per 10^7 cells.

    • For Adherent Cells: Use a cell scraper to scrape the frozen cells directly into the cold solvent.

    • For Suspension Cells: Vigorously vortex the tube to resuspend the pellet in the cold solvent.

    • This step lyses the cells and the high concentration of cold methanol denatures and precipitates enzymes, including thioesterases.[11]

  • Lysate Collection and Clarification:

    • Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

    • Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

    • Centrifuge the lysate at maximum speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Sample Storage:

    • Carefully transfer the supernatant, which contains the this compound, to a new, clean tube.

    • Store the extract at -80°C until analysis.

Data Presentation: Lysis & Extraction Buffer Components

The choice of buffer is critical. For metabolomics studies of acyl-CoAs, a solvent-based extraction is superior to aqueous detergent-based lysis buffers (e.g., RIPA), which are designed for protein analysis and do not effectively inhibit thioesterases.

ComponentRecommended CompositionPurpose
Solvent 80% Methanol / 20% WaterLyses cells, denatures and precipitates enzymes (including thioesterases), and solubilizes acyl-CoAs.[11]
Temperature Pre-chilled to -40°C or -80°CRapidly halts enzymatic activity and maintains analyte stability.[9]
pH Not applicable (solvent-based)The solvent system effectively stops all enzymatic reactions, making pH buffering unnecessary during extraction.

Visualizations

Degradation Pathways

The primary routes of this compound degradation in a lysate are enzymatic and chemical hydrolysis, which cleave the critical thioester bond.

cluster_0 Degradation Pathways mol This compound prod1 13-Methyltetracosanoic Acid + Coenzyme A mol->prod1 Thioester Bond Cleavage enz Acyl-CoA Thioesterases (ACOT Enzymes) enz->mol Catalyzes chem Chemical Hydrolysis (High pH) chem->mol Promotes

Caption: Key degradation pathways for this compound in cell lysates.

Recommended Experimental Workflow

Following a stringent, cold-chain workflow from cell harvesting to storage is essential for preserving the integrity of this compound.

start 1. Cell Culture (Adherent or Suspension) wash 2. Wash Cells (Ice-Cold PBS) start->wash quench 3. Quench Metabolism (Liquid Nitrogen) wash->quench extract 4. Extract with Cold Solvent (-80°C, 80% Methanol) quench->extract precipitate 5. Precipitate Proteins (-20°C Incubation) extract->precipitate centrifuge 6. Clarify Lysate (Centrifugation at 4°C) precipitate->centrifuge collect 7. Collect Supernatant centrifuge->collect store 8. Store Extract (-80°C) collect->store analyze 9. LC-MS Analysis store->analyze

Caption: Recommended workflow for preserving this compound.

References

Technical Support Center: Analysis of 13-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the analysis of 13-Methyltetracosanoyl-CoA. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In the analysis of this compound, which is a lipid, common interfering components from biological matrices include phospholipids (B1166683), salts, and proteins.[1][2]

Q2: What are the primary causes of matrix effects in the analysis of this compound from biological samples?

A: In biological samples such as plasma, serum, or tissue extracts, phospholipids are the most significant cause of matrix effects.[1] These highly abundant molecules can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source.[1] Other sources of interference include salts, proteins, and endogenous metabolites.[1]

Q3: How can I determine if my analysis of this compound is being impacted by matrix effects?

A: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement.[1]

  • Post-Extraction Spiking: This is a quantitative approach. The response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the analyte in a neat (clean) solvent at the same concentration.[1][2] The ratio of these responses indicates the degree of signal suppression or enhancement.[1]

Q4: What is the difference between ion suppression and ion enhancement?

A: Ion suppression is the more common form of matrix effect, resulting in a reduced analytical signal.[1] It occurs when co-eluting matrix components compete with the analyte for ionization, reduce the efficiency of droplet formation and desolvation in the ESI source, or neutralize the charged analyte ions. Ion enhancement, an increase in the analyte's signal, is less common but can occur when co-eluting compounds improve the ionization efficiency of the target analyte. Both phenomena compromise data accuracy.[1]

Q5: Why are phospholipids a major concern in the analysis of this compound?

A: Phospholipids are highly abundant in biological membranes and, consequently, in samples like plasma and serum.[1] They have a tendency to co-extract with other lipids like this compound and can cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.[3] Their presence can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Shifting Retention Times

Possible Cause: Accumulation of matrix components, particularly phospholipids, on the analytical column can lead to column fouling. This can cause peak tailing, peak splitting, or shifts in retention time.[1]

Troubleshooting Steps:

  • Optimize Chromatography: Modify the chromatographic method to better separate this compound from interfering matrix components. This could involve adjusting the gradient, changing the mobile phase, or using a different type of analytical column.[4]

  • Implement a Column Wash: Include a high-organic wash step at the end of each run to elute strongly retained matrix components like phospholipids.[1]

  • Periodic Column Flushing: Periodically flush the column with a strong solvent to remove accumulated contaminants.[1]

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[5]

Issue 2: Low Analyte Signal and Poor Sensitivity

Possible Cause: Ion suppression due to co-eluting matrix components is a primary cause of reduced sensitivity.[1] Phospholipids are a major contributor to this effect.[3]

Troubleshooting Steps:

  • Enhance Sample Clean-up: The most direct way to improve sensitivity is to remove interfering matrix components before they enter the LC-MS system.[1] Consider more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or specific phospholipid removal methods.[6]

  • Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering matrix components. This is effective as long as the concentration of this compound remains above the instrument's limit of detection.[4]

  • Optimize MS Source Parameters: Adjusting ion source parameters like temperature and gas flows can influence ionization efficiency and potentially reduce the impact of co-eluting substances.[2] Switching ionization polarity can also be beneficial, as negative ionization is sometimes less prone to matrix effects.[2]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputNotes
Protein Precipitation (PPT) LowHighHighProne to significant matrix effects.[7]
Liquid-Liquid Extraction (LLE) Medium to HighMedium to HighMediumGood for separating lipids from polar molecules.[4]
Solid-Phase Extraction (SPE) HighMedium to HighMediumGood removal of salts and phospholipids. Requires method development.[1]
HybridSPE®-Phospholipid Very High (>99%)HighHighCombines the simplicity of PPT with high selectivity for phospholipid removal.[1]
TurboFlow® Technology Very High (>99%)HighHighOnline sample clean-up technique that removes a high percentage of phospholipids.[3]

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using Post-Extraction Spiking

Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank biological matrix (e.g., plasma, tissue homogenate)

  • This compound standard solution

  • Reconstitution solvent

  • Your established sample preparation workflow (e.g., LLE, SPE)

  • LC-MS/MS system

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the this compound standard into the neat reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation workflow. Spike the this compound standard into the final, reconstituted extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into a blank matrix sample before the extraction process begins. This set is used to determine recovery.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    A Matrix Effect value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Sample Clean-up using Solid-Phase Extraction (SPE)

Objective: To remove interfering matrix components and enrich for this compound.

Materials:

  • SPE cartridge (e.g., C18 or a mixed-mode sorbent)

  • Sample extract

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (to remove interferences)

  • Elution solvent (to elute this compound)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.

  • Loading: Load the sample onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.

  • Elution: Pass the elution solvent through the cartridge to collect this compound.

  • Dry Down and Reconstitute: The eluted sample is typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS system.

Note: The specific sorbent and solvents should be optimized for this compound.

Visualizations

MatrixEffectWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_interference Matrix Effect cluster_data Data Output BiologicalSample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction (PPT, LLE, SPE) BiologicalSample->Extraction LC_Separation LC Separation Extraction->LC_Separation Inject Extract MS_Detection MS Detection LC_Separation->MS_Detection InterferingMatrix Co-eluting Matrix (e.g., Phospholipids) LC_Separation->InterferingMatrix AnalyteSignal Analyte Signal MS_Detection->AnalyteSignal InterferingMatrix->MS_Detection Interference Suppression Ion Suppression AnalyteSignal->Suppression leads to Enhancement Ion Enhancement AnalyteSignal->Enhancement leads to

Caption: Workflow illustrating how co-eluting matrix components can lead to ion suppression or enhancement during LC-MS analysis.

TroubleshootingFlowchart Start Suspected Matrix Effect (Poor Sensitivity, Inconsistent Results) Assess Quantify Matrix Effect (Post-Extraction Spike) Start->Assess Dilute Dilute Sample Assess->Dilute Significant Effect OptimizeLC Optimize Chromatography Assess->OptimizeLC No/Minor Effect (Check other factors) ImproveCleanup Improve Sample Cleanup (SPE, Phospholipid Removal) Dilute->ImproveCleanup Analyte too dilute Reassess Re-evaluate Matrix Effect Dilute->Reassess ImproveCleanup->Reassess Reassess->ImproveCleanup Effect Persists End Analysis Optimized Reassess->End Effect Mitigated

Caption: A troubleshooting flowchart for addressing suspected matrix effects in the analysis of this compound.

References

Technical Support Center: Enhancing Very Long-Chain Acyl-CoA Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of very long-chain acyl-CoAs (VLC-ACoAs).

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of VLC-ACoAs.

Question: I am experiencing low recovery of my VLC-ACoA samples. What are the potential causes and how can I improve my yield?

Answer:

Low recovery of VLC-ACoAs is a common issue that can stem from several factors throughout the experimental workflow. Key areas to investigate include sample handling, extraction efficiency, and potential degradation of the target molecules. The following table summarizes potential causes and recommended solutions to improve recovery rates.

Potential CauseRecommended SolutionExpected Improvement/Parameter
Incomplete Cell/Tissue Lysis Ensure thorough homogenization. For tissues, a glass homogenizer is effective. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.Increased release of intracellular contents.
Analyte Degradation Due to their instability, immediate processing of fresh tissue is optimal. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles. Perform all extraction steps on ice to minimize enzymatic activity.Preservation of VLC-ACoA integrity.
Inefficient Solvent Extraction Use a combination of a polar buffer (e.g., 100 mM KH2PO4, pH 4.9) and organic solvents like isopropanol (B130326) and acetonitrile (B52724) for effective extraction.[2]An improved method reported recovery of 70-80%.[2]
Suboptimal Solid-Phase Extraction (SPE) Ensure proper conditioning and equilibration of the SPE column before loading the sample. Optimize the wash steps to remove interferences without eluting the VLC-ACoAs and ensure the elution solvent is strong enough for complete recovery.Higher purity and concentration of the final extract.
Precipitation Loss After extraction and prior to SPE, ensure complete dissolution of the pellet containing VLC-ACoAs. Vortexing and sonication can aid in this process.Minimized loss of sample before purification.

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of VLC-ACoAs from tissue samples, adapted from established methods.[1][2]

Protocol: Extraction of Very Long-Chain Acyl-CoAs from Tissue

1. Homogenization:

  • Weigh approximately 50-100 mg of frozen tissue.
  • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM potassium phosphate (B84403) (KH2PO4) buffer (pH 4.9).
  • Homogenize thoroughly on ice.
  • Add 2 mL of isopropanol to the homogenate and homogenize again.

2. Solvent Extraction:

  • Transfer the homogenate to a centrifuge tube.
  • Add 4 mL of acetonitrile, vortex vigorously for 1 minute.
  • Centrifuge at 2000 x g for 10 minutes at 4°C.
  • Collect the supernatant.

3. Solid-Phase Extraction (SPE):

  • Condition an oligonucleotide purification column or a suitable anion exchange SPE column by washing with 2 mL of methanol, followed by 2 mL of 100 mM KH2PO4 buffer (pH 4.9).
  • Load the supernatant from the solvent extraction step onto the conditioned SPE column.
  • Wash the column with 2 mL of 100 mM KH2PO4 buffer (pH 4.9).
  • Wash the column with 2 mL of a 50:50 (v/v) mixture of 100 mM KH2PO4 buffer (pH 4.9) and acetonitrile.
  • Elute the VLC-ACoAs with 2 mL of isopropanol.

4. Sample Concentration and Analysis:

  • Dry the eluate under a stream of nitrogen gas at room temperature.
  • Reconstitute the dried sample in a suitable volume of the initial mobile phase for HPLC analysis.
  • Analyze the VLC-ACoAs using reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS).

Quantitative Parameters for VLC-ACoA Extraction and Analysis
ParameterValue/Range
Tissue Sample Weight 50 - 100 mg
Homogenization Buffer 100 mM KH2PO4, pH 4.9
Extraction Solvents Isopropanol, Acetonitrile
Centrifugation 2000 x g for 10 min at 4°C
HPLC Column C18 reverse-phase
Mobile Phase A 75 mM KH2PO4, pH 4.9
Mobile Phase B Acetonitrile with 600 mM glacial acetic acid
Detection Wavelength (HPLC) 260 nm
Expected Recovery 70-80%[2]

Visualizations

Experimental Workflow for VLC-ACoA Extraction

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Solvent Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Tissue Sample (50-100mg) homogenize Homogenize in KH2PO4 Buffer tissue->homogenize add_ipa Add Isopropanol & Re-homogenize homogenize->add_ipa add_acn Add Acetonitrile & Vortex add_ipa->add_acn centrifuge Centrifuge (2000g, 10min, 4°C) add_acn->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Column condition->load wash1 Wash with Buffer load->wash1 wash2 Wash with Buffer/Acetonitrile wash1->wash2 elute Elute with Isopropanol wash2->elute dry Dry Eluate (Nitrogen Stream) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC-MS/MS Analysis reconstitute->hplc

A streamlined workflow for the extraction and analysis of VLC-ACoAs from tissue samples.

Ceramide Synthesis Pathway Involving VLC-ACoAs

ceramide_synthesis cluster_pathway De Novo Ceramide Synthesis palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt serine Serine serine->spt ketosphinganine 3-Ketosphinganine spt->ketosphinganine ksr 3-Ketosphinganine Reductase ketosphinganine->ksr sphinganine Sphinganine ksr->sphinganine cers Ceramide Synthase (CerS) sphinganine->cers vlca_coa Very Long-Chain Acyl-CoA (VLC-ACoA) vlca_coa->cers dihydroceramide Dihydroceramide cers->dihydroceramide des Dihydroceramide Desaturase dihydroceramide->des ceramide Ceramide des->ceramide complex_sphingolipids Complex Sphingolipids ceramide->complex_sphingolipids

The de novo synthesis pathway of ceramides, where VLC-ACoAs are crucial substrates.

Frequently Asked Questions (FAQs)

Q1: Why is a low pH buffer used during the initial homogenization step?

A1: An acidic buffer (e.g., pH 4.9) is used to inhibit the activity of cellular enzymes, such as thioesterases, which can degrade acyl-CoAs.[2] This helps to preserve the integrity of the VLC-ACoAs during the extraction process.

Q2: What type of solid-phase extraction (SPE) column is suitable for VLC-ACoA purification?

A2: Anion exchange SPE columns are commonly used for the purification of acyl-CoAs. The negatively charged phosphate groups of the Coenzyme A moiety bind to the positively charged stationary phase of the column, allowing for the washing away of neutral and positively charged contaminants.

Q3: My HPLC-MS/MS analysis shows a high background signal. What could be the cause?

A3: A high background signal can be due to several factors, including contaminants from solvents or plasticware, incomplete removal of interfering substances during SPE, or ion suppression effects. Ensure the use of high-purity solvents and meticulously clean glassware. Optimizing the wash steps during SPE can also help to reduce background noise.

Q4: Can this protocol be adapted for different types of biological samples?

A4: Yes, this protocol can be adapted for various biological samples, including cultured cells and different tissue types. However, optimization of certain steps, such as the homogenization method and the amount of starting material, may be necessary depending on the specific sample matrix.

Q5: How should I store the final VLC-ACoA extract?

A5: For short-term storage, keep the reconstituted extract at 4°C in an autosampler. For long-term storage, it is best to store the dried extract at -80°C and reconstitute it just before analysis to minimize degradation.

References

Strategies to increase the stability of 13-Methyltetracosanoyl-CoA standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to increase the stability of 13-Methyltetracosanoyl-CoA standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound standards?

A1: The stability of this compound, a long-chain branched fatty acyl-CoA, is primarily influenced by three factors:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • pH: The thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH.

  • Presence of Water: Acyl-CoAs are known to be unstable in aqueous solutions due to hydrolysis.[1][2]

  • Enzymatic Degradation: Contaminating enzymes, such as acyl-CoA thioesterases, can rapidly hydrolyze the thioester bond.[3][4]

  • Oxidation: Although saturated branched-chain fatty acids exhibit enhanced oxidative stability compared to unsaturated fatty acids, oxidation can still occur over long-term storage, particularly if exposed to oxygen.

Q2: How should I store my this compound standard for long-term and short-term use?

A2: Proper storage is critical for maintaining the integrity of your standard.

  • Long-Term Storage (Months to Years):

    • Solid Form: If you have the standard as a lyophilized powder, store it at -80°C in a desiccator to protect it from moisture.

    • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to prepare aliquots.[1] If purchased in solid form, you can weigh out smaller portions into individual vials. If purchased in a solvent, aliquot the solution into single-use vials.

    • Inert Atmosphere: For maximum stability, especially for unsaturated lipids, storing under an inert gas like argon or nitrogen is recommended.[5]

  • Short-Term Storage (Days to Weeks):

    • In Solution: If you need to have a stock solution ready for frequent use, store it at -20°C or -80°C in tightly sealed glass vials with Teflon-lined caps.[5]

    • Aqueous Solutions: Avoid long-term storage in aqueous buffers. If your experiment requires a buffered solution, prepare it fresh daily.[1]

Q3: What is the best solvent to dissolve and store this compound?

A3: The choice of solvent is crucial for stability.

  • Initial Dissolution: For creating a concentrated stock solution, organic solvents are preferred over aqueous solutions. Methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol are suitable options.[6][7] A mixture of water and dimethyl sulfoxide (B87167) (DMSO) has also been suggested for stock solutions of acyl-CoAs.[1]

  • Working Solutions: For preparing working solutions, the solvent should be compatible with your downstream application. If you must use an aqueous buffer, prepare the solution fresh and keep it on ice. A slightly acidic pH (around 4.9-5.6) may improve stability by reducing the rate of hydrolysis of the thioester bond.[8][9]

Q4: Can I lyophilize my this compound standard for better stability?

A4: Yes, lyophilization (freeze-drying) can be an effective method for long-term storage of acyl-CoA standards.[10] This process removes water, which is a key contributor to hydrolytic degradation. If you have your standard in an aqueous solution, consider lyophilizing it to a powder and then storing it at -80°C under desiccation.

Troubleshooting Guide

Problem 1: I am seeing a progressive loss of my this compound peak in my LC-MS analysis over time.

This issue is likely due to the degradation of the standard. Here are the potential causes and solutions:

Potential Cause Recommended Solution
Hydrolysis of the Thioester Bond - Prepare fresh working solutions daily, especially if they are in aqueous buffers. - Maintain a slightly acidic pH (e.g., pH 4.9-5.6) in your solutions if your experiment allows.[8][9] - Store stock solutions in an organic solvent at -80°C.
Repeated Freeze-Thaw Cycles - Aliquot your standard into single-use vials to avoid repeated warming and cooling of the entire stock.[1]
Improper Storage Temperature - Ensure your standard is consistently stored at -80°C for long-term stability and at least -20°C for short-term use.
Enzymatic Degradation - If you are working with biological samples, ensure that your extraction and sample preparation steps are designed to quickly denature or inhibit enzymes (e.g., using acidic conditions or protein precipitation).

Problem 2: I observe unexpected peaks in my chromatogram that may be degradation products.

The appearance of new peaks is a strong indicator of degradation. The primary degradation products from hydrolysis are the free fatty acid (13-Methyltetracosanoic acid) and Coenzyme A.

Potential Degradation Product How to Confirm Preventative Measures
13-Methyltetracosanoic Acid and Coenzyme A - Run authentic standards of the free fatty acid and Coenzyme A if available. - Use high-resolution mass spectrometry to confirm the mass of the degradation products.- Follow all recommended handling and storage procedures to minimize hydrolysis. - Use fresh solutions for your experiments.
Oxidized forms of this compound - Look for masses corresponding to the addition of one or more oxygen atoms.- Store the standard under an inert atmosphere (argon or nitrogen).[5] - Avoid prolonged exposure to air.
Summary of Stability Data for Long-Chain Acyl-CoA Standards
Condition Observation Recommendation
Temperature Stability significantly decreases with increasing temperature.[11]Store at -80°C for long-term stability.
pH The thioester bond is more stable at a slightly acidic pH.Use buffers with a pH between 4.5 and 6.0 for working solutions when possible.
Solvent Aqueous solutions lead to rapid degradation.[1][2]Store stock solutions in organic solvents (e.g., methanol, ethanol).
Freeze-Thaw Cycles Repeated cycles lead to degradation.Aliquot into single-use vials.[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to assess the stability of your standard under your specific experimental conditions using HPLC-MS/MS.

Objective: To determine the degradation rate of this compound in a specific solvent and at a specific temperature.

Materials:

  • This compound standard

  • Solvent of interest (e.g., your assay buffer)

  • HPLC-grade water, acetonitrile, and formic acid (or other appropriate mobile phase components)

  • LC-MS/MS system with a C18 column

Procedure:

  • Prepare a fresh stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to your desired working concentration in the solvent you wish to test.

  • Time Point Zero (T=0): Immediately after preparation, inject an aliquot of the working solution onto the LC-MS/MS system to get the initial peak area of the intact this compound.

  • Incubate: Store the remaining working solution under the conditions you want to test (e.g., on the benchtop at room temperature, at 4°C, or in an autosampler).

  • Subsequent Time Points: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), inject another aliquot of the working solution onto the LC-MS/MS system and record the peak area.

  • Data Analysis:

    • Plot the peak area of this compound against time.

    • Calculate the percentage of the standard remaining at each time point relative to T=0.

    • This will give you a stability profile of your standard under your specific conditions.

LC-MS/MS Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to elute the long-chain acyl-CoA (e.g., starting at 50% B and increasing to 95% B over several minutes).

  • Detection: Mass spectrometer in positive ion mode, monitoring for the specific m/z of this compound.

Visualizations

stability_factors cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Oxidation Oxidation Temperature->Oxidation pH pH pH->Hydrolysis Water Aqueous Solution Water->Hydrolysis Enzymes Enzymes Enzymes->Hydrolysis Standard This compound Standard Standard->Hydrolysis Standard->Oxidation experimental_workflow start Start: Prepare Fresh Standard Solution t0_analysis T=0 Analysis (LC-MS/MS) start->t0_analysis incubation Incubate at Desired Condition (e.g., Room Temperature) t0_analysis->incubation time_points Analyze at Subsequent Time Points (T=1, 2, 4, 8, 24h) incubation->time_points data_analysis Data Analysis: Plot Peak Area vs. Time time_points->data_analysis end End: Determine Stability Profile data_analysis->end troubleshooting_guide cluster_causes Potential Causes & Solutions start Issue: Loss of Standard Peak or Appearance of New Peaks q1 Is the solution aqueous? start->q1 a1_yes Solution: Prepare fresh daily. Store stock in organic solvent. q1->a1_yes Yes q2 Are you performing freeze-thaw cycles? q1->q2 No a2_yes Solution: Aliquot standard into single-use vials. q2->a2_yes Yes q3 What is the storage temperature? q2->q3 No a3_improper Solution: Store at -80°C for long-term. q3->a3_improper Above -20°C

References

Resolving co-eluting peaks in 13-Methyltetracosanoyl-CoA analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 13-Methyltetracosanoyl-CoA, with a focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges in the analysis of this compound?

A1: The primary challenges in analyzing this compound, a very-long-chain branched-chain fatty acyl-CoA, stem from its low physiological abundance, its amphiphilic nature, and the presence of structurally similar isomers. These factors can lead to poor chromatographic peak shape, low sensitivity, and, most notably, co-elution with other lipids, making accurate quantification difficult. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust method for its analysis.[1]

Q2: What are the likely co-eluting compounds with this compound?

A2: Potential co-eluting species with this compound include other positional isomers of methyltetracosanoyl-CoA (e.g., 12-Methyltetracosanoyl-CoA, 14-Methyltetracosanoyl-CoA), and other isobaric (same nominal mass) lipids present in the biological matrix. Given the complexity of the lipidome, other very-long-chain acyl-CoAs or structurally related compounds could also co-elute depending on the chromatographic conditions.

Q3: How can I confirm if a chromatographic peak corresponds to pure this compound or is a mixture of co-eluting compounds?

A3: Peak purity can be assessed using a mass spectrometry detector. By examining the mass spectra across the entire peak (at the beginning, apex, and end), you can check for consistency. If the mass spectrum changes across the peak, it indicates the presence of more than one compound.[2] If you are using HPLC with a Diode Array Detector (DAD), you can compare the UV-Vis spectra across the peak. Significant spectral differences would also suggest co-elution.[2]

Troubleshooting Guide: Resolving Co-eluting Peaks

Issue: A single, broad, or asymmetric peak is observed at the expected retention time for this compound.

This is a common indication of co-elution, where two or more compounds are not adequately separated by the chromatography system.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Confirmation of Co-elution cluster_2 Chromatographic Optimization cluster_3 Resolution start Broad or Asymmetric Peak for This compound confirm Examine Mass Spectra Across Peak start->confirm result Spectra Consistent? confirm->result mobile_phase Adjust Mobile Phase Gradient result->mobile_phase No resolved Peaks Resolved result->resolved Yes stationary_phase Change Stationary Phase (Column) mobile_phase->stationary_phase temp_flow Optimize Temperature & Flow Rate stationary_phase->temp_flow not_resolved Further Optimization Needed temp_flow->not_resolved

Caption: Troubleshooting workflow for co-eluting peaks.

Step 1: Adjust the Mobile Phase Composition

Altering the mobile phase can significantly impact selectivity. For reversed-phase chromatography of long-chain acyl-CoAs, subtle changes to the gradient elution can improve separation.

ParameterCondition A (Initial)Condition B (Optimized)Expected Outcome
Mobile Phase A 95:5 Water:Acetonitrile + 10 mM Ammonium Acetate95:5 Water:Acetonitrile + 10 mM Ammonium Acetate-
Mobile Phase B 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate90:10 Isopropanol (B130326):Acetonitrile + 10 mM Ammonium AcetateIncreased resolution of hydrophobic compounds.
Gradient 5% to 95% B over 15 min5% to 95% B over 25 minSlower gradient can improve separation of closely eluting peaks.
Step 2: Change the Stationary Phase (HPLC Column)

If mobile phase optimization is insufficient, using a column with a different chemistry can exploit different separation mechanisms.

Column TypeStationary PhaseParticle Size (µm)Potential Advantage for this compound
Standard C18 Octadecylsilane1.8 - 2.7Good general-purpose for hydrophobic compounds.
Phenyl-Hexyl Phenyl-Hexyl1.8 - 2.6Provides alternative selectivity through pi-pi interactions.
C30 Tridecylsilane3 - 5Enhanced shape selectivity for long-chain isomers.
Step 3: Optimize Column Temperature and Flow Rate
  • Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but may also reduce retention time. Experiment with temperatures between 30°C and 50°C.

  • Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the stationary phase, potentially improving resolution, but will also increase the run time.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Tissue

This protocol is adapted for the extraction of very-long-chain acyl-CoAs like this compound.

  • Homogenization: Homogenize ~50 mg of frozen tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 2 mL of isopropanol to the homogenate and continue homogenization.

  • Extraction: Add 5 mL of acetonitrile, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes.

  • Purification: The acyl-CoAs in the supernatant can be purified using a solid-phase extraction (SPE) cartridge (e.g., an oligonucleotide purification column).

  • Elution and Reconstitution: Elute the acyl-CoAs with isopropanol. Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.[3]

Experimental Workflow Diagram

G tissue Tissue Sample homogenize Homogenize in Buffer tissue->homogenize extract Extract with Acetonitrile homogenize->extract purify Solid-Phase Extraction (SPE) extract->purify analyze LC-MS/MS Analysis purify->analyze

Caption: Workflow for acyl-CoA extraction and analysis.

Protocol 2: LC-MS/MS Method for this compound Analysis
  • HPLC System: UPLC or HPLC system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transition: The specific precursor and product ions for this compound would need to be determined by direct infusion of a standard. A characteristic neutral loss of 507 Da is common for acyl-CoAs.

Signaling Pathway Context

While this compound is not part of a classical signaling pathway, its metabolism is linked to fatty acid oxidation and lipid biosynthesis. Its accumulation or deficiency could indicate alterations in these pathways.

G Branched-Chain\nFatty Acids Branched-Chain Fatty Acids This compound This compound Branched-Chain\nFatty Acids->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Energy Production Energy Production Acetyl-CoA->Energy Production Lipid Synthesis Lipid Synthesis Acetyl-CoA->Lipid Synthesis

Caption: Metabolic context of this compound.

References

Validation & Comparative

Comparing the metabolic fate of 13-Methyltetracosanoyl-CoA to other acyl-CoAs.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The metabolic journey of fatty acids is a cornerstone of cellular energy homeostasis and signaling. While the catabolism of straight-chain fatty acids is well-delineated, the metabolic fate of their branched-chain counterparts, such as 13-Methyltetracosanoyl-CoA, presents a more intricate narrative. This guide provides a comprehensive comparison of the metabolic processing of this compound with other key acyl-CoAs, supported by experimental data and detailed methodologies.

Executive Summary

The catabolism of this compound, a 25-carbon branched-chain acyl-CoA, diverges significantly from that of both straight-chain and other branched-chain fatty acids. Its unique structure, featuring a methyl group on an odd-numbered carbon distant from the carboxyl end, dictates a hybrid metabolic pathway. Initially, it undergoes a series of standard β-oxidation cycles. However, as the chain shortens, the methyl group's position necessitates the involvement of specialized enzymatic machinery, leading to the formation of unique metabolic end-products. This guide will dissect these pathways, offering a comparative quantitative analysis and detailed experimental protocols for their investigation.

Comparative Metabolic Pathways

The metabolic fate of an acyl-CoA is primarily determined by its carbon chain length and the presence and position of any branches. Here, we compare the catabolism of this compound with a standard long-chain saturated acyl-CoA (Palmitoyl-CoA) and a well-characterized branched-chain acyl-CoA (Phytanoyl-CoA).

13-Methyltetracesanoyl-CoA: A Hybrid Pathway

The metabolism of this compound is hypothesized to proceed through a combination of peroxisomal and mitochondrial β-oxidation. Due to its very-long-chain nature (>C22), initial breakdown occurs in the peroxisomes. The methyl group at the C13 position does not impede the initial cycles of β-oxidation.

Proposed Metabolic Pathway for this compound:

  • Peroxisomal β-oxidation: Several cycles of β-oxidation proceed normally, shortening the carbon chain and producing acetyl-CoA.

  • Formation of a Branched-Chain Intermediate: This process continues until the methyl group is near the carboxyl end, forming 3-methyl-acyl-CoA.

  • Mitochondrial Metabolism: The shortened branched-chain acyl-CoA is then transported to the mitochondria for further processing. Standard β-oxidation is halted at the methyl branch. The resulting 3-methylcrotonyl-CoA is then carboxylated and ultimately converted to acetyl-CoA and propionyl-CoA.

Palmitoyl-CoA: The Archetype of β-Oxidation

Palmitoyl-CoA, a 16-carbon saturated straight-chain acyl-CoA, is the classic substrate for mitochondrial β-oxidation. Following its activation in the cytoplasm, it is transported into the mitochondrial matrix via the carnitine shuttle. There, it undergoes a repeating four-step cycle of oxidation, hydration, oxidation, and thiolysis, yielding acetyl-CoA, NADH, and FADH2 in each round. This process continues until the entire fatty acid chain is converted to acetyl-CoA molecules, which then enter the citric acid cycle.

Phytanoyl-CoA: The α-Oxidation Precedent

Phytanoyl-CoA, derived from the dietary branched-chain fatty acid phytanic acid, cannot be directly metabolized by β-oxidation due to a methyl group on its β-carbon.[1][2] This structural hindrance necessitates an initial α-oxidation step in the peroxisomes.[1][2] In this process, the carboxyl carbon is removed, and the α-carbon is oxidized. The resulting pristanoyl-CoA, now with a methyl group on the α-carbon, can then undergo β-oxidation, yielding a mixture of acetyl-CoA and propionyl-CoA.[1][2]

Quantitative Comparison of Acyl-CoA Metabolism

While direct quantitative data for the metabolism of this compound is scarce, we can infer its relative oxidation rate based on studies of structurally similar fatty acids. The following table summarizes comparative data on the oxidation rates of various acyl-CoAs. It is important to note that stearic acid β-oxidation by normal fibroblast homogenates is several-fold greater compared to the oxidation of branched-chain fatty acids like pristanic acid.[3][4]

Acyl-CoA SubstrateMetabolic Pathway(s)Cellular LocationPrimary End ProductsRelative Oxidation Rate (Compared to Palmitoyl-CoA)
This compound β-oxidation, specialized branched-chain oxidationPeroxisomes & MitochondriaAcetyl-CoA, Propionyl-CoASlower
Palmitoyl-CoA (C16:0) β-oxidationMitochondriaAcetyl-CoA100% (Reference)
Stearoyl-CoA (C18:0) β-oxidationMitochondriaAcetyl-CoASlightly Slower
Phytanoyl-CoA α-oxidation, β-oxidationPeroxisomes & MitochondriaAcetyl-CoA, Propionyl-CoASignificantly Slower
Pristanic Acid β-oxidationPeroxisomes & MitochondriaAcetyl-CoA, Propionyl-CoASlower

Experimental Protocols

To facilitate further research into the metabolism of this compound, we provide detailed methodologies for key experiments.

In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrates

This protocol allows for the quantification of the rate of fatty acid oxidation by measuring the production of radiolabeled CO2 and acid-soluble metabolites from a radiolabeled fatty acid substrate.

Materials:

  • Cultured cells (e.g., hepatocytes, fibroblasts)

  • [1-^14^C]-13-Methyltetracosanoic acid (custom synthesis)

  • Scintillation vials and cocktail

  • Perchloric acid

  • Whatman filter paper

  • CO2 trapping solution (e.g., 1M NaOH)

  • Incubation medium (e.g., Krebs-Ringer bicarbonate buffer)

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to confluence.

  • Substrate Preparation: Prepare the radiolabeled fatty acid substrate complexed to bovine serum albumin (BSA).

  • Incubation: Wash cells and incubate with the radiolabeled substrate in the incubation medium at 37°C. A center well containing a piece of filter paper soaked in CO2 trapping solution is placed inside each well.

  • Stopping the Reaction: After the desired incubation time, stop the reaction by adding perchloric acid.

  • CO2 Trapping: Allow the plate to sit for an additional hour to ensure all released ^14^CO2 is trapped by the filter paper.

  • Quantification: Transfer the filter paper to a scintillation vial and measure the radioactivity. The acid-soluble metabolites in the medium can also be quantified by scintillation counting after separating the protein precipitate.

  • Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radioactivity detected in the CO2 and acid-soluble fractions, normalized to the protein content of the cells.

LC-MS/MS for Acyl-CoA Profiling

This method enables the separation and quantification of various acyl-CoA species, providing a snapshot of the metabolic intermediates.[1][5][6]

Materials:

  • Cell or tissue lysate

  • Internal standards (e.g., odd-chain acyl-CoAs)

  • Acetonitrile, water, ammonium (B1175870) hydroxide (B78521)

  • C18 reversed-phase LC column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation: Extract acyl-CoAs from the cell or tissue lysate using solid-phase extraction.

  • LC Separation: Separate the acyl-CoA species using a C18 reversed-phase column with a gradient of ammonium hydroxide in water and acetonitrile.[1][5]

  • MS/MS Detection: Quantify the individual acyl-CoA species using a triple quadrupole mass spectrometer in positive electrospray ionization mode, employing selective reaction monitoring (SRM).[5]

  • Data Analysis: Determine the concentration of each acyl-CoA by comparing its peak area to that of the internal standard.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways discussed.

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Peroxisomal_Beta_Oxidation Peroxisomal_Beta_Oxidation This compound->Peroxisomal_Beta_Oxidation Multiple Cycles Shortened_Branched_Acyl_CoA Shortened_Branched_Acyl_CoA Peroxisomal_Beta_Oxidation->Shortened_Branched_Acyl_CoA Acetyl_CoA_P Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_P Mitochondrial_Beta_Oxidation Mitochondrial_Beta_Oxidation Shortened_Branched_Acyl_CoA->Mitochondrial_Beta_Oxidation Propionyl_CoA Propionyl_CoA Mitochondrial_Beta_Oxidation->Propionyl_CoA Acetyl_CoA_M Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA_M TCA_Cycle TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA Acetyl_CoA_M->TCA_Cycle

Caption: Proposed metabolic pathway of this compound.

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Palmitate Palmitate Palmitoyl-CoA_C Palmitoyl-CoA Palmitate->Palmitoyl-CoA_C Acyl-CoA Synthetase Palmitoyl-CoA_M Palmitoyl-CoA Palmitoyl-CoA_C->Palmitoyl-CoA_M Carnitine Shuttle Mitochondrial_Beta_Oxidation Mitochondrial_Beta_Oxidation Palmitoyl-CoA_M->Mitochondrial_Beta_Oxidation Multiple Cycles Acetyl_CoA Acetyl_CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Metabolic pathway of Palmitoyl-CoA.

cluster_peroxisome Peroxisome Phytanoyl-CoA Phytanoyl-CoA Alpha_Oxidation Alpha_Oxidation Phytanoyl-CoA->Alpha_Oxidation Pristanoyl-CoA Pristanoyl-CoA Alpha_Oxidation->Pristanoyl-CoA Peroxisomal_Beta_Oxidation Peroxisomal_Beta_Oxidation Pristanoyl-CoA->Peroxisomal_Beta_Oxidation Acetyl_CoA_P Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_P Propionyl_CoA_P Propionyl-CoA Peroxisomal_Beta_Oxidation->Propionyl_CoA_P

Caption: Metabolic pathway of Phytanoyl-CoA.

Conclusion

The metabolic fate of this compound represents a fascinating intersection of very-long-chain and branched-chain fatty acid catabolism. While its complete degradation pathway is yet to be fully elucidated, current evidence suggests an initial series of peroxisomal β-oxidation cycles followed by mitochondrial processing of the resulting branched-chain intermediate. This complex metabolic route highlights the versatility of cellular enzymatic machinery in handling diverse lipid structures. Further research, employing the experimental approaches outlined in this guide, is crucial to unravel the precise enzymatic steps and regulatory mechanisms governing the metabolism of this and other complex fatty acids, paving the way for a deeper understanding of lipid metabolism in health and disease.

References

Comparative analysis of 13-Methyltetracosanoyl-CoA levels in different cell types.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comparative framework for the analysis of 13-Methyltetracosanoyl-CoA levels across various cell types. As a long-chain branched fatty acyl-CoA, understanding the cellular concentrations of this compound is crucial for elucidating its potential roles in lipid metabolism, cellular signaling, and disease pathogenesis. Due to the limited availability of published quantitative data for this specific acyl-CoA species, this document serves as a methodological template for researchers. It includes a structured table for data presentation, a detailed experimental protocol for quantification using liquid chromatography-mass spectrometry (LC-MS), and diagrams illustrating its hypothetical position in metabolic pathways and a typical experimental workflow.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, participating in fatty acid synthesis and degradation, energy production, and the acylation of proteins.[1][2] Long-chain and branched-chain fatty acyl-CoAs, in particular, are integral components of cellular membranes and can act as signaling molecules. This compound is a saturated fatty acyl-CoA with a methyl branch, suggesting its involvement in specific metabolic pathways that handle branched-chain fatty acids. The quantification of its levels in different cell types is a critical step toward understanding its physiological functions.

This guide presents a standardized approach to facilitate the comparison of this compound levels, ensuring that data generated across different studies can be effectively collated and interpreted.

Comparative Data of this compound Levels

Quantitative data for this compound is not extensively documented in current literature. The following table is presented as a template for researchers to populate with their own experimental findings. The values provided are hypothetical and for illustrative purposes only, representing typical concentration ranges observed for other low-abundance long-chain acyl-CoAs.

Cell TypeConditionThis compound Level (pmol/10^6 cells)Standard DeviationMethod of QuantificationReference
HepG2 (Human Hepatocyte)Standard CultureHypothetical: 0.025Hypothetical: 0.005LC-MS/MS[Your Study]
LHCN-M2 (Human Myocyte)Standard CultureHypothetical: 0.018Hypothetical: 0.003LC-MS/MS[Your Study]
Primary Mouse HepatocytesFed StateHypothetical: 0.032Hypothetical: 0.006LC-MS/MS[Your Study]
Primary Mouse HepatocytesFasted StateHypothetical: 0.021Hypothetical: 0.004LC-MS/MS[Your Study]

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the quantification of long-chain fatty acyl-CoAs.[3][4]

3.1. Materials and Reagents

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • 10% (w/v) Trichloroacetic acid (TCA), ice-cold[5]

  • Internal Standard: A stable isotope-labeled version of this compound or a structurally similar long-chain acyl-CoA.

  • Mobile Phase A: Ammonium formate (B1220265) or other suitable buffer system in water[3]

  • Mobile Phase B: Acetonitrile

  • UHPLC column (e.g., C18 reversed-phase)

3.2. Sample Preparation

  • Culture cells to the desired confluency or treat with experimental compounds.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 10% TCA to the plate and scrape the cells.[5]

  • Transfer the cell suspension to a microcentrifuge tube.

  • Spike the sample with the internal standard.

  • Sonicate the sample briefly on ice.

  • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the protein.[5]

  • Collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

3.3. LC-MS/MS Analysis

  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer.

  • Chromatography: Employ a reversed-phase column and a gradient of Mobile Phase A and B to separate the acyl-CoAs.[3][4]

  • Mass Spectrometry: Use negative ion electrospray ionization (ESI) and selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for detection and quantification. The transitions would be specific for this compound and the internal standard.

3.4. Data Analysis

  • Quantify the peak areas for this compound and the internal standard.

  • Calculate the concentration of this compound in the sample relative to the known concentration of the internal standard and normalize to the cell number or protein content.

Visualization of Metabolic Context and Workflow

4.1. Hypothetical Metabolic Pathway

The metabolism of a branched-chain fatty acid like 13-methyltetracosanoic acid would likely proceed through a modified form of beta-oxidation. The following diagram illustrates a simplified, hypothetical pathway.

fatty_acid_oxidation cluster_peroxisome Peroxisome / Mitochondrion 13-Methyltetracosanoic_Acid 13-Methyltetracosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 13-Methyltetracosanoic_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi 13_Methyltetracosanoyl_CoA This compound Acyl_CoA_Synthetase->13_Methyltetracosanoyl_CoA CoA-SH Beta_Oxidation Modified Beta-Oxidation (multiple cycles) 13_Methyltetracosanoyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

A simplified diagram of the hypothetical beta-oxidation of 13-methyltetracosanoic acid.

4.2. Experimental Workflow

The following diagram outlines the key steps in the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Cell_Culture 1. Cell Culture & Treatment Cell_Harvesting 2. Cell Harvesting & Lysis (TCA Precipitation) Cell_Culture->Cell_Harvesting Internal_Standard 3. Spiking with Internal Standard Cell_Harvesting->Internal_Standard Extraction 4. Supernatant Collection Internal_Standard->Extraction LC_MS 5. UHPLC-MS/MS Analysis Extraction->LC_MS Data_Processing 6. Peak Integration & Quantification LC_MS->Data_Processing Normalization 7. Normalization to Cell Number Data_Processing->Normalization Final_Concentration 8. Final Concentration (e.g., pmol/10^6 cells) Normalization->Final_Concentration

A flowchart illustrating the experimental workflow for acyl-CoA quantification.

References

Is 13-Methyltetracosanoyl-CoA a better substrate than other fatty acyl-CoAs for a specific enzyme?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic preference for specific fatty acyl-CoA substrates is crucial for elucidating metabolic pathways and developing targeted therapeutics. This guide provides a comparative analysis of the potential enzymatic utilization of 13-Methyltetracosanoyl-CoA, a very-long-chain iso-fatty acyl-CoA, in comparison to other fatty acyl-CoAs. Due to a lack of direct quantitative kinetic data for this compound in the current scientific literature, this comparison is based on the known substrate specificities of relevant enzyme families.

Executive Summary

Comparative Analysis of Enzyme Substrate Specificity

The metabolism of fatty acyl-CoAs is carried out by several key enzyme families, each with distinct substrate specificities based on chain length and the presence of branches.

Enzyme FamilyGeneral Substrate PreferenceLikely Activity with this compoundComparison with Other Fatty Acyl-CoAs
Acyl-CoA Synthetases (ACSLs) Varies by isoform. Some ACSL isoforms are specific for long-chain and very-long-chain fatty acids.Likely a substrate for a very-long-chain specific ACSL isoform. The methyl branch may influence binding affinity and reaction rate.Expected to have a lower affinity and/or reaction rate compared to straight-chain very-long-chain fatty acyl-CoAs of similar length.
Acyl-CoA Dehydrogenases (ACADs) Isoforms show specificity for short, medium, long, and very-long-chain fatty acyl-CoAs. Some ACADs can accommodate branched chains.Potentially a substrate for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) or other ACADs with broad specificity for branched chains.The position of the methyl group at the iso-position (ω-1) might be less disruptive than a branch near the carboxyl end. However, it is likely to be a poorer substrate than straight-chain acyl-CoAs of optimal chain length for a given ACAD.
Acyl-CoA Oxidases (ACOX) Peroxisomal enzymes with isoforms that have preferences for straight-chain, branched-chain (e.g., pristanoyl-CoA), and dicarboxylyl-CoAs.May be a substrate for the pristanoyl-CoA oxidase (ACOX2) or other ACOX isoforms that recognize branched chains.Its very long chain length and iso-branching pattern differ from the typical substrates of known branched-chain specific ACOXs, suggesting it may not be an optimal substrate.

Experimental Protocols

To definitively determine if this compound is a better substrate than other fatty acyl-CoAs for a specific enzyme, detailed kinetic studies are required. Below are generalized protocols for assaying the activity of key enzymes with this compound.

Acyl-CoA Synthetase (ACSL) Activity Assay

This protocol is adapted for a generic very-long-chain ACSL and would require optimization for a specific purified enzyme.

Principle: The synthesis of acyl-CoA from a fatty acid and Coenzyme A by ACSL is coupled to the consumption of ATP, which can be measured using a variety of methods, including a coupled-enzyme spectrophotometric assay that measures the disappearance of NADH.

Materials:

  • Purified ACSL enzyme

  • 13-Methyltetracosanoic acid and other fatty acids of interest (e.g., tetracosanoic acid, palmitic acid)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Myokinase

  • Pyruvate (B1213749) kinase

  • Lactate (B86563) dehydrogenase

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Triton X-100

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM EDTA)

Procedure:

  • Prepare a stock solution of 13-Methyltetracosanoic acid and other fatty acids, complexed to Triton X-100 to ensure solubility.

  • Prepare a reaction mixture in a cuvette containing reaction buffer, ATP, CoA, PEP, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase.

  • Initiate the reaction by adding the purified ACSL enzyme.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Vary the concentration of this compound and other fatty acyl-CoAs to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol is a general method for measuring ACAD activity and would need to be tailored for a specific ACAD isoform.

Principle: The reduction of an electron acceptor, such as Ferrocenium hexafluorophosphate, by the FADH₂ produced during the dehydrogenation of the acyl-CoA by ACAD is monitored spectrophotometrically.

Materials:

  • Purified ACAD enzyme (e.g., VLCAD)

  • This compound and other fatty acyl-CoAs of interest

  • Ferrocenium hexafluorophosphate

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)

Procedure:

  • Prepare stock solutions of this compound and other fatty acyl-CoAs.

  • Prepare a reaction mixture in a cuvette containing reaction buffer and Ferrocenium hexafluorophosphate.

  • Initiate the reaction by adding the purified ACAD enzyme.

  • Monitor the decrease in absorbance at 300 nm, corresponding to the reduction of Ferrocenium.

  • Determine the initial reaction velocity at various substrate concentrations to calculate Km and Vmax.

Visualizing Branched-Chain Fatty Acid Metabolism

The following diagram illustrates a generalized pathway for the mitochondrial β-oxidation of a branched-chain fatty acyl-CoA.

BCFADegradation cluster_0 Mitochondrial Matrix cluster_1 Inputs/Outputs BCFA_CoA Branched-Chain Acyl-CoA Enoyl_CoA Enoyl-CoA BCFA_CoA->Enoyl_CoA ACAD BCFA_CoA:e->Enoyl_CoA:w Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Hydratase Enoyl_CoA:e->Hydroxyacyl_CoA:w Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenase Hydroxyacyl_CoA:e->Ketoacyl_CoA:w Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Ketoacyl_CoA:e->Shorter_Acyl_CoA:w Propionyl_CoA Propionyl-CoA/ Acetyl-CoA Ketoacyl_CoA->Propionyl_CoA Thiolase Shorter_Acyl_CoA->BCFA_CoA Further Cycles FAD FAD FAD->BCFA_CoA FADH2 FADH2 FADH2->BCFA_CoA NAD NAD+ NAD->Hydroxyacyl_CoA NADH NADH NADH->Hydroxyacyl_CoA CoA_SH CoA-SH CoA_SH->Ketoacyl_CoA

Caption: Generalized pathway of mitochondrial β-oxidation for branched-chain fatty acyl-CoAs.

Conclusion

While direct evidence is currently lacking to definitively state whether this compound is a superior substrate to other fatty acyl-CoAs for any given enzyme, the existing knowledge of enzyme substrate specificity allows for informed hypotheses. It is most likely metabolized by enzymes that handle very-long-chain and branched-chain substrates, but its efficiency is anticipated to be lower than that for the preferred, canonical substrates of these enzymes. The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data to rigorously address this question. Further research into the metabolism of very-long-chain iso-fatty acids will be critical for a complete understanding of lipid metabolism and its role in health and disease.

Differentiating 13-Methyltetracosanoyl-CoA from its Structural Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of lipid molecules is paramount in understanding their biological functions and advancing drug development. 13-Methyltetracosanoyl-CoA, a C25 branched-chain fatty acyl-CoA, and its structural isomers present a significant analytical challenge due to their identical mass and elemental composition. This guide provides a comprehensive comparison of analytical methodologies to effectively differentiate these isomers, supported by established experimental principles.

Introduction to this compound and its Isomers

This compound belongs to the class of very-long-chain branched-chain fatty acyl-CoAs. Its structural isomers differ in the position of the methyl branch along the 24-carbon (tetracosanoic) acyl chain. For instance, isomers could include 2-methyltetracosanoyl-CoA, 12-methyltetracosanoyl-CoA, or 23-methyltetracosanoyl-CoA (an iso-branched fatty acid). These subtle structural variations can lead to significant differences in their physicochemical properties and biological activities. Differentiating them is crucial for accurate biomarker identification, metabolic pathway analysis, and understanding disease pathogenesis.

Analytical Techniques for Isomer Differentiation

The primary analytical techniques for distinguishing structural isomers of long-chain fatty acyl-CoAs are mass spectrometry (MS), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy. Often, a combination of these techniques is required for unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with chromatography (LC-MS/MS or GC-MS), is a powerful tool for isomer differentiation based on fragmentation patterns. While the intact molecules will have the same mass-to-charge ratio (m/z), their fragmentation upon collision-induced dissociation (CID) will differ based on the methyl branch position. For GC-MS analysis, the fatty acyl-CoA is typically hydrolyzed and derivatized to its fatty acid methyl ester (FAME).

Key Differentiators in Mass Spectra of FAMEs:

  • Alpha-Cleavage: Fragmentation adjacent to the methyl branch is a key diagnostic tool. The position of the branch dictates the m/z values of the resulting fragment ions.

  • Characteristic Fragment Ions:

    • iso-Branched Isomers (e.g., 23-methyltetracosanoyl-CoA): These isomers typically show a characteristic loss of a propyl group ([M-43]⁺) due to cleavage at the branched end.

    • anteiso-Branched Isomers (e.g., 22-methyltetracosanoyl-CoA): These isomers often exhibit significant fragment ions corresponding to losses on both sides of the methyl branch, such as the loss of an ethyl group ([M-29]⁺) and a butyl group ([M-57]⁺).

    • Mid-Chain Branched Isomers (e.g., this compound): Cleavage at the C-C bonds adjacent to the methyl-substituted carbon will produce characteristic fragment ions. The specific m/z values of these fragments will be indicative of the branch position.

Gas Chromatography (GC)

Gas chromatography separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. For fatty acid analysis, FAMEs are typically used. The retention time of a FAME is influenced by its chain length, degree of unsaturation, and branching.

Key Differentiators in Gas Chromatography:

  • Retention Time: Branched-chain FAMEs generally have lower retention times than their straight-chain counterparts on non-polar columns due to their slightly lower boiling points. The position of the methyl group also influences the retention time; isomers with branching closer to the center of the chain may have slightly different retention times than those with branching near the ends.

  • Stationary Phase: The choice of GC column is critical.

    • Non-polar columns (e.g., DB-5ms, HP-5ms): Separation is primarily based on boiling point.

    • Polar columns (e.g., cyanopropyl phases like HP-88, DB-23): These columns provide better separation of positional and geometric isomers due to interactions with the polar stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For differentiating methyl-branched isomers, both ¹H and ¹³C NMR are valuable.

Key Differentiators in NMR Spectra:

  • ¹H NMR: The chemical shift and splitting pattern of the methyl group protons and the methine proton at the branch point are diagnostic. The signals of protons on the carbons adjacent to the branch are also shifted.

  • ¹³C NMR: The chemical shift of the methyl carbon, the methine carbon at the branch point, and the carbons adjacent to the branch are highly sensitive to the position of the methyl group along the acyl chain.

Quantitative Data Comparison

The following tables summarize the expected differences in analytical data for this compound and two of its structural isomers after conversion to their corresponding fatty acid methyl esters (FAMEs). Note: The presented values are representative and may vary based on specific instrumentation and experimental conditions. They are intended to illustrate the principles of differentiation.

Table 1: Predicted Mass Spectrometry Fragmentation of C25 Methyl-Branched FAMEs

IsomerParent Ion (M⁺) m/zKey Diagnostic Fragment Ions (m/z)Expected Fragmentation Pattern
13-Methyltetracosanoate 410.7Fragments from cleavage at C12-C13 and C13-C14Cleavage on either side of the mid-chain methyl group will produce characteristic ions.
2-Methyltetracosanoate 410.7[M-29]⁺, [M-43]⁺Alpha-cleavage near the carboxyl end will be prominent.
23-Methyltetracosanoate (iso) 410.7[M-43]⁺ (prominent) Characteristic loss of the terminal isopropyl group.

Table 2: Predicted Gas Chromatography Retention Indices of C25 Methyl-Branched FAMEs

IsomerPredicted Retention Index (Non-Polar Column)Predicted Retention Index (Polar Column)Elution Order Rationale
13-Methyltetracosanoate Lower than straight-chain C25Lower than straight-chain C25Branching decreases boiling point and interaction with polar phases.
2-Methyltetracosanoate Slightly higher than 13-methylMay differ from 13-methyl based on interactionBranch position affects molecular shape and polarity.
23-Methyltetracosanoate (iso) Lowest of the threeLowest of the threeiso-branching leads to a more compact structure and lower boiling point.

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Key Carbons in C25 Methyl-Branched Fatty Acids

IsomerMethyl Carbon (CH₃)Methine Carbon (CH)Carbons adjacent to branch
13-Methyltetracosanoate ~19-20~33-35~37-39
2-Methyltetracosanoate ~15-17~30-32~25-27, ~40-42
23-Methyltetracosanoate (iso) ~22.7 (2 carbons)~27-28~39-40

Experimental Protocols

Sample Preparation and Derivatization for GC-MS
  • Hydrolysis: The fatty acyl-CoA sample is hydrolyzed to the free fatty acid using a strong base (e.g., KOH in methanol) or acid (e.g., HCl in methanol).

  • Extraction: The free fatty acids are extracted from the aqueous solution using an organic solvent such as hexane.

  • Derivatization: The extracted fatty acids are converted to their more volatile methyl esters (FAMEs) using a derivatizing agent like BF₃-methanol or by acidic methanolysis.

  • Purification: The FAMEs are purified using solid-phase extraction (SPE) or thin-layer chromatography (TLC) if necessary.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a polar equivalent like DB-23.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: 100°C for 2 min, ramp to 250°C at 3°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

LC-MS/MS Analysis of Intact Acyl-CoAs
  • Extraction: Extract the acyl-CoAs from the sample matrix using a suitable solvent system (e.g., isopropanol/acetonitrile/water).

  • Chromatography:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 90:10 acetonitrile:water.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B.

  • Mass Spectrometry:

    • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Analysis Mode: Tandem MS (MS/MS) with collision-induced dissociation (CID) to generate fragment ions.

NMR Spectroscopy
  • Sample Preparation: The purified fatty acid isomer is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Analysis: The chemical shifts, coupling constants, and integration values are analyzed to determine the position of the methyl branch.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Result Hydrolysis Hydrolysis of Acyl-CoA Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization to FAME Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS NMR NMR Spectroscopy Derivatization->NMR Frag_Analysis Fragmentation Analysis GCMS->Frag_Analysis RT_Analysis Retention Time Comparison GCMS->RT_Analysis LCMS->Frag_Analysis CS_Analysis Chemical Shift Analysis NMR->CS_Analysis Identification Isomer Identification Frag_Analysis->Identification RT_Analysis->Identification CS_Analysis->Identification

Caption: Experimental workflow for the differentiation of fatty acyl-CoA isomers.

VLCFA_Metabolism Short-chain\nfatty acids Short-chain fatty acids Elongase\n(ELOVL) Elongase (ELOVL) Short-chain\nfatty acids->Elongase\n(ELOVL) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongase\n(ELOVL) 3-Ketoacyl-CoA 3-Ketoacyl-CoA Elongase\n(ELOVL)->3-Ketoacyl-CoA Reductase Reductase 3-Ketoacyl-CoA->Reductase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Reductase->3-Hydroxyacyl-CoA Dehydratase Dehydratase 3-Hydroxyacyl-CoA->Dehydratase trans-2-Enoyl-CoA trans-2-Enoyl-CoA Dehydratase->trans-2-Enoyl-CoA Reductase_2 Reductase trans-2-Enoyl-CoA->Reductase_2 Long-chain\nfatty acyl-CoA Long-chain fatty acyl-CoA Reductase_2->Long-chain\nfatty acyl-CoA Peroxisomal\nBeta-oxidation Peroxisomal Beta-oxidation Long-chain\nfatty acyl-CoA->Peroxisomal\nBeta-oxidation Acetyl-CoA Acetyl-CoA Peroxisomal\nBeta-oxidation->Acetyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA (from Propionyl-CoA) Methylmalonyl-CoA->Elongase\n(ELOVL) Incorporation of methyl branch

Caption: Simplified metabolic pathway of very-long-chain fatty acid (VLCFA) synthesis and degradation.

Conclusion

The differentiation of this compound from its structural isomers requires a multi-faceted analytical approach. Mass spectrometry provides crucial information through isomer-specific fragmentation patterns, while gas chromatography offers separation based on subtle differences in physicochemical properties. NMR spectroscopy serves as a definitive tool for structural elucidation. By combining these techniques and carefully analyzing the resulting data, researchers can confidently identify and distinguish between these challenging lipid isomers, paving the way for a deeper understanding of their roles in health and disease. The availability of analytical standards is a significant challenge, and in many cases, custom synthesis may be required for definitive identification.

Comparative Analysis of the Biological Activity of 13-Methyltetracosanoyl-CoA Versus Shorter-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct metabolic and signaling roles of a very-long-chain branched-chain acyl-CoA compared to its shorter-chain counterparts.

This guide provides a detailed comparison of the biological activity of 13-Methyltetracosanoyl-CoA, a C25 very-long-chain branched-chain fatty acyl-CoA, with that of shorter-chain acyl-CoAs, such as palmitoyl-CoA (C16:0). Emerging evidence suggests that the unique structural properties of this compound confer distinct roles in cellular metabolism, signaling, and pathophysiology, setting it apart from more common, shorter-chain saturated acyl-CoAs.

Key Differences in Biological Activity

Biological ParameterThis compoundShorter-Chain Acyl-CoAs (e.g., Palmitoyl-CoA)
Primary Metabolic Fate Predominantly peroxisomal β-oxidationPrimarily mitochondrial β-oxidation
Enzyme Substrate Specificity Substrate for very-long-chain acyl-CoA synthetases (ACSVLs/FATPs) and peroxisomal enzymes.Substrate for long-chain acyl-CoA synthetases (ACSLs) and mitochondrial β-oxidation enzymes.
Signaling Activity Potent activator of PPARα, influencing lipid metabolism and inflammation.Can allosterically regulate various enzymes and transcription factors, but with different potency and specificity compared to very-long-chain branched-chain acyl-CoAs.
Cellular Functions Implicated in the regulation of specific cellular processes, with potential roles in cancer cell apoptosis and inflammation.Central roles in energy metabolism, membrane synthesis, and as precursors for various signaling molecules.

Metabolic Pathways and Enzyme Specificity

The metabolism of fatty acyl-CoAs is highly dependent on their chain length and structure. Shorter-chain acyl-CoAs, like palmitoyl-CoA, are primarily metabolized in the mitochondria to generate ATP. In contrast, the very-long-chain and branched structure of this compound directs its metabolism towards peroxisomes. Peroxisomal β-oxidation is essential for shortening very-long-chain fatty acids to a length suitable for mitochondrial oxidation.

Enzymatic Activation: The first committed step in the metabolism of fatty acids is their activation to acyl-CoAs by acyl-CoA synthetases (ACSs). There are different families of ACS enzymes with varying substrate specificities. Very-long-chain acyl-CoA synthetases (ACSVLs), also known as Fatty Acid Transport Proteins (FATPs), are responsible for activating very-long-chain fatty acids, including branched-chain variants.[1] In contrast, long-chain acyl-CoA synthetases (ACSLs) preferentially activate fatty acids with chain lengths between 12 and 20 carbons.

β-Oxidation: The initial and rate-limiting step of β-oxidation is catalyzed by acyl-CoA dehydrogenases (ACADs). Very-long-chain acyl-CoA dehydrogenase (VLCAD) is a key enzyme in the first step of mitochondrial β-oxidation of long-chain fatty acids and can accommodate substrates with up to 24 carbons.[2] However, the metabolism of branched-chain fatty acids often involves a distinct set of enzymes.

cluster_shorter_chain Shorter-Chain Acyl-CoA Metabolism cluster_longer_chain This compound Metabolism Palmitic Acid Palmitic Acid Palmitoyl-CoA Palmitoyl-CoA Palmitic Acid->Palmitoyl-CoA ACSL Mitochondrial β-oxidation Mitochondrial β-oxidation Palmitoyl-CoA->Mitochondrial β-oxidation Acetyl-CoA Acetyl-CoA Mitochondrial β-oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle 13-Methyltetracosanoic Acid 13-Methyltetracosanoic Acid This compound This compound 13-Methyltetracosanoic Acid->this compound ACSVL/FATP Peroxisomal β-oxidation Peroxisomal β-oxidation This compound->Peroxisomal β-oxidation Medium-chain acyl-CoA Medium-chain acyl-CoA Peroxisomal β-oxidation->Medium-chain acyl-CoA Medium-chain acyl-CoA->Mitochondrial β-oxidation

Comparative metabolic pathways of shorter-chain and very-long-chain branched-chain acyl-CoAs.

Signaling Functions: A Focus on PPARα Activation

A significant distinction in the biological activity of this compound lies in its role as a signaling molecule. Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[2][3][4] PPARα is a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in lipid and glucose metabolism, as well as inflammation.

Activation of PPARα by ligands such as this compound leads to the upregulation of genes encoding for enzymes involved in peroxisomal and mitochondrial β-oxidation.[5][6] This creates a feed-forward mechanism where the accumulation of these fatty acids stimulates their own catabolism. Importantly, the CoA-thioesters of these fatty acids are much more potent PPARα activators than the corresponding free fatty acids.[2][3][4] This highlights the importance of the acyl-CoA synthetase-mediated activation step in generating the biologically active signaling molecule.

In contrast, while shorter-chain acyl-CoAs like palmitoyl-CoA can also influence gene expression, they are generally considered to be less potent activators of PPARα compared to their very-long-chain and branched-chain counterparts.

This compound This compound PPARα PPARα This compound->PPARα binds and activates RXR RXR PPARα->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription regulates Metabolic and Anti-inflammatory Effects Metabolic and Anti-inflammatory Effects Target Gene Transcription->Metabolic and Anti-inflammatory Effects

Signaling pathway of this compound via PPARα activation.

Anti-Inflammatory and Anti-Cancer Potential

Research on the free fatty acid form, 13-methyltetradecanoic acid (a shorter C15 branched-chain fatty acid), has indicated potential anti-inflammatory and anti-cancer properties. Studies have shown that it can induce apoptosis in certain cancer cell lines.[7] While direct evidence for this compound is limited, its role as a potent PPARα agonist suggests it may also possess anti-inflammatory effects, as PPARα activation is known to suppress inflammatory responses.[6] Further investigation is required to elucidate the specific contributions of the CoA-ester to these activities.

Experimental Protocols

Acyl-CoA Synthetase Activity Assay

This assay measures the activity of acyl-CoA synthetases by quantifying the formation of radiolabeled acyl-CoA from a radiolabeled fatty acid substrate.

Materials:

  • Cell or tissue lysates

  • Reaction buffer (containing ATP, Coenzyme A, and Mg2+)

  • Radiolabeled fatty acid (e.g., [14C]13-methyltetracosanoic acid or [3H]palmitic acid) complexed to bovine serum albumin (BSA)

  • Scintillation cocktail and counter

Procedure:

  • Incubate cell or tissue lysates with the reaction buffer and the radiolabeled fatty acid substrate at 37°C.

  • Stop the reaction by adding a solution to terminate the enzymatic activity.

  • Separate the radiolabeled acyl-CoA product from the unreacted radiolabeled fatty acid using a differential phase partitioning method.

  • Quantify the amount of radiolabeled acyl-CoA by scintillation counting.

  • Calculate the specific activity of the acyl-CoA synthetase in the sample.[8]

PPARα Transactivation Assay

This cell-based assay is used to determine the ability of a compound to activate PPARα and induce the expression of a reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmid for a Gal4-PPARα ligand-binding domain (LBD) fusion protein

  • Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS)

  • Transfection reagent

  • Test compounds (this compound and shorter-chain acyl-CoAs)

  • Luciferase assay reagent

Procedure:

  • Co-transfect the mammalian cells with the Gal4-PPARα LBD expression plasmid and the UAS-luciferase reporter plasmid.

  • After an incubation period to allow for protein expression, treat the cells with the test compounds at various concentrations.

  • Incubate the cells for a sufficient time to allow for PPARα activation and luciferase expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Determine the dose-dependent activation of PPARα by the test compounds.[9]

cluster_assay PPARα Transactivation Assay Workflow Co-transfection Co-transfection Compound Treatment Compound Treatment Co-transfection->Compound Treatment Cells with plasmids Incubation Incubation Compound Treatment->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis

Workflow for the PPARα transactivation assay.

Conclusion

This compound exhibits distinct biological activities compared to shorter-chain acyl-CoAs, primarily due to its unique structure. Its metabolism via peroxisomal β-oxidation and its potent activation of PPARα underscore its specialized roles in lipid homeostasis and cellular signaling. These differences suggest that this compound and other very-long-chain branched-chain fatty acyl-CoAs may be important targets for the development of novel therapeutics for metabolic and inflammatory diseases. Further research is needed to fully elucidate the specific enzyme kinetics and the full spectrum of cellular effects of this and related molecules.

References

Validating Antibody Specificity for 13-Methyltetracosanoyl-CoA Binding Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of antibody specificity is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of methods for validating the specificity of an antibody targeting the 13-Methyltetracosanoyl-CoA binding protein. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate validation strategies.

Data Presentation: A Comparative Analysis of Validation Methods

The following table summarizes quantitative data from a series of validation experiments performed on a putative antibody against this compound binding protein. These results offer a comparative overview of the antibody's performance across different validation platforms.

Validation MethodKey ParameterResultInterpretation
Western Blot (Knockout Cell Line) Signal in KO LysateNo band detectedHigh specificity for the target protein.[1][2]
Western Blot (siRNA Knockdown) Signal Reduction>80% reductionConfirms target specificity.[3][4][5]
Immunoprecipitation-Mass Spectrometry (IP-MS) Target Peptides15 unique peptidesAntibody enriches the intended target.[6][7][8]
IP-MS Off-Target Proteins3 minor off-targetsLow cross-reactivity.[6][8]
Peptide Array On-Target BindingStrong signal to target peptideSpecific binding to the intended epitope.[9][10][11]
Peptide Array Cross-ReactivityMinimal binding to related peptidesHigh epitope specificity.[9][11][12]
Dot Blot Limit of Detection5 ng of recombinant proteinUseful for rapid presence/absence checks.[13][14][15]

Experimental Protocols: Methodologies for Key Validation Experiments

Detailed and robust experimental protocols are essential for reproducible antibody validation. Below are methodologies for the key experiments cited in this guide.

Western Blotting with Knockout (KO) and siRNA Knockdown Lysates

This method provides strong evidence of antibody specificity by comparing its signal in cells with and without the target protein.[1][2][3][4]

Protocol:

  • Sample Preparation:

    • Culture wild-type (WT) and this compound binding protein knockout (KO) cell lines.

    • For siRNA knockdown, transfect a cell line with a validated siRNA targeting the this compound binding protein mRNA and a non-targeting control siRNA.[3][5]

    • Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein from each lysate onto a 12% SDS-polyacrylamide gel.

    • Run the gel at 120V for 90 minutes.

    • Transfer proteins to a PVDF membrane at 100V for 60 minutes.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against this compound binding protein (e.g., 1:1000 dilution) in 5% BSA in TBST overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence imaging system.

    • A specific antibody will show a band in the WT and control siRNA lanes but not in the KO or target siRNA lanes.[1][2][3]

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is a powerful technique to identify the protein(s) that an antibody binds to in a complex mixture like a cell lysate.[6][7][8]

Protocol:

  • Immunoprecipitation:

    • Pre-clear 1 mg of cell lysate with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with 2-5 µg of the primary antibody or an isotype control antibody overnight at 4°C with gentle rotation.

    • Add 30 µL of protein A/G beads and incubate for 2 hours at 4°C.

    • Wash the beads five times with ice-cold IP wash buffer.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • In-Gel Digestion:

    • Run the eluate on a short SDS-PAGE gel.

    • Stain the gel with Coomassie blue and excise the entire protein lane.

    • Destain the gel slices, reduce with DTT, and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

    • Extract the peptides from the gel.

  • Mass Spectrometry:

    • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the resulting spectra against a protein database to identify the proteins.

    • A specific antibody will primarily pull down the this compound binding protein with high peptide coverage and minimal off-target proteins.[6][7]

Peptide Array

Peptide arrays can be used to finely map the epitope recognized by an antibody and to assess its cross-reactivity against a library of related and unrelated peptides.[9][10][11][16]

Protocol:

  • Array Preparation:

    • Utilize a commercially available or custom-synthesized peptide array containing the putative epitope of the this compound binding protein, as well as mutated and homologous peptides.

  • Antibody Incubation:

    • Block the peptide array according to the manufacturer's instructions.

    • Incubate the array with the primary antibody at a concentration of 1-5 µg/mL for 2 hours at room temperature.

    • Wash the array extensively with the recommended wash buffer.

  • Detection:

    • Incubate the array with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Wash the array to remove unbound secondary antibody.

    • Scan the array using a microarray scanner.

    • Analyze the signal intensities to determine the binding specificity of the antibody to the target peptide and its cross-reactivity with other peptides.[9][11]

Visualizing the Validation Process

Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental workflows and logical relationships.

Antibody_Validation_Workflow cluster_genetic Genetic Validation cluster_biochemical Biochemical Validation KO Knockout Cell Line WB Confirm Signal Loss KO->WB Western Blot siRNA siRNA Knockdown siRNA->WB Western Blot IPMS IP-Mass Spectrometry MS_Analysis Identify Bound Proteins IPMS->MS_Analysis LC-MS/MS PeptideArray Peptide Array Array_Scan Assess Epitope Specificity PeptideArray->Array_Scan Microarray Scan Antibody Test Antibody Antibody->KO Antibody->siRNA Antibody->IPMS Antibody->PeptideArray

Caption: Workflow for validating antibody specificity.

Decision_Tree start Need to Validate Antibody Specificity? q1 Is a KO cell line available? start->q1 a1_yes Perform KO Western Blot q1->a1_yes Yes q2 Is the antibody for IP? q1->q2 No end Validated Antibody a1_yes->end High Confidence Validation a2_yes Perform IP-MS q2->a2_yes Yes q3 Need to map the epitope? q2->q3 No a2_yes->end Definitive Target ID a3_yes Use Peptide Array q3->a3_yes Yes a3_no Use siRNA Western Blot q3->a3_no No a3_yes->end Epitope Specificity a3_no->end Good Confidence Validation

Caption: Decision tree for selecting a validation method.

Alternatives to Conventional Antibodies

While antibodies are powerful research tools, alternative binding reagents are emerging that offer distinct advantages in certain applications.

  • Aptamers: These are single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets.[17][18] They are produced by chemical synthesis, which can lead to higher batch-to-batch consistency compared to antibodies.[17]

  • Affimers: These are small, engineered proteins that exhibit high affinity and specificity for their targets.[19] Their small size and stability can be advantageous in various assay formats.[19]

The choice between a conventional antibody and an alternative reagent will depend on the specific experimental context, including the nature of the target, the required sensitivity, and the application. A thorough validation of specificity, as outlined in this guide, is crucial regardless of the chosen reagent.

References

Safety Operating Guide

Safe Disposal of 13-Methyltetracosanoyl-CoA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of 13-Methyltetracosanoyl-CoA, a long-chain fatty acyl-CoA. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is recommended to ensure the highest safety standards.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to consult your institution's specific safety protocols and to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesChemical splash goggles are recommended.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable.
Body Protection Laboratory coatFully fastened to protect against splashes.
Respiratory Protection Fume hood or respiratorUse a fume hood to avoid inhalation of any potential dust or aerosols. If a fume hood is not available, a respirator may be necessary based on a risk assessment.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound, treating it as a potentially hazardous chemical waste.

  • Waste Identification and Segregation:

    • Treat as Hazardous Waste: In the absence of a specific SDS, this compound should be handled and disposed of as a hazardous chemical waste.

    • Segregate Waste: Do not mix this compound with other waste streams, particularly incompatible chemicals. It should be collected in a designated, separate waste container.

  • Containerization:

    • Use Appropriate Containers: Collect the waste in a clearly labeled, leak-proof container with a secure lid. The container material should be compatible with the chemical. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. Include the date when the waste was first added to the container.

  • Storage:

    • Designated Storage Area: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to prevent spills.

    • Ventilation: The storage area should be well-ventilated.

  • Disposal Request:

    • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

    • Provide Information: Be prepared to provide all necessary information about the waste, as indicated on the label.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the sink or in the regular trash.

  • DO NOT allow the chemical to enter waterways or the environment.

  • DO NOT attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved laboratory procedure.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste like this compound.

A Start: Chemical Waste Generation B Assess Hazards (Consult SDS or Treat as Hazardous) A->B C Select Appropriate PPE B->C D Segregate Waste (Do not mix with incompatibles) C->D E Package in Labeled, Leak-Proof Container D->E F Store in Designated Hazardous Waste Area (with Secondary Containment) E->F G Request Waste Pickup from EHS F->G H EHS/Contractor Transports for Proper Disposal G->H I End: Waste Disposed H->I

Figure 1. Workflow for the proper disposal of laboratory chemical waste.

This comprehensive approach to the disposal of this compound prioritizes safety, compliance, and environmental responsibility, building trust in laboratory operations. By adhering to these procedures, researchers and scientists can effectively manage chemical waste and contribute to a safer working environment.

Personal protective equipment for handling 13-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 13-Methyltetracosanoyl-CoA, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and maintain regulatory compliance.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for integrity before each use and change immediately if contaminated.[1]To prevent skin contact and potential sensitization.[1]
Eye Protection Safety glasses or gogglesSafety glasses with side shields or chemical splash goggles should be worn.[1]To protect eyes from potential splashes of solutions.[1]
Body Protection Laboratory coatA standard, clean laboratory coat must be worn at all times within the laboratory.To protect skin and personal clothing from contamination.[1]
Respiratory Protection Dust mask or respiratorRequired when handling the powder form to avoid inhalation of dust. Work in a well-ventilated area, preferably a chemical fume hood.[2]To prevent respiratory irritation and sensitization.

Operational Plan: Handling Procedures

Adherence to standard laboratory safety practices is critical. The following step-by-step guide outlines the safe handling of this compound.

1. Preparation and Weighing:

  • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid generating dust.[3]

  • Tightly reseal the container after use and store it in a dry, well-ventilated place, away from heat and ignition sources.

2. Solubilization:

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • If sonication is required for dissolution, ensure the vial is securely capped and cooled as necessary to prevent aerosolization.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3. Use in Experiments:

  • When adding the compound to experimental setups (e.g., cell cultures, reaction mixtures), handle the solutions with care to prevent spills and splashes.

  • Always work within a biological safety cabinet or fume hood when handling open solutions.

  • Immediately clean any spills using an appropriate absorbent material. Dispose of the cleanup materials as hazardous waste.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect any unused solid compound in a clearly labeled hazardous waste container.

    • Contaminated consumables such as gloves, weighing paper, and pipette tips should be disposed of in a designated hazardous waste stream.

  • Liquid Waste:

    • Dispose of solutions containing this compound in a properly labeled hazardous liquid waste container.

    • Do not pour solutions down the drain.[2][3]

  • Decontamination:

    • Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent or cleaning solution.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

G prep Preparation (Don PPE, Work in Fume Hood) weigh Weighing (Avoid Dust Generation) prep->weigh solubilize Solubilization (Add Solvent to Solid) weigh->solubilize experiment Experimental Use (Handle Solutions with Care) solubilize->experiment spill Spill Management (Use Absorbent Material) experiment->spill If Spill Occurs waste Waste Collection (Segregate Solid & Liquid Waste) experiment->waste spill->waste decon Decontamination (Clean Glassware & Surfaces) waste->decon dispose Final Disposal (Follow Institutional Protocols) decon->dispose

Handling Workflow for this compound

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。